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  • Product: 2-Acetamido-4-methylpent-4-enoic acid
  • CAS: 87325-65-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 2-Acetamido-4-methylpent-4-enoic Acid via Ugi Four-Component Reaction

Abstract This guide provides an in-depth, technically-focused protocol for the synthesis of 2-acetamido-4-methylpent-4-enoic acid, a non-canonical unsaturated amino acid. Recognizing the need for efficient and modular sy...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth, technically-focused protocol for the synthesis of 2-acetamido-4-methylpent-4-enoic acid, a non-canonical unsaturated amino acid. Recognizing the need for efficient and modular synthetic routes in drug discovery and chemical biology, this document eschews classical multi-step procedures in favor of a modern, convergent approach centered on the Ugi four-component reaction (U-4CR). We detail a robust, two-stage process commencing with the one-pot synthesis of a stable α-acetamido amide intermediate, followed by its targeted hydrolysis to the final carboxylic acid. The causality behind experimental choices, self-validating checkpoints through in-process characterization, and optimization strategies are discussed to provide researchers with a comprehensive and actionable framework for producing this and structurally related compounds.

Introduction and Strategic Rationale

The Target Molecule: Structure and Significance

2-Acetamido-4-methylpent-4-enoic acid is an N-acetylated α-amino acid featuring a terminal isobutenyl group. Its structure presents a unique combination of a peptidic backbone element with an unsaturated side chain, making it a valuable building block for several applications:

  • Peptide Modification: Incorporation into peptides can introduce conformational constraints or act as a handle for further chemical modification (e.g., via olefin metathesis or addition reactions).

  • Drug Scaffolding: The unsaturated moiety can serve as a pharmacophore or a precursor for more complex side chains in the development of novel therapeutics.

  • Enzyme Probes: As an unnatural amino acid, it can be used to investigate enzyme-substrate interactions and reaction mechanisms.[]

Synthetic Strategy: The Ugi Reaction Advantage

Classical syntheses of functionalized amino acids often involve lengthy, linear sequences with significant protection/deprotection steps. In contrast, multi-component reactions (MCRs) offer a superior alternative by combining three or more starting materials in a single, highly atom-economical operation.

For our target molecule, the Ugi four-component reaction (U-4CR) is the strategic choice. Discovered by Ivar Karl Ugi, this reaction converges an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to rapidly generate a complex α-acylaminoamide scaffold.[2] This approach allows for the direct installation of the desired acetamido group and the carbon backbone in one pot, significantly increasing efficiency. The overall synthetic plan is a two-stage process:

  • Stage 1 (Ugi Reaction): One-pot synthesis of an N-(tert-butyl)-2-acetamido-4-methylpent-4-enamide intermediate.

  • Stage 2 (Hydrolysis): Conversion of the stable tert-butyl amide intermediate to the final carboxylic acid.

Retrosynthetic Analysis and Workflow

The retrosynthetic disconnection for the target molecule is based on the Ugi reaction's known transformative power. The final acid is traced back to its corresponding amide, which in turn is deconstructed into the four commercially available or readily accessible starting components.

G cluster_workflow Synthetic Workflow Target Target Molecule 2-Acetamido-4-methylpent-4-enoic acid Amide Intermediate N-(tert-butyl)-2-acetamido-4-methylpent-4-enamide Target->Amide Amide Hydrolysis Amide->Target Stage 2 Ugi_Components Ugi-4CR Starting Materials Amide->Ugi_Components Ugi-4CR Retrosynthesis Ugi_Components->Amide Stage 1 Aldehyde 3-Methylbut-3-enal (Aldehyde) Ugi_Components->Aldehyde Amine Ammonia (Amine) Ugi_Components->Amine Isocyanide tert-Butyl Isocyanide (Isocyanide) Ugi_Components->Isocyanide CarboxylicAcid Acetic Acid (Carboxylic Acid) Ugi_Components->CarboxylicAcid G cluster_mech Ugi Reaction Mechanism Start Aldehyde + Amine Imine Imine Formation Start->Imine [H+] Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium Acylamide O-Acylisoamide Nitrilium->Acylamide Product Final Product (α-Acetamido Amide) Acylamide->Product Isocyanide + Isocyanide Carboxylate + Carboxylate Mumm Mumm Rearrangement (Irreversible)

Caption: Simplified mechanism of the Ugi four-component reaction.

Reagents & Materials:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Volume/MassNotes
3-Methylbut-3-enal84.1210.00.84 g (0.99 mL)Aldehyde component
Ammonia (7N in MeOH)17.0311.01.57 mLAmine component
Acetic Acid, Glacial60.0510.00.60 g (0.57 mL)Carboxylic acid component
tert-Butyl Isocyanide83.1310.00.83 g (1.13 mL)Isocyanide component
Methanol (Anhydrous)32.04-20 mLSolvent
Dichloromethane (DCM)84.93-~100 mLFor work-up
Saturated NaHCO₃(aq)84.01-~50 mLFor work-up
Brine--~50 mLFor work-up
Anhydrous MgSO₄120.37-As neededDrying agent

Experimental Protocol:

  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 20 mL of anhydrous methanol. Cool the flask to 0 °C in an ice bath.

    • Expert Insight: Starting at a lower temperature helps to control the initial exothermic reaction upon adding the reagents and minimizes potential side reactions of the volatile aldehyde.

  • Reagent Addition: With vigorous stirring, add the following reagents sequentially:

    • Acetic acid (0.57 mL, 10.0 mmol)

    • 3-Methylbut-3-enal (0.99 mL, 10.0 mmol)

    • Ammonia solution (1.57 mL of 7N in MeOH, 11.0 mmol, 1.1 eq)

    • Stir the mixture for 20 minutes at 0 °C to allow for imine formation.

  • Isocyanide Addition: Add tert-butyl isocyanide (1.13 mL, 10.0 mmol) dropwise to the solution.

    • Causality: tert-Butyl isocyanide is chosen for its stability and because the resulting tert-butyl amide is highly resistant to cleavage under non-harsh conditions, making it a stable intermediate for purification. It is notoriously foul-smelling and should be handled in a well-ventilated fume hood.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 24-48 hours.

    • Self-Validation: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate eluent system. The consumption of the isocyanide (a non-polar starting material) and the appearance of a new, more polar spot corresponding to the amide product indicates progress.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

    • Redissolve the resulting residue in 50 mL of dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and wash sequentially with 25 mL of saturated aqueous NaHCO₃, 25 mL of water, and 25 mL of brine.

    • Causality: The NaHCO₃ wash removes any unreacted acetic acid.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 20% to 50% ethyl acetate in hexanes) to afford N-(tert-butyl)-2-acetamido-4-methylpent-4-enamide as a white or off-white solid.

Stage 2: Acidic Hydrolysis to 2-Acetamido-4-methylpent-4-enoic Acid

Principle: The robust tert-butyl amide requires strong acidic conditions for hydrolysis. The mechanism involves protonation of the amide carbonyl, followed by nucleophilic attack of water and subsequent collapse of the tetrahedral intermediate to release tert-butylamine (as its ammonium salt) and the desired carboxylic acid.

Experimental Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the purified Ugi product (e.g., 5.0 mmol) in 20 mL of a 1:1 mixture of dioxane and 6M aqueous HCl.

    • Expert Insight: Dioxane is used as a co-solvent to ensure the solubility of the organic starting material in the aqueous acidic medium.

  • Hydrolysis: Equip the flask with a reflux condenser and heat the mixture to 100 °C (reflux) with stirring for 12-24 hours.

    • Self-Validation: Monitor the reaction by TLC or LC-MS. The starting amide spot should be replaced by a more polar spot corresponding to the carboxylic acid product.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If necessary, adjust the pH to ~10 with a cooled NaOH solution to remove the tert-butylamine byproduct, then extract with a non-polar solvent like ether (discard organic layer).

    • Carefully re-acidify the aqueous layer to pH 1-2 with concentrated HCl.

    • Extract the aqueous layer three times with 30 mL portions of ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid or oil can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by silica gel chromatography to yield the final product, 2-acetamido-4-methylpent-4-enoic acid.

Product Validation and Characterization

A rigorous analytical assessment of the intermediate and final product is essential to validate the protocol's success.

CompoundTechniqueExpected Observations
Ugi Product (Amide) ¹H NMR (CDCl₃)δ ~5.8 (s, 1H, NH-tBu), ~4.8 (s, 1H, C=CH₂), ~4.7 (s, 1H, C=CH₂), ~4.5 (dd, 1H, α-CH), ~2.5 (m, 2H, CH₂), ~2.0 (s, 3H, Ac-CH₃), ~1.7 (s, 3H, C-CH₃), ~1.3 (s, 9H, t-Bu)
¹³C NMR (CDCl₃)δ ~171, ~169 (C=O), ~142 (C=CH₂), ~114 (C=CH₂), ~55 (α-C), ~51 (t-Bu C), ~40 (CH₂), ~28 (t-Bu CH₃), ~23 (Ac-CH₃), ~22 (C-CH₃)
MS (ESI+)Expected m/z: [M+H]⁺, [M+Na]⁺
Final Product (Acid) ¹H NMR (DMSO-d₆)δ ~12.5 (br s, 1H, COOH), ~8.2 (d, 1H, NH), ~4.8 (s, 1H, C=CH₂), ~4.7 (s, 1H, C=CH₂), ~4.3 (m, 1H, α-CH), ~2.4 (m, 2H, CH₂), ~1.8 (s, 3H, Ac-CH₃), ~1.7 (s, 3H, C-CH₃)
IR (KBr)~3300 cm⁻¹ (N-H), ~2500-3300 cm⁻¹ (O-H, broad), ~1710 cm⁻¹ (C=O, acid), ~1650 cm⁻¹ (C=O, amide I), ~1550 cm⁻¹ (N-H bend, amide II)
MS (ESI-)Expected m/z: [M-H]⁻

Overall Workflow Diagram

G cluster_stage1 Stage 1: Ugi-4CR cluster_stage2 Stage 2: Hydrolysis cluster_validation Validation Start Reagents: - 3-Methylbut-3-enal - NH₃ in MeOH - Acetic Acid - t-BuNC Reaction1 Mix in MeOH at 0°C -> RT Stir for 24-48h Start->Reaction1 Monitor1 Monitor by TLC/LC-MS Reaction1->Monitor1 Workup1 Aqueous Work-up (NaHCO₃ wash) Monitor1->Workup1 Purify1 Flash Column Chromatography Workup1->Purify1 Product1 Intermediate Amide Purify1->Product1 Reaction2 Reflux in Dioxane / 6M HCl Stir for 12-24h Product1->Reaction2 Char1 Characterize: NMR, MS Product1->Char1 Checkpoint Monitor2 Monitor by TLC/LC-MS Reaction2->Monitor2 Workup2 Acid/Base Extraction Monitor2->Workup2 Purify2 Recrystallization / Chromatography Workup2->Purify2 FinalProduct Final Product: Target Acid Purify2->FinalProduct Char2 Characterize: NMR, MS, IR FinalProduct->Char2 Final QC

Caption: Comprehensive workflow from starting materials to final validated product.

References

  • Ugi Reaction - Alfa Chemistry.

  • Synthesis of naturally occurring uridine-alpha-amino acid derivatives by the application of Ugi reaction - PubMed.

  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications - MDPI.

  • A Novel Highly Selective Chiral Auxiliary for the Asymmetric Synthesis of l- and d-α-Amino Acid Derivatives via a Multicomponent Ugi Reaction | The Journal of Organic Chemistry - ACS Publications.

  • Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines - PMC - NIH.

  • (S)-2-Amino-2-methylpent-4-enoic acid - BOC Sciences.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (S)-2-Acetamido-4-methylpent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-2-Acetamido-4-methylpent-4-enoic acid, a derivative of leucine, is a chiral unsaturated amino acid that holds potential as a building block...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Acetamido-4-methylpent-4-enoic acid, a derivative of leucine, is a chiral unsaturated amino acid that holds potential as a building block in synthetic organic chemistry and drug discovery. Its unique structure, featuring a terminal double bond and an acetamido group at the alpha-position, offers multiple sites for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents. The stereochemistry at the alpha-carbon is crucial for its biological activity and interaction with chiral targets such as enzymes and receptors. This guide provides a comprehensive overview of the predicted physicochemical properties of this compound, a proposed synthetic pathway, and detailed experimental protocols for its characterization, offering a foundational resource for researchers working with this and structurally related molecules.

Physicochemical Properties

Due to the limited availability of experimental data for (S)-2-Acetamido-4-methylpent-4-enoic acid, the following physicochemical properties have been predicted using established computational models. These values provide a valuable starting point for experimental design and handling of the compound.

PropertyPredicted ValueNotes
IUPAC Name (2S)-2-acetamido-4-methylpent-4-enoic acid
CAS Number 88547-24-4
Molecular Formula C₈H₁₃NO₃[1][2]
Molecular Weight 171.19 g/mol [1][2]
Melting Point Not available (Predicted to be a solid at room temperature)Prediction based on typical properties of N-acetylated amino acids.
Boiling Point ~ 350-450 °C (with decomposition)High boiling point is expected due to the presence of carboxylic acid and amide functional groups, which allow for strong intermolecular hydrogen bonding.
pKa (acidic) 3.5 - 4.5The carboxylic acid proton is the most acidic proton in the molecule. Prediction is based on similar N-acetylated amino acids.[3][4][5][6]
Solubility Moderately soluble in water; Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO).The presence of polar functional groups (carboxylic acid, amide) suggests water solubility, which is likely enhanced at basic pH.

Synthesis of (S)-2-Acetamido-4-methylpent-4-enoic Acid

The enantioselective synthesis of (S)-2-Acetamido-4-methylpent-4-enoic acid can be approached through several strategies developed for non-proteinogenic amino acids. A plausible and efficient method involves the asymmetric hydrogenation of a dehydroamino acid precursor, followed by N-acetylation.[7][8]

Proposed Synthetic Pathway

G cluster_0 Synthesis of Dehydroamino Acid Precursor cluster_1 Asymmetric Hydrogenation cluster_2 N-Acetylation and Hydrolysis A Commercially available starting materials B Condensation reaction A->B C α,β-Dehydroamino acid ester B->C E (S)-N-protected amino acid ester C->E H₂, Chiral Catalyst D Chiral Rhodium or Iridium catalyst F Deprotection (if necessary) E->F G Acetylation with Acetic Anhydride F->G H Ester Hydrolysis (e.g., with LiOH) G->H I (S)-2-Acetamido-4-methylpent-4-enoic acid H->I

Caption: Proposed synthetic workflow for (S)-2-Acetamido-4-methylpent-4-enoic acid.

Characterization and Experimental Protocols

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized compound. The following section outlines the expected spectral data and provides detailed protocols for the experimental determination of its key physicochemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

  • δ 9.0-11.0 ppm (br s, 1H): Carboxylic acid proton (-COOH). This signal is expected to be broad and may exchange with D₂O.

  • δ 7.5-8.5 ppm (br d, 1H): Amide proton (-NH).

  • δ 4.8-5.0 ppm (m, 2H): Vinylic protons (=CH₂).

  • δ 4.4-4.6 ppm (m, 1H): α-proton (-CH).

  • δ 2.5-2.7 ppm (m, 2H): Allylic protons (-CH₂-).

  • δ 2.0-2.2 ppm (s, 3H): Acetyl methyl protons (-COCH₃).

  • δ 1.7-1.9 ppm (s, 3H): Vinylic methyl protons (=C-CH₃).

Predicted ¹³C NMR Spectrum:

  • δ 170-175 ppm: Carboxylic acid carbonyl carbon (-COOH).

  • δ 168-172 ppm: Amide carbonyl carbon (-NHCOCH₃).

  • δ 140-145 ppm: Quaternary vinylic carbon (>C=).

  • δ 110-115 ppm: Terminal vinylic carbon (=CH₂).

  • δ 50-55 ppm: α-carbon (-CH).

  • δ 35-40 ppm: Allylic carbon (-CH₂-).

  • δ 20-25 ppm: Acetyl methyl carbon (-COCH₃).

  • δ 18-22 ppm: Vinylic methyl carbon (=C-CH₃).

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH adjustment).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

  • Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and 2D spectra (e.g., COSY, HSQC) to confirm the structure.

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electrospray Ionization - ESI):

  • Positive Ion Mode: The protonated molecule [M+H]⁺ at m/z 172.09. Common fragment ions would likely result from the loss of water (-18), the acetamido group (-58), or the carboxylic acid group (-45).

  • Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 170.08.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Data Acquisition: Acquire mass spectra in both positive and negative ion modes using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements.

  • Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) on the parent ion to elucidate the fragmentation pathways and confirm the structure.

Melting Point Determination

Protocol:

  • Sample Preparation: Finely powder a small amount of the dry crystalline compound.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

pKa Determination by Potentiometric Titration

Protocol:

  • Solution Preparation: Prepare a solution of the compound of known concentration (e.g., 0.01 M) in a mixture of water and a co-solvent (e.g., methanol) if necessary for solubility.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[9]

Aqueous Solubility Determination (Shake-Flask Method)

Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing purified water or relevant buffer solutions.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Analysis: Carefully remove an aliquot of the supernatant, filter it through a 0.22 µm filter, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

Discussion and Field-Proven Insights

The predicted physicochemical properties of (S)-2-Acetamido-4-methylpent-4-enoic acid suggest that it is a moderately polar compound with a key acidic functional group. The pKa of the carboxylic acid will significantly influence its solubility and ionization state at different physiological pH values. For drug development professionals, understanding the pKa is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, in the acidic environment of the stomach, the compound will be largely in its neutral, more lipophilic form, which may favor absorption. In the more neutral pH of the intestines and bloodstream, it will exist primarily as the carboxylate anion, impacting its distribution and interaction with biological targets.

The presence of the terminal double bond offers a reactive handle for further chemical modifications, such as Michael additions or olefin metathesis, allowing for the synthesis of a diverse library of derivatives. However, this unsaturation may also present a metabolic liability, potentially undergoing epoxidation or other enzymatic transformations in vivo. The acetamido group generally enhances metabolic stability compared to a free amine.

When undertaking the proposed synthesis, the choice of the chiral catalyst for the asymmetric hydrogenation is paramount to achieving high enantiomeric excess, which is a critical quality attribute for any chiral drug candidate. The subsequent N-acetylation is typically a straightforward and high-yielding reaction.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the physicochemical properties of (S)-2-Acetamido-4-methylpent-4-enoic acid. The outlined synthetic strategy and detailed experimental protocols for characterization offer a solid foundation for researchers and drug development professionals. While the predicted data serves as a valuable starting point, it is imperative that these properties are experimentally verified to ensure accurate and reliable data for any downstream applications. The unique structural features of this molecule make it a promising candidate for further investigation in the pursuit of novel chemical entities with potential therapeutic value.

References

  • Gluck, S. J., & Cleveland, J. A., Jr. (1994). Investigation of experimental approaches to the determination of pKa values by capillary electrophoresis.
  • Kanmera, T., et al. (1980). Efficient asymmetric synthesis of α-amino acids through hydrogenation of α,β-dehydroamino acid residue in cyclic dipeptides. Tetrahedron Letters, 21(36), 3481-3484.
  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908.
  • ChemAxon. (2023). pKa Prediction. Retrieved from [Link]

  • ACD/Labs. (2023). Percepta pKa Prediction. Retrieved from [Link]

  • Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
  • ChemExpress. (n.d.). (S)-2-acetamido-4-methylpent-4-enoic acid. Retrieved from [Link]

  • Clark, J., et al. (2009). Predicting pKa.
  • CAS SciFinder. (n.d.). Retrieved from [Link]

  • Elsevier Reaxys. (n.d.). Retrieved from [Link]

  • ChemExpress. (n.d.). (S)-2-acetamido-4-methylpent-4-enoic acid. Retrieved from [Link]

  • ChemAxon. (2023). MarvinSketch. Retrieved from [Link]

  • ACD/Labs. (2023). Percepta Platform. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylpent-4-enoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). (2R)-2-Methylpent-4-enoic acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl-4-pentenoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-4-pentenoic acid. Retrieved from [Link]

  • ChemBK. (n.d.). 4-Methylpent-3-enoic acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 4-Pentenoic acid. Retrieved from [Link]

  • Al-Malah, K. I. (2012). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Journal of Pharmacy and Drug Delivery Research, 1(2).
  • ChemExpress. (n.d.). (S)-2-acetamido-4-methylpent-4-enoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-pentenoic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of N-Acetyl-L-leucine in Modern Peptide Synthesis. Retrieved from [Link]

  • Regeneron ISEF. (2025). CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals. Retrieved from [Link]

Sources

Foundational

2-Acetamido-4-methylpent-4-enoic acid CAS number and structure

An In-depth Technical Guide to 2-Acetamido-4-methylpent-4-enoic acid: Structure, Properties, and Potential in Drug Discovery This technical guide provides a comprehensive overview of 2-Acetamido-4-methylpent-4-enoic acid...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Acetamido-4-methylpent-4-enoic acid: Structure, Properties, and Potential in Drug Discovery

This technical guide provides a comprehensive overview of 2-Acetamido-4-methylpent-4-enoic acid, a molecule of interest for researchers and professionals in drug development. Due to the limited direct literature on this specific compound, this document synthesizes information from structurally related molecules to project its chemical characteristics, potential synthetic pathways, and applications. This approach, grounded in established chemical principles, offers a robust framework for understanding and exploring the potential of this novel unsaturated N-acetylated amino acid.

Core Identification: Structure and CAS Number

Proposed Structure:

2_Acetamido_4_methylpent_4_enoic_acid C1 HO C3 C C1->C3 C2 O C2->C3 C4 C C3->C4 C8 NH C3->C8 C5 H₃C C4->C5 C6 C C4->C6 C7 CH₂ C6->C7 C9 C C8->C9 C10 O C9->C10 C11 CH₃ C9->C11

Caption: Proposed structure of 2-Acetamido-4-methylpent-4-enoic acid.

Physicochemical Properties and Analogs

While experimental data for the target molecule is unavailable, we can infer its properties from analogous compounds. Molecules like 4-methylpent-4-enoic acid (CAS 1001-75-8) and 4-methylpent-2-enoic acid (CAS 1775-44-6) provide a basis for predicting the behavior of the pentenoic acid core.[][2][3]

Table 1: Comparison of 2-Acetamido-4-methylpent-4-enoic acid with Structurally Related Compounds

Property4-methylpent-4-enoic acid4-methylpent-2-enoic acid(2R)-2-Methylpent-4-enoic acidPredicted: 2-Acetamido-4-methylpent-4-enoic acid
CAS Number 1001-75-8[3]1775-44-6[][2]63527-49-1[4]Not Available
Molecular Formula C₆H₁₀O₂[3]C₆H₁₀O₂[][2]C₆H₁₀O₂[4][5]C₈H₁₃NO₃
Molecular Weight 114.14 g/mol [3]114.14 g/mol [][2]114.144 g/mol [5]171.19 g/mol
General Properties Colorless liquid, mild acidic odor.Liquid.Organic acid.[5]Likely a solid at room temperature due to the acetamido group, with increased polarity and potential for hydrogen bonding.

The introduction of the acetamido group at the C2 position is expected to significantly influence the molecule's properties. This functional group introduces a site for hydrogen bonding, likely increasing the melting point and water solubility compared to its non-acetylated counterparts. Furthermore, the presence of a chiral center at C2 suggests that enantiomerically pure forms could be synthesized, which is a critical consideration in drug development.

Potential Synthetic Pathways

A plausible synthetic route to 2-Acetamido-4-methylpent-4-enoic acid could be conceptualized by combining known methodologies for the synthesis of unsaturated carboxylic acids and N-acetylated amino acids.

Conceptual Synthetic Workflow

A potential synthetic strategy could involve the following key steps:

  • Synthesis of the Amino Acid Precursor: The synthesis could start from a suitable precursor to introduce the amino group at the C2 position of a 4-methylpent-4-enoic acid backbone.

  • N-Acetylation: The amino group would then be acetylated using acetic anhydride or acetyl chloride under appropriate basic conditions.

synthesis_workflow start Starting Materials (e.g., derivative of 4-methylpent-4-enoic acid) step1 Introduction of Amino Group (e.g., amination reaction) start->step1 step2 N-Acetylation (e.g., with Acetic Anhydride) step1->step2 product 2-Acetamido-4-methylpent-4-enoic acid step2->product

Sources

Exploratory

An In-depth Technical Guide to the Potential Biological Activity of 2-Acetamido-4-methylpent-4-enoic acid

Foreword: Charting Unexplored Territory In the vast landscape of chemical biology and drug discovery, countless molecules hold untapped potential. 2-Acetamido-4-methylpent-4-enoic acid is one such compound. While direct,...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting Unexplored Territory

In the vast landscape of chemical biology and drug discovery, countless molecules hold untapped potential. 2-Acetamido-4-methylpent-4-enoic acid is one such compound. While direct, comprehensive studies on its biological activity are not yet prevalent in publicly accessible literature, its structural features, when compared to well-characterized analogs, provide a compelling rationale for its investigation. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the potential biological activities of this molecule. By examining the known functions of its structural relatives, we can construct a hypothesis-driven framework to guide future research and unlock the therapeutic promise that 2-Acetamido-4-methylpent-4-enoic acid may hold. This document will synthesize existing knowledge on related compounds to illuminate a path forward for the rigorous scientific exploration of this novel molecule.

Molecular Profile of 2-Acetamido-4-methylpent-4-enoic acid

A thorough understanding of a molecule's physical and chemical properties is fundamental to predicting its biological behavior.

Chemical Structure and Properties

2-Acetamido-4-methylpent-4-enoic acid is a derivative of the amino acid alanine, featuring an N-acetyl group and an unsaturated isobutenyl side chain.

PropertyValueSource
IUPAC Name (S)-2-Acetamido-4-methylpent-4-enoic acid[1]
CAS Number 88547-24-4[1]
Molecular Formula C₈H₁₃NO₃Inferred from structure
Molecular Weight 171.19 g/mol Inferred from structure
Structure [1]

The presence of a carboxylic acid, an amide, and a terminal alkene functional group suggests a molecule with diverse chemical reactivity and potential for multiple biological interactions. The chirality at the alpha-carbon is also a critical feature that will influence its interaction with biological targets.

Extrapolating Biological Activity from Structural Analogs

The core of our predictive analysis lies in the study of compounds that share key structural motifs with 2-Acetamido-4-methylpent-4-enoic acid.

The Influence of the Pentenoic Acid Backbone: A Lesson from Hypoglycin A and Pent-4-enoic Acid

One of the most well-studied analogs is pent-4-enoic acid, a known hypoglycemic agent.[2] It exerts its effect by inhibiting the oxidation of long-chain fatty acids.[2] This inhibition is a key mechanistic insight that may be relevant to our target molecule.

  • Mechanism of Action: Pent-4-enoic acid is metabolized to a reactive intermediate that sequesters coenzyme A (CoA) and carnitine, essential cofactors for the beta-oxidation of fatty acids. This leads to a decrease in cellular energy derived from fats and an increased reliance on glucose, hence the hypoglycemic effect.

The Role of the α-Amino and N-Acetyl Groups: Insights from Amino Acid Derivatives

The presence of the N-acetylated amino acid core suggests potential interactions with pathways involving amino acid metabolism and protein synthesis. N-acetylated amino acids, such as N-Acetyl-L-Alanine, are fundamental building blocks in peptide synthesis and are utilized in various biochemical studies to explore metabolic pathways and enzyme kinetics.[3]

Furthermore, the amino acid derivative (S)-2-Amino-2-methylpent-4-enoic acid is noted for its utility in investigating enzyme-substrate interactions and its potential roles in neurotransmitter function.[] This suggests that the core amino acid structure of our target molecule could direct it towards enzymatic or receptor targets within the central nervous system.

The Impact of the Unsaturated Side Chain: A Gateway to Diverse Activities

The 4-methylpent-4-enoic acid side chain is a unique feature. Unsaturated fatty acids and their derivatives are known to possess a wide range of biological activities. For instance, fluorinated derivatives of structurally similar pentenoic acids are being investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[5] This is attributed to the ability of the unsaturated bond to participate in various cellular processes, including signaling and as a target for enzymatic modification.

Some related methylpentenoic acids are also recognized for their use as flavoring agents, indicating a potential for interaction with sensory receptors.[6][7]

Hypothesized Biological Activities and a Proposed Research Framework

Based on the analysis of its structural components, we can propose several testable hypotheses for the biological activity of 2-Acetamido-4-methylpent-4-enoic acid.

Potential as a Modulator of Fatty Acid Metabolism

Given the precedent of pent-4-enoic acid, it is plausible that 2-Acetamido-4-methylpent-4-enoic acid could also interfere with fatty acid oxidation. The N-acetyl group and the methyl substitution on the side chain may alter its potency and selectivity compared to its simpler analog.

fatty_acid_oxidation_inhibition 2-Acetamido-4-methylpent-4-enoic_acid 2-Acetamido-4-methylpent-4-enoic_acid Metabolism Metabolism 2-Acetamido-4-methylpent-4-enoic_acid->Metabolism Reactive_Intermediate Reactive_Intermediate Metabolism->Reactive_Intermediate CoA_Sequestration CoA_Sequestration Reactive_Intermediate->CoA_Sequestration Beta_Oxidation_Inhibition Beta_Oxidation_Inhibition CoA_Sequestration->Beta_Oxidation_Inhibition Reduced_ATP_from_Fats Reduced_ATP_from_Fats Beta_Oxidation_Inhibition->Reduced_ATP_from_Fats Increased_Glucose_Uptake Increased_Glucose_Uptake Reduced_ATP_from_Fats->Increased_Glucose_Uptake Hypoglycemic_Effect Hypoglycemic_Effect Increased_Glucose_Uptake->Hypoglycemic_Effect

Caption: Hypothesized pathway for metabolic modulation.

Potential as an Enzyme Inhibitor or Modulator

The chiral amino acid core suggests that 2-Acetamido-4-methylpent-4-enoic acid could be a substrate or inhibitor for enzymes that process amino acids or their derivatives.

Potential Neuromodulatory Activity

Drawing parallels with (S)-2-Amino-2-methylpent-4-enoic acid, our target compound could exhibit activity in the central nervous system.[] It may interact with receptors for amino acid neurotransmitters or modulate their metabolism.

Experimental Protocols for Validation

To systematically investigate the hypothesized biological activities, a multi-tiered experimental approach is recommended.

Synthesis of 2-Acetamido-4-methylpent-4-enoic acid

synthesis_workflow Start_Material Protected Alanine Derivative Step_1 Side Chain Installation (e.g., Grignard, Wittig) Start_Material->Step_1 Intermediate_1 Unsaturated Amino Acid Step_1->Intermediate_1 Step_2 N-Acetylation (Acetic Anhydride) Intermediate_1->Step_2 Intermediate_2 N-Acetyl Unsaturated Amino Acid Step_2->Intermediate_2 Step_3 Deprotection Intermediate_2->Step_3 Final_Product 2-Acetamido-4-methylpent-4-enoic acid Step_3->Final_Product

Caption: A potential synthetic workflow.

In Vitro Biological Screening

A panel of in vitro assays should be the first step in characterizing the biological activity.

4.2.1. Metabolic Assays

  • Objective: To determine if the compound affects cellular metabolism, particularly fatty acid oxidation.

  • Protocol:

    • Culture relevant cell lines (e.g., HepG2 hepatocytes).

    • Treat cells with varying concentrations of 2-Acetamido-4-methylpent-4-enoic acid.

    • Measure the rate of radiolabeled fatty acid (e.g., ¹⁴C-palmitate) oxidation by quantifying the production of ¹⁴CO₂ or acid-soluble metabolites.

    • Concurrently, assess cell viability (e.g., using an MTT assay) to rule out cytotoxicity.

    • Measure glucose uptake using a fluorescent glucose analog (e.g., 2-NBDG).

4.2.2. Enzyme Inhibition Assays

  • Objective: To screen for inhibitory activity against a panel of relevant enzymes.

  • Protocol:

    • Select a panel of enzymes, including those involved in amino acid metabolism and signaling pathways.

    • Perform enzyme kinetic assays in the presence and absence of the test compound.

    • Determine the IC₅₀ value for any observed inhibition.

4.2.3. Receptor Binding Assays

  • Objective: To assess the affinity of the compound for various receptors, particularly those in the CNS.

  • Protocol:

    • Utilize commercially available receptor binding assay panels (e.g., Eurofins' BioPrint).

    • These assays typically involve competitive binding with a radiolabeled ligand for a specific receptor.

Future Directions and Conclusion

The journey to understanding the biological activity of 2-Acetamido-4-methylpent-4-enoic acid is just beginning. The hypotheses and experimental frameworks presented in this guide offer a scientifically grounded starting point for its investigation. Should initial in vitro screens yield positive results, further studies, including cell-based signaling assays, in vivo animal models, and detailed mechanistic studies, will be warranted.

The structural novelty of 2-Acetamido-4-methylpent-4-enoic acid, combined with the tantalizing biological activities of its near neighbors in chemical space, makes it a compelling candidate for further research. It is through such systematic exploration that we can hope to uncover new therapeutic agents and expand our understanding of the intricate interplay between chemical structure and biological function.

References

  • PrepChem.com. Synthesis of N-acetyl-N-methyl-L-alanine. Available from: [Link]

  • PubChem. 2-Methyl-4-pentenoic acid. Available from: [Link]

  • PrepChem.com. Synthesis of N-Acetylalanine Synthesis. Available from: [Link]

  • Wikipedia. (2R)-2-Methylpent-4-enoic acid. Available from: [Link]

  • ResearchGate. Synthesis routes to the key intermediate N-methyl-N-pentyl-?-alanine... Available from: [Link]

  • PubChem. (2R)-2-Methylpent-4-enoic acid. Available from: [Link]

  • PubChem. 4-Methylpent-4-enoic acid. Available from: [Link]

  • Google Patents. Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
  • Chem-Space.com. Ac-Ala-OH: Understanding N-Acetyl-L-Alanine for Peptide Synthesis and Beyond. Available from: [Link]

  • Google Patents. Method for preparing 4-pentenoic acid.
  • PubMed. Biochemical effects of the hypoglycaemic compound pent--4-enoic acid and related non... Available from: [Link]

  • MDPI. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Available from: [Link]

  • ResearchGate. Synthesis of (±)-4-alkanolides from pent-4-enoic acid. Available from: [Link]

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Foundational

An In-depth Technical Guide to 2-Acetamido-4-methylpent-4-enoic acid: From Hypothetical Biosynthesis to Laboratory Synthesis and Characterization

Introduction Part 1: Hypothetical Biosynthesis - A Plausible Natural Origin While 2-Acetamido-4-methylpent-4-enoic acid has not been isolated as a natural product, its structure suggests a plausible biosynthetic origin f...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Part 1: Hypothetical Biosynthesis - A Plausible Natural Origin

While 2-Acetamido-4-methylpent-4-enoic acid has not been isolated as a natural product, its structure suggests a plausible biosynthetic origin from known metabolic pathways, particularly in fungi, which are known producers of a wide array of non-proteinogenic amino acids. The proposed pathway begins with the common amino acid, leucine.

The biosynthesis is hypothesized to proceed in three key steps:

  • Dehydrogenation: The pathway likely initiates with the enzymatic dehydrogenation of leucine to form 4-methylpent-4-en-2-amine. This step would introduce the terminal double bond, a critical feature of the target molecule. This reaction is analogous to desaturation reactions catalyzed by certain flavin-dependent enzymes.

  • Hydroxylation: The subsequent step would involve the hydroxylation of the alpha-carbon of 4-methylpent-4-en-2-amine to yield 2-amino-4-methylpent-4-enoic acid. This is a common step in amino acid metabolism, often catalyzed by hydroxylases.

  • N-acetylation: The final step is the N-acetylation of the amino group of 2-amino-4-methylpent-4-enoic acid to produce the final product, 2-Acetamido-4-methylpent-4-enoic acid. This reaction would be catalyzed by an N-acetyltransferase, utilizing acetyl-CoA as the acetyl group donor. N-acetylation is a common modification of amino acids in various organisms.[1][2][3]

Hypothetical Biosynthesis of 2-Acetamido-4-methylpent-4-enoic acid Leucine Leucine Intermediate1 4-Methylpent-4-en-2-amine Leucine->Intermediate1 Dehydrogenase Intermediate2 2-Amino-4-methylpent-4-enoic acid Intermediate1->Intermediate2 Hydroxylase FinalProduct 2-Acetamido-4-methylpent-4-enoic acid Intermediate2->FinalProduct N-acetyltransferase (Acetyl-CoA) Laboratory Synthesis Workflow Start Start: (S)-2-Amino-4-methylpent-4-enoic acid Step1 Dissolve in Glacial Acetic Acid Start->Step1 Step2 Add Acetic Anhydride Step1->Step2 Step3 Stir at Room Temperature (4-6h) Step2->Step3 Step4 Reaction Workup: - Evaporate Acetic Acid - Dissolve in DCM - NaHCO₃ wash - Brine wash - Dry with MgSO₄ Step3->Step4 Step5 Purification: Column Chromatography Step4->Step5 End End Product: 2-Acetamido-4-methylpent-4-enoic acid Step5->End

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 2-Acetamido-4-methylpent-4-enoic acid in Various Solvents

Introduction 2-Acetamido-4-methylpent-4-enoic acid is a modified amino acid derivative with potential applications in pharmaceutical and biotechnological research. A thorough understanding of its solubility characteristi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Acetamido-4-methylpent-4-enoic acid is a modified amino acid derivative with potential applications in pharmaceutical and biotechnological research. A thorough understanding of its solubility characteristics across a range of solvents is paramount for its effective use in drug formulation, synthesis, and purification processes. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the principles governing solubility, predictive modeling, and detailed experimental protocols for accurate solubility assessment.

Theoretical Framework of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] For 2-Acetamido-4-methylpent-4-enoic acid, its molecular structure, featuring a carboxylic acid group, an amide linkage, and a nonpolar hydrocarbon chain, suggests a nuanced solubility profile. The molecule possesses both polar (carboxylic acid, amide) and nonpolar (methyl and pentenyl groups) moieties, making it amphiphilic to some extent.

1.1. Impact of Molecular Structure on Solubility

The presence of the carboxylic acid and amide groups allows for hydrogen bonding with protic solvents like water and alcohols. Conversely, the hydrocarbon portion of the molecule will interact favorably with nonpolar, aprotic solvents through van der Waals forces. The overall solubility in a given solvent will be a balance of these interactions.

1.2. Influence of pH on Aqueous Solubility

In aqueous solutions, the pH will significantly influence the solubility of 2-Acetamido-4-methylpent-4-enoic acid.[2][3] The carboxylic acid group has a specific pKa value. At a pH below its pKa, the carboxylic acid will be predominantly in its neutral, protonated form, which is generally less soluble in water. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a carboxylate salt, which is more polar and thus more soluble in water.[3]

1.3. Predictive Models for Solubility

While experimental determination is the gold standard, computational models can provide valuable initial estimates of solubility, aiding in solvent selection and reducing experimental workload.

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This quantum chemistry-based method can predict thermodynamic properties like solubility with a good degree of accuracy.[4][5][6] It calculates the chemical potential of a solute in a solvent based on the molecule's surface polarity distribution.[6] For a novel compound like 2-Acetamido-4-methylpent-4-enoic acid, COSMO-RS can be a powerful predictive tool.[7][8]

  • Hansen Solubility Parameters (HSP): This method characterizes solvents and solutes based on three parameters: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[9][10] The principle is that substances with similar HSP values are likely to be miscible.[9] By estimating the HSP of 2-Acetamido-4-methylpent-4-enoic acid, one can screen for suitable solvents.[11]

Experimental Determination of Solubility

A systematic experimental approach is crucial for accurately quantifying the solubility of 2-Acetamido-4-methylpent-4-enoic acid.

2.1. Materials and Equipment

  • 2-Acetamido-4-methylpent-4-enoic acid (high purity)

  • A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique like Nuclear Magnetic Resonance (NMR).[12]

  • pH meter and buffers for aqueous solubility studies

2.2. Experimental Workflow: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[12]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to a known volume of solvent B Agitate at a constant temperature A->B C Allow to equilibrate (e.g., 24-48 hours) B->C D Centrifuge to separate undissolved solid C->D E Extract a clear aliquot of the supernatant D->E F Dilute the aliquot E->F G Quantify concentration using a calibrated analytical method (e.g., HPLC) F->G

Caption: Workflow for the shake-flask solubility determination method.

2.3. Step-by-Step Protocol

  • Preparation: Add an excess amount of solid 2-Acetamido-4-methylpent-4-enoic acid to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw a precise volume of the clear supernatant without disturbing the solid pellet. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound. A pre-established calibration curve is essential for accurate quantification.

2.4. pH-Dependent Aqueous Solubility Protocol

For determining solubility in aqueous solutions at different pH values, the following modifications to the protocol are necessary:

  • Prepare a series of buffer solutions with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Use these buffer solutions as the solvents in the shake-flask method described above.

  • After equilibration, measure the final pH of each saturated solution to ensure it has not significantly changed.

Data Presentation and Interpretation

Organizing the solubility data in a clear and concise manner is essential for comparison and analysis.

Table 1: Hypothetical Solubility of 2-Acetamido-4-methylpent-4-enoic acid in Various Solvents at 25 °C

SolventSolvent TypePredicted Solubility (g/L)Experimental Solubility (g/L)
Water (pH 7.0)Polar ProticModerateTo be determined
EthanolPolar ProticHighTo be determined
MethanolPolar ProticHighTo be determined
AcetonePolar AproticModerateTo be determined
DichloromethaneNonpolar AproticLowTo be determined
HexaneNonpolar AproticVery LowTo be determined

Table 2: Hypothetical pH-Dependent Aqueous Solubility of 2-Acetamido-4-methylpent-4-enoic acid at 25 °C

pHPredicted Solubility (g/L)Experimental Solubility (g/L)
2.0LowTo be determined
4.0ModerateTo be determined
6.0Moderate-HighTo be determined
7.4HighTo be determined
8.0HighTo be determined
10.0Very HighTo be determined

The experimental data, once obtained, should be analyzed in the context of the compound's structure and the properties of the solvents. For instance, high solubility in alcohols would be expected due to the ability of the carboxylic acid and amide groups to form hydrogen bonds. Conversely, low solubility in hexane would be anticipated due to the nonpolar nature of the solvent. The pH-solubility profile should show a clear trend of increasing solubility as the pH rises above the pKa of the carboxylic acid.

Conclusion

This guide has outlined a comprehensive framework for understanding and determining the solubility of 2-Acetamido-4-methylpent-4-enoic acid. By combining theoretical principles, predictive modeling, and rigorous experimental protocols, researchers can generate the critical data needed for the effective application of this compound in various scientific and developmental endeavors. The provided methodologies ensure a self-validating system for producing reliable and reproducible solubility data.

References

  • SCM. COSMO-RS: predict solubilities & fluid thermodynamics. [Link]

  • Klamt, A., Eckert, F., & Arlt, W. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Journal of computational chemistry, 23(2), 275-281. [Link]

  • Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International journal of biological macromolecules, 178, 607-615. [Link]

  • Spiber Inc. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. [Link]

  • Klajmon, M. (2020). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. Industrial & Engineering Chemistry Research, 59(43), 19376-19391. [Link]

  • Wikipedia. COSMO-RS. [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Process Safety and Environmental Protection. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. [Link]

  • Lazzús, J. A. (2015). Predicting the solubility of amino acids and peptides with the SAFT-γ Mie approach: neutral and charged models. Industrial & Engineering Chemistry Research, 54(37), 9295-9309. [Link]

  • Lazzús, J. A. (2015). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 54(37), 9295-9309. [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Quora. (2024, April 6). Is the solubility of amino acids affected by their pH levels?. [Link]

  • Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. [Link]

  • Determination of Solubility Class. (n.d.). [Link]

  • Lee, C. Y., Chen, J. T., Chang, W. T., & Shiah, I. M. (2014). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 363, 134-140. [Link]

  • University of the Sciences. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

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  • Voges, M., et al. (2020). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Chemie Ingenieur Technik, 92(9), 1284-1291. [Link]

  • LifeTein®. (n.d.). How to predict peptide solubility?. [Link]

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  • Sankar, A., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. bioRxiv. [Link]

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Foundational

The Metabolic Frontier: Charting Potential Pathways for 2-Acetamido-4-methylpent-4-enoic acid

A Technical Guide for Researchers and Drug Development Professionals Abstract 2-Acetamido-4-methylpent-4-enoic acid is a structurally unique N-acetylated amino acid. While its specific metabolic fate has not been extensi...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Acetamido-4-methylpent-4-enoic acid is a structurally unique N-acetylated amino acid. While its specific metabolic fate has not been extensively documented, its chemical structure allows for the prediction of several plausible metabolic pathways based on established biochemical transformations of analogous molecules. This guide provides an in-depth technical exploration of these potential metabolic routes, offering a predictive framework for researchers in drug discovery and metabolism studies. By dissecting the molecule's key functional groups—the N-acetyl moiety, the α-amino acid backbone, the carboxylic acid, and the unsaturated side chain—we can hypothesize a series of enzymatic reactions that likely contribute to its biotransformation. This document will detail pathways including deacetylation, subsequent amino acid metabolism, oxidation of the terminal double bond, and conjugation reactions, providing a foundational understanding for future experimental investigation.

Introduction: The Principle of Predictive Metabolism

In the realm of drug development and molecular biology, understanding the metabolic fate of a novel compound is paramount to assessing its efficacy, safety, and pharmacokinetic profile. In the absence of direct empirical data for 2-Acetamido-4-methylpent-4-enoic acid, we turn to the principle of predictive metabolism. This approach leverages our extensive knowledge of enzymatic reactions and the biotransformation of structurally similar endogenous and xenobiotic compounds to construct a logical and scientifically grounded hypothesis of metabolic pathways.

2-Acetamido-4-methylpent-4-enoic acid possesses several key structural features that are recognized substrates for various metabolic enzymes:

  • An N-acetylated α-amino acid core: This suggests a role for deacylating enzymes.

  • A terminal vinyl group: This unsaturated bond is a potential target for oxidative enzymes.

  • A carboxylic acid group: This functional group can undergo conjugation reactions.

This guide will systematically explore the potential metabolic transformations at each of these sites, supported by authoritative literature.

Pathway I: Deacetylation via Acylases - The Gateway to Amino Acid Metabolism

A primary and highly probable metabolic pathway for 2-Acetamido-4-methylpent-4-enoic acid is the hydrolysis of the N-acetyl group. This reaction is catalyzed by a class of enzymes known as acylases (or N-acyl-amino-acid amidohydrolases).

N-acetylated amino acids are known to be involved in various biological processes, and their deacetylation is a key metabolic step.[1] In mammals, kidney acylases are particularly effective at deacetylating N-acetyl amino acids in vivo.[2] This process would convert 2-Acetamido-4-methylpent-4-enoic acid into acetic acid and the corresponding α-amino acid, 2-amino-4-methylpent-4-enoic acid . The enzymatic removal of the acetyl group is a common route for the metabolism of both endogenous and exogenous N-acetylated compounds.[3][4]

Experimental Protocol: In Vitro Deacetylation Assay
  • Enzyme Source: Obtain purified porcine kidney acylase I or use a human kidney microsomal fraction.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0). Add 2-Acetamido-4-methylpent-4-enoic acid to a final concentration of 1 mM.

  • Initiation: Start the reaction by adding the enzyme preparation.

  • Incubation: Incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

  • Termination: Stop the reaction by adding an equal volume of ice-cold methanol or by heat inactivation.

  • Analysis: Analyze the samples by LC-MS to quantify the decrease in the parent compound and the formation of 2-amino-4-methylpent-4-enoic acid.

Deacetylation_Pathway cluster_0 Pathway I: Deacetylation Parent 2-Acetamido-4-methylpent-4-enoic acid Metabolite1 2-Amino-4-methylpent-4-enoic acid Parent->Metabolite1 Acylase I / III Acetate Acetic Acid Parent->Acetate Acylase I / III

Caption: Deacetylation of the parent compound to its corresponding amino acid.

Following deacetylation, the resulting 2-amino-4-methylpent-4-enoic acid would likely enter the general amino acid metabolic pool. Here, it could undergo transamination, catalyzed by aminotransferases, to form the corresponding α-keto acid, 2-oxo-4-methylpent-4-enoic acid . This α-keto acid can then be further metabolized, potentially entering central metabolic cycles like the citric acid cycle after appropriate enzymatic conversions.[5]

Pathway II: Oxidation of the Unsaturated Side Chain

The terminal vinyl group in the 4-pentenoic acid side chain is a prime target for oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. The metabolism of compounds containing vinyl groups can proceed via the formation of a reactive epoxide intermediate.[6][7][8][9]

In this proposed pathway, 2-Acetamido-4-methylpent-4-enoic acid would be oxidized to 2-Acetamido-4-(2-oxiranyl)propanoic acid . This epoxide is an electrophilic intermediate and can undergo several subsequent reactions:

  • Hydrolysis: Enzymatic hydrolysis by epoxide hydrolases would yield the corresponding diol, 2-Acetamido-4,5-dihydroxy-4-methylpentanoic acid .

  • Glutathione Conjugation: The epoxide can be detoxified through conjugation with glutathione (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). This would form a glutathione conjugate.[10]

The metabolism of the structurally related compound, 4-pentenoic acid, has been shown to involve β-oxidation, leading to the formation of reactive intermediates that can inhibit enzymes like thiolase.[11][12][13][14][15]

Oxidation_Pathway cluster_1 Pathway II: Side Chain Oxidation Parent 2-Acetamido-4-methylpent-4-enoic acid Epoxide Epoxide Intermediate Parent->Epoxide CYP450 Diol Diol Metabolite Epoxide->Diol Epoxide Hydrolase GSH_Conjugate Glutathione Conjugate Epoxide->GSH_Conjugate GST / Spontaneous

Caption: Proposed oxidative metabolism of the vinyl group.

Pathway III: Conjugation of the Carboxylic Acid Group

The carboxylic acid moiety of 2-Acetamido-4-methylpent-4-enoic acid provides a handle for Phase II conjugation reactions. These reactions increase the water solubility of the compound, facilitating its excretion. While many xenobiotic carboxylic acids undergo glucuronidation, amino acid conjugation is another possibility, though it is less common and primarily occurs within the mitochondria.[16][17]

The process of amino acid conjugation involves two main steps:

  • Activation to a Coenzyme A Thioester: The carboxylic acid is first activated by forming a thioester with coenzyme A (CoA), a reaction that requires ATP. This would produce 2-Acetamido-4-methylpent-4-enoyl-CoA .

  • Conjugation with an Amino Acid: The acyl-CoA thioester then reacts with an amino acid, most commonly glycine in humans, catalyzed by an N-acyltransferase. This would result in the formation of N-(2-Acetamido-4-methylpent-4-enoyl)glycine .

This pathway serves as a detoxification mechanism for xenobiotic carboxylic acids.[18]

Table 1: Summary of Potential Key Enzymes and Reactions
PathwayKey Enzyme ClassSubstrateProduct(s)Cellular Location
I: Deacetylation Acylases2-Acetamido-4-methylpent-4-enoic acid2-Amino-4-methylpent-4-enoic acid, Acetic acidCytosol, Kidney
II: Oxidation Cytochrome P4502-Acetamido-4-methylpent-4-enoic acidEpoxide intermediateEndoplasmic Reticulum
Epoxide HydrolaseEpoxide intermediateDiol metaboliteCytosol, Microsomes
Glutathione S-TransferaseEpoxide intermediateGlutathione conjugateCytosol, Mitochondria
III: Conjugation Acyl-CoA Synthetase2-Acetamido-4-methylpent-4-enoic acid2-Acetamido-4-methylpent-4-enoyl-CoAMitochondria
N-Acyltransferase2-Acetamido-4-methylpent-4-enoyl-CoAAmino acid conjugate (e.g., Glycine)Mitochondria

Integrated Metabolic Scheme

The following diagram illustrates the convergence of the hypothesized metabolic pathways for 2-Acetamido-4-methylpent-4-enoic acid. It is important to note that these pathways are not mutually exclusive and may occur concurrently, with the predominant route depending on factors such as the specific enzymatic milieu of the tissue and the concentration of the compound.

Integrated_Metabolism cluster_deacetylation Deacetylation cluster_oxidation Oxidation cluster_conjugation Conjugation Parent 2-Acetamido-4-methylpent-4-enoic acid Deacetylated 2-Amino-4-methylpent-4-enoic acid Parent->Deacetylated Acylase Epoxide Epoxide Parent->Epoxide CYP450 CoA_Thioester Acyl-CoA Thioester Parent->CoA_Thioester Acyl-CoA Synthetase Keto_Acid 2-Oxo-4-methylpent-4-enoic acid Deacetylated->Keto_Acid Transaminase Diol Diol Epoxide->Diol Epoxide Hydrolase GSH_Adduct GSH Conjugate Epoxide->GSH_Adduct GST Glycine_Conjugate Glycine Conjugate CoA_Thioester->Glycine_Conjugate N-Acyltransferase

Caption: An integrated overview of the potential metabolic pathways.

Conclusion and Future Directions

This technical guide has outlined several scientifically plausible metabolic pathways for 2-Acetamido-4-methylpent-4-enoic acid based on its structural characteristics and established principles of xenobiotic and amino acid metabolism. The primary routes are predicted to be deacetylation to the free amino acid, oxidation of the terminal double bond to form reactive epoxides and their subsequent metabolites, and conjugation of the carboxylic acid group.

For researchers and drug development professionals, this predictive framework serves as a critical starting point for empirical studies. Future work should focus on in vitro metabolism studies using liver and kidney microsomes, S9 fractions, and hepatocytes to identify the major metabolites. Subsequent in vivo studies in animal models will be necessary to confirm these pathways and to understand the pharmacokinetic and toxicological profile of 2-Acetamido-4-methylpent-4-enoic acid and its metabolites. The insights gained from such studies will be invaluable for any potential therapeutic application of this novel compound.

References

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - Frontiers. (2022-01-02). [Link]

  • Knights, K. M., Sykes, M. J., & Miners, J. O. (2007). Amino acid conjugation: contribution to the metabolism and toxicity of xenobiotic carboxylic acids. Expert Opinion on Drug Metabolism & Toxicology, 3(2), 159-173. [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids - NIH. (2022-01-03). [Link]

  • Xenobiotic Conjugation with Dicarboxylic Acids - PubMed. (n.d.). [Link]

  • Phase II Detoxification - MassiveBio. (2026-01-11). [Link]

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  • Metabolism of individual acetylated amino acids by human liver... - ResearchGate. (n.d.). [Link]

  • Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine - MDPI. (2023-09-05). [Link]

  • In vivo deacetylation of N-acetyl amino acids by kidney acylases in mice and rats. A possible... - PubMed. (1980-02-21). [Link]

  • Amino acid conjugation: Contribution to the metabolism and toxicity of xenobiotic carboxylic acids | Request PDF - ResearchGate. (2025-08-10). [Link]

  • (PDF) The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - ResearchGate. (2022-01-03). [Link]

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  • (2R)-2-Methylpent-4-enoic acid - Wikipedia. (n.d.). [Link]

  • Metabolism of 4-pentenoic acid and inhibition of thiolase by metabolites of 4-pentenoic acid - PubMed. (1982-04-27). [Link]

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  • Biochemical effects of the hypoglycaemic compound pent--4-enoic acid and related non ... - PubMed. (1969-02). [Link]

  • Biochemical effects of the hypoglycaemic compound pent-4-enoic acid and related non-hypoglycaemic fatty acids. Effects of the free acids and their carnitine esters on coenzyme A-dependent oxidations in rat liver mitochondria - NIH. (1971-06). [Link]

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Exploratory

An Investigative Guide to the Mechanism of Action of 2-Acetamido-4-methylpent-4-enoic acid

Dissemination: For Research, Scientific, and Drug Development Professionals Abstract: The emergence of novel chemical entities with potential therapeutic value necessitates a robust framework for elucidating their mechan...

Author: BenchChem Technical Support Team. Date: January 2026

Dissemination: For Research, Scientific, and Drug Development Professionals

Abstract: The emergence of novel chemical entities with potential therapeutic value necessitates a robust framework for elucidating their mechanism of action (MoA). This guide focuses on 2-Acetamido-4-methylpent-4-enoic acid, a compound for which the specific molecular MoA is not yet established in peer-reviewed literature. In the absence of direct evidence, this document provides a technical framework based on a first-principles analysis of its chemical structure. We will dissect the molecule into its core functional components, posit several scientifically-grounded hypothetical mechanisms, and provide a comprehensive, actionable research plan to systematically investigate these hypotheses. This guide is intended to serve as a strategic blueprint for researchers and drug development professionals embarking on the MoA characterization of this and structurally related molecules.

Structural Deconstruction and Mechanistic Hypotheses

2-Acetamido-4-methylpent-4-enoic acid is a modified amino acid derivative. Its structure comprises three key features: an N-acetylated amino group, an unsaturated carboxylic acid backbone, and a terminal vinyl group. This unique combination suggests several potential biological activities.

Hypothesis 1: Disruption of Bacterial Cell Envelope Integrity

The lipophilic carbon chain combined with the acidic carboxyl group gives the molecule amphipathic properties, characteristic of many antimicrobial fatty acids.[1][2] Unsaturated fatty acids are known to disrupt bacterial cell membranes, leading to increased permeability, dissipation of the proton motive force, and eventual cell lysis.[3][4]

  • Proposed Mechanism: The molecule may intercalate into the bacterial cytoplasmic membrane. The kink introduced by its structure could disrupt the ordered packing of phospholipid acyl chains, increasing membrane fluidity and permeability. This leads to leakage of essential ions and metabolites, ultimately causing cell death.[3]

Hypothesis 2: Inhibition of Fatty Acid Biosynthesis (FAS-II Pathway)

As a structural analog of a short-chain unsaturated fatty acid, the compound could act as a competitive or allosteric inhibitor of key enzymes in the bacterial Type II Fatty Acid Synthesis (FAS-II) pathway.[5] The FAS-II pathway is essential for bacteria and absent in humans, making it an attractive target for novel antibiotics.[6][7]

  • Proposed Target: Key enzymes in the FAS-II pathway, such as β-ketoacyl-ACP synthases (FabF/FabB) or enoyl-ACP reductase (FabI), could be potential targets.[5][8] The molecule might mimic a natural substrate, binding to the active site and blocking the elongation of fatty acid chains necessary for membrane synthesis.

Hypothesis 3: Interference with Amino Acid or Peptidoglycan Metabolism

The N-acetylated amino acid moiety suggests a potential interaction with pathways involving amino acid utilization or cell wall synthesis. N-acetylated amino acids are known to have diverse biological roles and can be recognized by specific transporters and enzymes.[9][10]

  • Proposed Mechanism: The compound could act as an antimetabolite. It might be mistakenly incorporated into metabolic pathways, leading to the production of non-functional proteins or peptidoglycan precursors. Alternatively, it could inhibit enzymes involved in the processing of N-acetylmuramic acid or N-acetylglucosamine, key components of the bacterial cell wall.

Below is a conceptual diagram illustrating these three primary hypothetical mechanisms.

Hypothesized_MoA Fig 1. Hypothesized Mechanisms of Action. cluster_0 2-Acetamido-4-methylpent-4-enoic acid cluster_1 Hypothesized Mechanisms cluster_2 Cellular Effects Compound Compound Structure H1 Hypothesis 1: Membrane Disruption Compound->H1 H2 Hypothesis 2: FAS-II Inhibition Compound->H2 H3 Hypothesis 3: Metabolic Interference Compound->H3 E1 Increased Permeability, Ion Leakage, Cell Lysis H1->E1 E2 Blocked Synthesis of Membrane Phospholipids H2->E2 E3 Inhibition of Cell Wall Synthesis / Protein Synthesis H3->E3

Caption: Fig 1. Hypothesized Mechanisms of Action.

A Strategic Workflow for Mechanism of Action Elucidation

To systematically test these hypotheses, we propose a multi-tiered experimental workflow. This strategy begins with broad phenotypic screening to characterize the compound's antimicrobial activity and progresses to more specific assays to pinpoint the molecular target.

MoA_Workflow A1 Determine Minimum Inhibitory Concentration (MIC) & Spectrum (Gram+/-, Fungi) A2 Bactericidal vs. Bacteriostatic Assay (Time-Kill Curves) A1->A2 B1 Macromolecular Synthesis Assay (DNA, RNA, Protein, Cell Wall, Lipid) A2->B1 If active... B2 Cell Membrane Integrity Assay (Propidium Iodide Staining) B1->B2 C1 Pathway-Specific Assays (e.g., In Vitro FAS-II Enzyme Inhibition) B1->C1 If specific pathway inhibited... B2->C1 If membrane damaged... C2 Transcriptomic/Proteomic Analysis (RNA-Seq, Mass Spec) C1->C2 C3 Resistant Mutant Selection & Whole Genome Sequencing C2->C3 MoA MoA C3->MoA MoA Elucidated

Caption: Fig 2. Proposed Experimental Workflow for MoA Elucidation.

Detailed Experimental Protocols

This section provides validated, step-by-step methodologies for the key experiments outlined in Tier 2 of the workflow.

Protocol: Macromolecular Synthesis (MMS) Inhibition Assay

This assay determines which major biosynthetic pathway is primarily affected by the compound.[11][12] It relies on measuring the incorporation of specific radiolabeled precursors into DNA, RNA, protein, cell wall, and lipids.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth)

  • Radiolabeled precursors: [³H]thymidine (DNA), [³H]uridine (RNA), [³H]leucine (protein), N-acetyl-D-[³H]glucosamine (peptidoglycan), [³H]glycerol (lipids).

  • Test compound, positive control antibiotics (e.g., ciprofloxacin, rifampicin, tetracycline, vancomycin, triclosan), and vehicle control (e.g., DMSO).

  • Trichloroacetic acid (TCA), ice-cold (10% and 5% solutions).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Grow bacteria to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

  • Aliquot 1 mL of the culture into separate tubes for each precursor and each condition (test compound at 4x MIC, positive controls, vehicle control).

  • Add the respective radiolabeled precursor to each tube and incubate for 5 minutes at 37°C to allow for uptake.

  • Add the test compound, control antibiotics, or vehicle to the corresponding tubes.

  • Take 100 µL samples at various time points (e.g., 0, 5, 10, 20, 30 minutes).

  • Immediately add each sample to 1 mL of ice-cold 10% TCA to precipitate the macromolecules and stop the reaction.[13]

  • Incubate the TCA mixtures on ice for at least 30 minutes.

  • Collect the precipitate by filtering through a glass microfiber filter.

  • Wash the filter twice with 5 mL of ice-cold 5% TCA, followed by one wash with 5 mL of 70% ethanol.

  • Dry the filters, place them in scintillation vials with scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.

  • Plot the counts per minute (CPM) versus time for each condition. A significant reduction in incorporation for a specific precursor relative to the vehicle control indicates inhibition of that pathway.

Data Interpretation:

Pathway Inhibited Expected Precursor Positive Control
DNA Synthesis [³H]thymidine Ciprofloxacin
RNA Synthesis [³H]uridine Rifampicin
Protein Synthesis [³H]leucine Tetracycline
Cell Wall Synthesis N-acetyl-D-[³H]glucosamine Vancomycin

| Lipid/Fatty Acid Synthesis | [³H]glycerol | Triclosan |

Protocol: Bacterial Cell Membrane Integrity Assay

This assay uses the fluorescent dye propidium iodide (PI) to assess membrane damage. PI is a nucleic acid intercalator that cannot cross the membrane of live cells but can penetrate cells with compromised membranes, where it fluoresces upon binding to DNA.[14][15]

Materials:

  • Bacterial strain of interest, grown to mid-log phase.

  • Phosphate-buffered saline (PBS).

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water).

  • Test compound, positive control (e.g., 70% isopropanol or a membrane-active peptide), and vehicle control.

  • Fluorometer or fluorescence microscope.

Procedure:

  • Harvest mid-log phase bacteria by centrifugation and wash twice with PBS.

  • Resuspend the bacterial pellet in PBS to an OD₆₀₀ of 0.5.

  • Aliquot the cell suspension into a 96-well microplate (or appropriate tubes).

  • Add the test compound (at various concentrations, e.g., 1x, 4x, 10x MIC), positive control, or vehicle control to the wells.

  • Incubate for a set period (e.g., 30 minutes) at 37°C.

  • Add PI to each well to a final concentration of ~1-2 µg/mL.[15] Incubate in the dark for 5-10 minutes at room temperature.

  • Measure the fluorescence using a fluorometer (Excitation: ~535 nm, Emission: ~617 nm) or visualize using a fluorescence microscope with a red filter.[16]

Data Interpretation:

  • A significant increase in red fluorescence in the compound-treated samples compared to the vehicle control indicates that the compound has disrupted the integrity of the bacterial cell membrane.[14]

Conclusion and Future Directions

The mechanism of action for 2-Acetamido-4-methylpent-4-enoic acid remains to be formally elucidated. However, a rigorous analysis of its molecular structure provides a solid foundation for forming testable hypotheses. The proposed framework, beginning with broad phenotypic analysis and progressing through targeted biochemical and genetic assays, offers a clear and efficient path to uncovering its biological function. The initial results from the macromolecular synthesis and membrane integrity assays will be critical in directing subsequent research. If a specific pathway is implicated, Tier 3 investigations, including in vitro enzyme inhibition assays against purified targets (e.g., FabI) and whole-genome sequencing of resistant mutants, will be essential for definitive target identification and validation. This systematic approach will not only define the compound's utility but also contribute valuable knowledge to the broader field of antimicrobial research.

References

  • Casillas-Vargas, G., Ocasio-Malavé, C., Medina, S., Morales-Guzmán, C., García del Valle, R., Carballeira, N. M., & Sanabria-Ríos, D. J. (2021). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. Progress in Lipid Research, 82, 101093.

  • King, A. C., & Wu, L. (2009). Macromolecular synthesis and membrane perturbation assays for mechanisms of action studies of antimicrobial agents. Current Protocols in Pharmacology, Chapter 13, Unit 13A.7.

  • Obukhova, E., & Murzina, E. (2024). Mechanisms of the Antimicrobial Action of Fatty Acids: A Review. International Journal of Molecular Sciences.

  • Churchill, G. (2024). Understanding How a Transporter Allows an Acetylated Amino Acid to Act as a Drug. BioIVT.

  • Le, T. B., & Musso, S. M. (2023). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Pharmaceuticals.

  • Zipperer, A., Konnerth, M. C., Laux, C., Berscheid, A., Janek, D., Weidenmaier, C., ... & Grond, S. (2016). Macromolecular Biosynthesis Assay for Evaluation of Influence of an Antimicrobial on the Synthesis of Macromolecules. Bio-protocol, 6(16).

  • Yoon, B. K., Jackman, J. A., Valle-González, E. R., & Cho, N. J. (2018). Mechanisms of the Antimicrobial Action of Fatty Acids: A Review. ACS infectious diseases, 4(11), 1555-1566.

  • Loch, S., Wilson, E., & Horswill, A. R. (2025). Investigating synthetic unsaturated fatty acids as antibacterial agents against methicillin-resistant Staphylococcus aureus. ACS Fall 2025 Meeting.

  • Shakil, M. S., Hasan, M. M., Al-Zahrani, S. M., Al-Ghamdi, S. N., & Al-Shehri, S. S. (2023). Membrane integrity assay using propidium iodide (PI) staining. ResearchGate.

  • Wikipedia contributors. (2024). N-terminal acetylation. Wikipedia, The Free Encyclopedia.

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  • Johnson, M. B., & Criss, A. K. (2013). Fluorescence microscopy methods for determining the viability of bacteria in association with mammalian cells. Journal of visualized experiments: JoVE, (79), e50729.

  • Wright, H. M., & Reynolds, K. A. (2007). Fatty acid biosynthesis as a target for novel antibacterials. Current opinion in microbiology, 10(5), 447-453.

  • Casillas-Vargas, G., Ocasio-Malavé, C., Medina, S., Morales-Guzmán, C., García del Valle, R., Carballeira, N. M., & Sanabria-Ríos, D. J. (2021). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. Progress in Lipid Research.

  • Stiefel, P., Schmidt-Emrich, S., Maniura-Weber, K., & Ren, Q. (2015). Critical aspects of using bacterial cell viability assays with the fluorophores SYTO9 and propidium iodide. BMC microbiology, 15, 36.

  • Zhang, Y. M., White, S. W., & Rock, C. O. (2006). Inhibiting bacterial fatty acid synthesis. The Journal of biological chemistry, 281(26), 17541–17544.

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  • Lourenço, A. M., & Paixão, L. (2021). Technologies for High-Throughput Identification of Antibiotic Mechanism of Action. Molecules (Basel, Switzerland), 26(23), 7353.

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  • Szabó, Z., Beke-Somfai, T., & Ostorházi, E. (2020). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. Antibiotics (Basel, Switzerland), 9(2), 92.

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Foundational

An In-Depth Technical Guide to 2-Acetamido-4-methylpent-4-enoic Acid and its Analogs as Potential Histone Deacetylase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, making them a key ta...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, making them a key target for therapeutic intervention in a variety of diseases, most notably cancer. This guide provides a comprehensive overview of 2-Acetamido-4-methylpent-4-enoic acid, a novel unsaturated N-acetyl amino acid, as a potential scaffold for the design of new HDAC inhibitors. While direct biological data on this specific compound is not yet available in the public domain, its structural features align with the known pharmacophore of HDAC inhibitors. This document will explore the scientific rationale for investigating this compound and its homologs and analogs as potential HDAC inhibitors, detail synthetic routes, and provide established protocols for their biological evaluation.

Introduction: The Epigenetic Landscape and the Role of Histone Deacetylases

Gene expression is not solely determined by the DNA sequence itself, but also by a complex layer of regulatory mechanisms collectively known as epigenetics. One of the most critical epigenetic modifications is the acetylation and deacetylation of histone proteins. Histones are the primary protein components of chromatin, around which DNA is wound. The acetylation of lysine residues on the N-terminal tails of histones, a reaction catalyzed by histone acetyltransferases (HATs), neutralizes their positive charge, leading to a more relaxed chromatin structure. This "euchromatin" is more accessible to transcription factors, generally resulting in increased gene expression.

Conversely, histone deacetylases (HDACs) remove these acetyl groups, restoring the positive charge on lysine residues and promoting a more condensed chromatin structure known as "heterochromatin." This condensation restricts the access of transcription machinery to the DNA, leading to transcriptional repression.[1] An imbalance in the activity of HATs and HDACs is a hallmark of many diseases, including cancer, where the silencing of tumor suppressor genes through histone deacetylation is a common occurrence.[2]

There are four main classes of HDACs based on their homology to yeast proteins. Classes I, II, and IV are zinc-dependent enzymes, while Class III HDACs, also known as sirtuins, are NAD+-dependent.[3] The zinc-dependent HDACs are the primary targets for the majority of currently approved and investigational HDAC inhibitors.

The Pharmacophore of Histone Deacetylase Inhibitors

The development of HDAC inhibitors has led to the identification of a common pharmacophore essential for their activity against zinc-dependent HDACs. This pharmacophore consists of three key components:

  • Zinc-Binding Group (ZBG): This functional group chelates the zinc ion in the active site of the HDAC enzyme, which is crucial for its catalytic activity. Common ZBGs include hydroxamic acids, carboxylic acids, and benzamides.[4]

  • Linker: This is typically a hydrophobic chain that connects the ZBG to the cap group and occupies the narrow channel of the HDAC active site.

  • Cap Group: This is a larger, often aromatic or heterocyclic group that interacts with the surface of the enzyme, providing additional binding affinity and influencing isoform selectivity.[5]

The general structure of an HDAC inhibitor can be visualized as follows:

HDAC_Inhibitor_Pharmacophore cluster_enzyme HDAC Active Site ZBG Zinc-Binding Group (ZBG) Linker Linker ZBG->Linker Connects to Zinc Zn2+ ZBG->Zinc Chelates Cap Cap Group Linker->Cap Connects to Pocket Hydrophobic Pocket Linker->Pocket Occupies Surface Enzyme Surface Cap->Surface Interacts with

Caption: General pharmacophore model of an HDAC inhibitor.

2-Acetamido-4-methylpent-4-enoic Acid: A Novel Scaffold for HDAC Inhibition

While 2-Acetamido-4-methylpent-4-enoic acid has not been extensively studied as an HDAC inhibitor, its chemical structure suggests it may possess the necessary features to interact with the HDAC active site.

Chemical Structure:

  • IUPAC Name: 2-Acetamido-4-methylpent-4-enoic acid

  • Molecular Formula: C8H13NO3

  • Molecular Weight: 171.19 g/mol

We hypothesize that 2-Acetamido-4-methylpent-4-enoic acid could act as an HDAC inhibitor through the following mechanism:

  • Zinc-Binding Group: The carboxylic acid moiety can serve as a zinc-binding group, a known feature of some HDAC inhibitors.[6]

  • Linker: The acetamido group and the aliphatic chain can function as the linker, occupying the hydrophobic channel of the active site.

  • Cap Group: The terminal isopropenyl group could potentially serve as a small cap group, interacting with residues at the rim of the active site.

Furthermore, the α,β-unsaturated nature of the molecule introduces the possibility of it acting as a Michael acceptor, potentially leading to covalent inhibition of the enzyme.[6]

Homologs and Analogs: Exploring the Structure-Activity Relationship

The exploration of homologs and analogs of 2-Acetamido-4-methylpent-4-enoic acid is a crucial step in understanding the structure-activity relationship (SAR) and optimizing for potency and selectivity.

Compound Structure Key Features Reported/Potential Activity
2-Acetamido-4-methylpent-4-enoic acid α,β-Unsaturated N-acetyl amino acidPotential HDAC inhibitor (Hypothesized)
(S)-2-Amino-2-methylpent-4-enoic acid Chiral amino acid with a vinyl groupBuilding block for complex molecules.[7]
2-Fluoro-4-methyl-pent-2-enoic acid Fluorinated α,β-unsaturated carboxylic acidPotential anticancer and anti-inflammatory agent.
4-Methylpent-4-enoic acid Methyl-branched fatty acid
2,4-Dimethylpent-4-enoic acid Dialkylated pentenoic acid

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 2-Acetamido-4-methylpent-4-enoic acid and its analogs.

Synthesis of 2-Acetamido-4-methylpent-4-enoic Acid and Analogs

The synthesis of N-acetylated α,β-unsaturated amino acids can be achieved through various synthetic routes. A plausible approach for the synthesis of the title compound is outlined below, based on established organic chemistry principles.

Proposed Synthetic Workflow:

Synthesis_Workflow start Starting Materials (e.g., Isobutyraldehyde, N-acetylglycine) step1 Knoevenagel Condensation start->step1 intermediate Unsaturated Azlactone Intermediate step1->intermediate step2 Hydrolysis intermediate->step2 product 2-Acetamido-4-methylpent-4-enoic Acid step2->product purification Purification (Chromatography, Recrystallization) product->purification

Caption: Proposed synthetic workflow for 2-Acetamido-4-methylpent-4-enoic acid.

Step-by-Step Protocol (Hypothetical):

  • Knoevenagel Condensation:

    • To a solution of N-acetylglycine (1 equivalent) and isobutyraldehyde (1.1 equivalents) in acetic anhydride (3 equivalents), add anhydrous sodium acetate (1.5 equivalents).

    • Heat the mixture at 100°C for 2 hours with constant stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and stir until a solid precipitate forms.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain the crude unsaturated azlactone intermediate.

  • Hydrolysis:

    • Suspend the crude azlactone in a 1:1 mixture of acetone and 1M hydrochloric acid.

    • Reflux the mixture for 4 hours.

    • After cooling to room temperature, remove the acetone under reduced pressure.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to obtain 2-Acetamido-4-methylpent-4-enoic acid as a solid.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: HDAC Inhibition Assay

The inhibitory activity of the synthesized compounds against HDAC enzymes can be determined using a commercially available fluorometric assay kit.

Protocol for In Vitro HDAC Inhibition Assay:

  • Prepare Reagents:

    • Reconstitute the HDAC enzyme, substrate, and developer according to the manufacturer's instructions.

    • Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) in the assay buffer. The FDA-approved HDAC inhibitor Vorinostat (SAHA) should be used as a positive control.[3]

  • Assay Procedure:

    • In a 96-well black microplate, add the assay buffer, the diluted test compound or control, and the HDAC enzyme.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the substrate to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding the developer solution.

    • Incubate the plate at room temperature for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation at 360 nm and emission at 460 nm.

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (e.g., DMSO).

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Activity: Cytotoxicity Assay

The cytotoxic effects of the compounds on cancer cell lines can be evaluated using a standard MTT assay.

Protocol for MTT Cytotoxicity Assay:

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., HCT116, a human colon cancer cell line) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the GI50 value (the concentration of the compound that causes 50% growth inhibition) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

2-Acetamido-4-methylpent-4-enoic acid represents a novel and unexplored scaffold with the potential to be developed into a new class of HDAC inhibitors. Its structural similarity to known HDAC inhibitor pharmacophores, particularly the presence of a carboxylic acid as a potential zinc-binding group and an unsaturated system, provides a strong rationale for its investigation. The synthetic and biological evaluation protocols detailed in this guide offer a clear roadmap for researchers to explore the therapeutic potential of this compound and its analogs.

Future research should focus on the synthesis of a library of homologs and analogs to establish a clear structure-activity relationship. Further studies should also investigate the isoform selectivity of these compounds, as isoform-selective HDAC inhibitors may offer improved therapeutic windows with fewer side effects. The promising field of epigenetics continues to offer new avenues for drug discovery, and the exploration of novel chemical scaffolds like 2-Acetamido-4-methylpent-4-enoic acid is essential for the development of the next generation of targeted therapies.

References

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-Acetamido-4-methylpent-4-enoic Acid: A Novel Research Tool

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 2-Acetamido-4-methylpent-4-enoic acid as a versatile research tool. D...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 2-Acetamido-4-methylpent-4-enoic acid as a versatile research tool. Due to the limited direct literature on this specific molecule, this guide synthesizes information from structurally related compounds, including N-acyl amino acids (NAAAs) and α,β-unsaturated carbonyl derivatives, to propose plausible mechanisms of action and detailed experimental protocols. The unique chemical architecture of 2-Acetamido-4-methylpent-4-enoic acid, featuring an N-acetylated amino acid backbone and a terminal unsaturated alkene, suggests its utility in enzyme inhibition studies, covalent probe discovery, and as a potential modulator of cellular signaling pathways.

Introduction and Physicochemical Properties

2-Acetamido-4-methylpent-4-enoic acid is a derivative of the amino acid leucine, characterized by an N-terminal acetyl group and an unsaturated bond in its side chain. This combination of functional groups makes it an intriguing candidate for various biochemical and pharmacological investigations. The N-acetyl group can influence its metabolic stability and cellular uptake, while the terminal alkene introduces a site for potential covalent interactions.

Physicochemical Properties
PropertyValueSource (Analog)
Molecular Formula C₈H₁₃NO₃Calculated
Molar Mass 171.19 g/mol Calculated
Appearance White to off-white solid (Predicted)[]
Solubility Soluble in water and organic solvents (Predicted)[]
Proposed Synthetic Route

A plausible synthesis of 2-Acetamido-4-methylpent-4-enoic acid involves the acetylation of its parent amino acid, (S)-2-Amino-2-methylpent-4-enoic acid.

cluster_0 Proposed Synthesis AminoAcid (S)-2-Amino-2-methylpent-4-enoic acid Reagents Acetic Anhydride Pyridine AminoAcid->Reagents Acetylation Product 2-Acetamido-4-methylpent-4-enoic acid Reagents->Product cluster_1 Covalent Modification Hypothesis Molecule 2-Acetamido-4-methylpent-4-enoic acid Activation Metabolic Activation (e.g., oxidation) Molecule->Activation ReactiveIntermediate Reactive Electrophilic Intermediate Activation->ReactiveIntermediate Adduct Covalent Protein Adduct (Inhibition of function) ReactiveIntermediate->Adduct Covalent Bonding Protein Target Protein (with nucleophilic residue, e.g., Cys-SH) Protein->Adduct

Caption: Hypothesized covalent modification of a target protein.

Competitive Enzyme Inhibition

As an N-acetylated amino acid, this molecule may act as a mimic of natural substrates for various enzymes, including proteases, amidases, and acyltransferases. By binding to the active site, it could act as a competitive inhibitor, blocking the binding of the endogenous substrate.

cluster_2 Competitive Enzyme Inhibition Model Enzyme Enzyme Active Site InhibitedComplex Enzyme-Inhibitor Complex (No Reaction) Enzyme->InhibitedComplex Reaction Enzymatic Reaction Enzyme->Reaction Substrate Endogenous Substrate Substrate->Reaction Molecule 2-Acetamido-4-methylpent-4-enoic acid (Substrate Analog) Molecule->InhibitedComplex

Caption: Model of competitive enzyme inhibition.

Modulation of N-Acyl Amino Acid Signaling Pathways

N-acyl amino acids are an emerging class of signaling lipids with diverse biological functions, including roles in inflammation and neurotransmission. [2][3]2-Acetamido-4-methylpent-4-enoic acid may interact with the receptors or metabolic enzymes of these pathways, acting as either an agonist or antagonist.

Detailed Application Notes and Protocols

The following protocols are designed as starting points for investigating the biological activities of 2-Acetamido-4-methylpent-4-enoic acid.

Application 1: Screening for Enzyme Inhibition

Rationale: The structural similarity to N-acetylated amino acids suggests potential as an enzyme inhibitor. This protocol describes a general method for screening against a protease of interest.

Protocol:

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20.

    • Enzyme Stock: Prepare a 1 mg/mL stock solution of the target protease in assay buffer.

    • Substrate Stock: Prepare a 10 mM stock solution of a fluorogenic peptide substrate for the protease in DMSO.

    • Inhibitor Stock: Prepare a 10 mM stock solution of 2-Acetamido-4-methylpent-4-enoic acid in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 88 µL of assay buffer to each well.

    • Add 2 µL of the inhibitor stock solution to the test wells (final concentration 200 µM). Add 2 µL of DMSO to the control wells.

    • Add 5 µL of the enzyme stock solution to all wells and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate stock solution to all wells.

    • Immediately measure the fluorescence intensity (e.g., Ex/Em appropriate for the substrate) every minute for 30 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition: % Inhibition = (1 - (Rate_inhibitor / Rate_control)) * 100.

    • If significant inhibition is observed, perform a dose-response experiment to determine the IC₅₀ value.

Application 2: Identification of Covalent Protein Targets using Chemoproteomics

Rationale: To identify proteins that may be covalently modified by this compound. This protocol outlines a competitive activity-based protein profiling (ABPP) approach.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line for anti-cancer studies) to ~80% confluency.

    • Treat the cells with varying concentrations of 2-Acetamido-4-methylpent-4-enoic acid (e.g., 0, 10, 50, 100 µM) for 4 hours.

  • Cell Lysis and Probe Labeling:

    • Harvest and lyse the cells in a suitable lysis buffer.

    • Treat the proteomes with a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to label cysteine residues that were not modified by the test compound.

  • Click Chemistry and Enrichment:

    • Perform a click reaction to attach a biotin tag to the alkyne-labeled proteins.

    • Enrich the biotinylated proteins using streptavidin beads.

  • Mass Spectrometry and Data Analysis:

    • Digest the enriched proteins and analyze by LC-MS/MS.

    • Identify and quantify the labeled peptides. Proteins showing a dose-dependent decrease in labeling are potential covalent targets of 2-Acetamido-4-methylpent-4-enoic acid.

cluster_3 Chemoproteomics Workflow A Treat Cells with 2-Acetamido-4-methylpent-4-enoic acid B Lyse Cells and Label with Alkyne Probe A->B C Click Chemistry with Biotin-Azide B->C D Enrich Biotinylated Proteins (Streptavidin Beads) C->D E On-Bead Digestion D->E F LC-MS/MS Analysis E->F G Identify Covalent Targets F->G

Caption: Workflow for identifying covalent protein targets.

Application 3: Assessment of Anti-inflammatory Activity

Rationale: N-acetylated amino acids and unsaturated carbonyl compounds have been reported to have anti-inflammatory properties. [4][5]This protocol uses a lipopolysaccharide (LPS)-stimulated macrophage model.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

    • Seed the cells in a 24-well plate and allow them to adhere overnight.

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of 2-Acetamido-4-methylpent-4-enoic acid (e.g., 0, 10, 50, 100 µM) for 1 hour.

    • Stimulate the cells with 1 µg/mL LPS for 24 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of a pro-inflammatory cytokine, such as TNF-α or IL-6, using an ELISA kit according to the manufacturer's instructions.

  • Cell Viability Assay:

    • Perform an MTT or similar cell viability assay on the remaining cells to ensure that the observed effects on cytokine production are not due to cytotoxicity.

  • Data Analysis:

    • Calculate the concentration of the cytokine in each sample.

    • Determine the percent reduction in cytokine production compared to the LPS-only control.

Conclusion and Future Directions

2-Acetamido-4-methylpent-4-enoic acid represents a promising, yet underexplored, chemical entity for biological research. Based on its structural features, it has the potential to be a valuable tool for enzyme inhibition studies, the discovery of novel covalent ligands, and the modulation of inflammatory and other signaling pathways. The protocols provided herein offer a robust framework for initiating the investigation of its biological activities. Future studies should focus on confirming its proposed mechanisms of action, identifying its specific molecular targets, and evaluating its efficacy in more complex biological systems.

References

  • Battista, N., Di Tommaso, M., Bari, M., & Maccarrone, M. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 845. [Link]

  • Hanuš, L. O., & Mechoulam, R. (2014). N-Acyl amino acids and their impact on biological processes. Journal of Basic and Clinical Physiology and Pharmacology, 25(3), 269-281. [Link]

  • Lee, S. Y., & Lee, S. J. (2019). Biological Activities and Potential Oral Applications of N-Acetylcysteine. Archives of Pharmacal Research, 42(10), 856-868. [Link]

Sources

Application

Application Notes and Protocols for the Analytical Determination of 2-Acetamido-4-methylpent-4-enoic acid

Abstract This comprehensive guide provides detailed analytical methodologies for the detection and quantification of 2-Acetamido-4-methylpent-4-enoic acid. Designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the detection and quantification of 2-Acetamido-4-methylpent-4-enoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are grounded in established principles of analytical method validation, ensuring accuracy, precision, and reliability. This guide emphasizes the rationale behind experimental choices and provides a framework for adapting these methods to specific laboratory contexts.

Introduction: The Analyte and Its Significance

2-Acetamido-4-methylpent-4-enoic acid (C₈H₁₃NO₃, Molar Mass: 171.19 g/mol ) is an N-acetylated unsaturated amino acid. While specific applications are not widely documented, its structure suggests potential relevance as a synthetic intermediate, a metabolite, or a biomarker in various biochemical pathways. N-acetylated amino acids play crucial roles in biological systems, and the presence of an unsaturated bond in this molecule introduces unique chemical properties that necessitate robust and specific analytical methods for its detection and quantification.

Accurate measurement of this compound is critical for understanding its potential pharmacological effects, metabolic fate, or its role as a potential impurity in pharmaceutical manufacturing. The methods detailed herein provide the foundation for such investigations.

The Cornerstone of Reliable Measurement: Analytical Method Validation

Before implementing any analytical protocol, a thorough validation is imperative to ensure the data generated is accurate, reproducible, and fit for its intended purpose.[1][2] Validation provides documented evidence that the method consistently meets predefined specifications.[3] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][5]

  • Specificity/Selectivity: This ensures that the analytical signal is unequivocally from the analyte of interest, without interference from matrix components, impurities, or degradation products.[5]

  • Linearity and Range: Demonstrates a direct proportionality between the analyte concentration and the instrumental response over a defined concentration range.[6]

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery studies.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[4]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Recommended Analytical Workflows

Two primary analytical techniques are recommended for the analysis of 2-Acetamido-4-methylpent-4-enoic acid: HPLC-UV for routine quantification and LC-MS/MS for higher sensitivity and specificity, particularly in complex matrices.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Prep Sample Collection (e.g., Plasma, Reaction Mixture) Extract Protein Precipitation & Solid Phase Extraction (SPE) Prep->Extract HPLC HPLC-UV Analysis (Routine Quantification) Extract->HPLC Reconstitution in Mobile Phase LCMS LC-MS/MS Analysis (High Sensitivity/Specificity) Extract->LCMS Reconstitution in Mobile Phase Data Quantification & Method Validation HPLC->Data LCMS->Data LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms1 Mass Spectrometry (Q1) cluster_ms2 Collision Cell (Q2) cluster_ms3 Mass Spectrometry (Q3) LC Reverse-Phase Separation ESI Electrospray Ionization (Negative Mode) LC->ESI Precursor Precursor Ion Selection [M-H]⁻ = m/z 170.1 ESI->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID Product Product Ion Monitoring (Quantifier & Qualifier) CID->Product Data Data Acquisition Product->Data Signal Detection

Sources

Method

Application Note: Characterization of 2-Acetamido-4-methylpent-4-enoic Acid as an Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Inhibitory Potential of 2-Acetamido-4-methylpent-4-enoic Acid 2-Acetamido-4-methylpent-4-enoic acid is a novel small molecule wi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Inhibitory Potential of 2-Acetamido-4-methylpent-4-enoic Acid

2-Acetamido-4-methylpent-4-enoic acid is a novel small molecule with a chemical structure suggestive of a reactive Michael acceptor. Its α,β-unsaturated carbonyl moiety presents a potential electrophilic site for covalent modification of nucleophilic residues within enzyme active sites, making it a candidate for an irreversible inhibitor. This application note provides a comprehensive guide to characterizing the inhibitory activity of this compound, using human Glucosamine-6-Phosphate Synthase (GlcN-6-P synthase; GFAT) as a representative target enzyme.

GlcN-6-P synthase (EC 2.6.1.16) is a critical enzyme in the hexosamine biosynthetic pathway, catalyzing the conversion of D-fructose-6-phosphate (Fru-6-P) and L-glutamine to D-glucosamine-6-phosphate (GlcN-6-P) and L-glutamate.[1] This pathway is essential for the production of UDP-N-acetylglucosamine, a vital precursor for the biosynthesis of glycoproteins, glycolipids, and chitin.[2] Consequently, GlcN-6-P synthase is a well-established target for the development of antimicrobial agents and has been implicated in the pathophysiology of diabetes.[2] The structural similarity of 2-acetamido-4-methylpent-4-enoic acid to the substrates and the reactive nature of its chemical structure make it a compelling candidate for inhibition of GlcN-6-P synthase.

This document outlines detailed protocols for:

  • Determination of the half-maximal inhibitory concentration (IC50) of 2-acetamido-4-methylpent-4-enoic acid against human GlcN-6-P synthase.

  • Investigation of the time-dependency of inhibition to probe for irreversible mechanisms.

  • Confirmation of irreversible binding through dialysis.

  • Elucidation of the kinetic mechanism of inhibition.

Principle of the Assay

The activity of GlcN-6-P synthase is determined by measuring the formation of one of its products, D-glucosamine-6-phosphate. A well-established colorimetric method, the Elson-Morgan assay, is adapted for a 96-well plate format to enable medium- to high-throughput screening. This method involves the acetylation of the amino group of GlcN-6-P, followed by a condensation reaction with p-dimethylaminobenzaldehyde (Ehrlich's reagent) in an alkaline solution, which produces a colored product that can be quantified spectrophotometrically at 585 nm.

Materials and Reagents

  • Enzyme: Recombinant Human Glucosamine-6-Phosphate Synthase 1 (hGFAT1)

  • Substrates:

    • D-fructose-6-phosphate (Fru-6-P)

    • L-glutamine

  • Inhibitor: 2-Acetamido-4-methylpent-4-enoic acid

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EDTA

  • Reagents for Elson-Morgan Assay:

    • Acetic Anhydride Solution: 1.5% (v/v) acetic anhydride in acetone (prepare fresh)

    • Potassium Tetraborate Solution: 0.2 M Potassium Tetraborate, pH 9.2

    • Ehrlich's Reagent: 10 g p-dimethylaminobenzaldehyde in 100 mL of a 1:1 (v/v) mixture of glacial acetic acid and concentrated HCl (prepare fresh and protect from light)

  • Other Reagents:

    • Dimethyl sulfoxide (DMSO)

    • 96-well microplates (clear, flat-bottom)

    • Dialysis tubing (e.g., 10 kDa MWCO)

Experimental Protocols

Protocol 1: Determination of IC50 Value

This protocol determines the concentration of 2-acetamido-4-methylpent-4-enoic acid required to inhibit 50% of the GlcN-6-P synthase activity.

1. Preparation of Reagents:

  • Prepare a 10 mM stock solution of 2-acetamido-4-methylpent-4-enoic acid in DMSO.

  • Prepare serial dilutions of the inhibitor in assay buffer. The final concentration of DMSO in the assay should not exceed 1%.

  • Prepare substrate solutions in assay buffer: 1 mM Fru-6-P and 20 mM L-glutamine. The concentration of Fru-6-P is set to be significantly above its Km value (approximately 7 µM for hGFAT1) to ensure the reaction is not substrate-limited.[3][4]

  • Prepare a working solution of hGFAT1 in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

2. Assay Procedure:

  • In a 96-well plate, add 10 µL of the serially diluted inhibitor or vehicle control (assay buffer with DMSO).

  • Add 40 µL of the hGFAT1 enzyme solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 50 µL of the substrate mixture (25 µL of 1 mM Fru-6-P and 25 µL of 20 mM L-glutamine).

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M HCl.

3. Elson-Morgan Colorimetric Detection:

  • Add 50 µL of the Acetic Anhydride Solution to each well and incubate at 80°C for 30 minutes.

  • Cool the plate on ice for 5 minutes.

  • Add 50 µL of the Potassium Tetraborate Solution and incubate at 80°C for 25 minutes.

  • Cool the plate to room temperature.

  • Add 150 µL of Ehrlich's Reagent and incubate at 37°C for 20 minutes.

  • Measure the absorbance at 585 nm using a microplate reader.

4. Data Analysis:

  • Subtract the absorbance of the blank (no enzyme) from all other readings.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (100% activity).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Time-Dependent Inhibition Assay (IC50 Shift Assay)

This assay is designed to determine if the inhibition is time-dependent, a characteristic of irreversible inhibitors.

1. Assay Setup:

  • Prepare three sets of inhibitor dilutions as described in Protocol 1.

  • Set up three 96-well plates:

    • Plate 1 (0-minute pre-incubation): Inhibitor and enzyme are mixed immediately before substrate addition.

    • Plate 2 (30-minute pre-incubation without NADPH): To control for any non-enzymatic degradation of the inhibitor.

    • Plate 3 (30-minute pre-incubation with NADPH): Although GlcN-6-P synthase is not a CYP enzyme, including a pre-incubation step without a cofactor dependency check is a good practice for initial characterization. For this specific enzyme, this plate will serve as a replicate for the 30-minute pre-incubation.

2. Pre-incubation and Reaction:

  • For Plate 1, add inhibitor, enzyme, and substrate mixture sequentially without any pre-incubation.

  • For Plates 2 and 3, add 10 µL of inhibitor and 40 µL of enzyme solution. Incubate at 37°C for 30 minutes.

  • After the pre-incubation, initiate the reaction by adding the substrate mixture as in Protocol 1.

  • Proceed with the reaction, termination, and colorimetric detection as described in Protocol 1.

3. Data Analysis:

  • Calculate the IC50 value for each of the three conditions.

  • A significant decrease in the IC50 value after the 30-minute pre-incubation (Plate 2/3 vs. Plate 1) indicates time-dependent inhibition, suggesting an irreversible mechanism.

Protocol 3: Dialysis for Confirmation of Irreversible Inhibition

This protocol directly assesses the reversibility of the enzyme-inhibitor interaction.

1. Enzyme-Inhibitor Incubation:

  • Prepare two tubes:

    • Test Tube: Incubate hGFAT1 with a high concentration of 2-acetamido-4-methylpent-4-enoic acid (e.g., 10-fold the IC50) in assay buffer for 1 hour at 37°C.

    • Control Tube: Incubate hGFAT1 with the corresponding concentration of DMSO in assay buffer for the same duration.

2. Dialysis:

  • Transfer the contents of each tube into separate dialysis tubes (10 kDa MWCO).

  • Dialyze both samples against a large volume of cold assay buffer (e.g., 1 L) for at least 4 hours at 4°C, with at least one buffer change. This will remove any unbound inhibitor.

3. Activity Measurement:

  • After dialysis, measure the enzymatic activity of the enzyme from both the test and control tubes using the assay described in Protocol 1 (without any additional inhibitor).

4. Data Analysis:

  • If the inhibitor is irreversible, the enzyme from the test tube will show significantly lower activity compared to the control enzyme, as the covalently bound inhibitor will not be removed by dialysis. If the inhibitor is reversible, the enzyme activity will be restored to a level similar to the control.

Data Presentation and Interpretation

The results of the inhibition assays should be presented clearly to allow for straightforward interpretation.

Table 1: IC50 Determination for 2-Acetamido-4-methylpent-4-enoic acid against hGFAT1

Pre-incubation Time (min)IC50 (µM) [95% Confidence Interval]
0[Insert Value]
30[Insert Value]

A significant leftward shift in the IC50 value with increased pre-incubation time is indicative of time-dependent, and likely irreversible, inhibition.

Table 2: Recovery of hGFAT1 Activity after Dialysis

TreatmentRemaining Activity (%)
Control (DMSO)100
2-Acetamido-4-methylpent-4-enoic acid[Insert Value]

A low percentage of remaining activity after dialysis of the inhibitor-treated enzyme confirms an irreversible mode of inhibition.

Visualization of Workflows and Mechanisms

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Colorimetric Detection cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor/Vehicle prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate Mix add_substrate Initiate Reaction with Substrates prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate (37°C, 15 min) add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate (37°C, 30 min) add_substrate->incubate stop_reaction Stop Reaction (HCl) incubate->stop_reaction add_reagents Add Elson-Morgan Reagents stop_reaction->add_reagents read_absorbance Read Absorbance (585 nm) add_reagents->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for IC50 determination of an inhibitor against GlcN-6-P synthase.

Mechanism of Irreversible Inhibition by Michael Addition

Michael_Addition Enzyme Enzyme Active Site (with nucleophilic residue, e.g., Cys-SH) Covalent_Complex Enzyme-Inhibitor Covalent Adduct (Irreversibly Inhibited) Enzyme->Covalent_Complex Michael Addition Inhibitor 2-Acetamido-4-methylpent-4-enoic acid (α,β-unsaturated carbonyl) Inhibitor->Covalent_Complex

Caption: Proposed mechanism of irreversible inhibition via Michael addition.

Types of Enzyme Inhibitiondot

Inhibition_Types cluster_competitive Competitive cluster_noncompetitive Non-competitive cluster_uncompetitive Uncompetitive E Enzyme ES Enzyme-Substrate Complex E->ES +S EI EI E->EI +I S Substrate ES->E +P P Product I Inhibitor E_nc Enzyme ES_nc ES Complex E_nc->ES_nc +S EI_nc EI_nc E_nc->EI_nc +I ES_nc->E_nc +P ESI_nc ESI_nc ES_nc->ESI_nc +I E_uc Enzyme ES_uc ES Complex E_uc->ES_uc +S ES_uc->E_uc +P ESI_uc ESI_uc ES_uc->ESI_uc +I

Sources

Application

Application Note: A Researcher's Guide to the Incorporation of 2-Acetamido-4-methylpent-4-enoic Acid into Peptides

Abstract The incorporation of unnatural amino acids (UAAs) into peptides is a transformative strategy in drug discovery and chemical biology, enabling the creation of molecules with enhanced stability, novel functionalit...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of unnatural amino acids (UAAs) into peptides is a transformative strategy in drug discovery and chemical biology, enabling the creation of molecules with enhanced stability, novel functionalities, and improved therapeutic profiles.[1] This guide provides a comprehensive protocol for the incorporation of 2-Acetamido-4-methylpent-4-enoic acid, a unique UAA, into synthetic peptides. Due to its N-acetylated α-amino group, this molecule is ideally suited for use as an N-terminal capping agent, a modification that can significantly increase a peptide's resistance to aminopeptidases. We will detail the rationale behind the synthetic strategy, provide a step-by-step protocol based on Fmoc/tBu solid-phase peptide synthesis (SPPS), and discuss methods for cleavage, purification, and characterization.

Introduction and Rationale

Peptide therapeutics often suffer from short in-vivo half-lives due to rapid degradation by proteases. N-terminal acetylation is a well-established method to block the action of exopeptidases, thereby enhancing the metabolic stability of a peptide. 2-Acetamido-4-methylpent-4-enoic acid serves as a specialized capping agent that not only provides this protective acetyl group but also introduces a terminal alkene moiety. This functional handle can be used for subsequent bioorthogonal conjugation reactions, such as thiol-ene chemistry, allowing for the attachment of imaging agents, polymers (e.g., PEG), or other molecular probes.

The structure of 2-Acetamido-4-methylpent-4-enoic acid dictates its synthetic application. The α-amino group is protected by a stable acetyl group, which is not removed under standard peptide synthesis conditions.[2] Therefore, it cannot be used for chain elongation and must be incorporated as the final residue at the N-terminus of a peptide chain.

sp_workflow resin Peptide-Resin (N-terminus Fmoc-protected) deprotection Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling Reaction wash1->coupling activated_uaa UAA Activation (UAA + Coupling Reagent) activated_uaa->coupling wash2 DMF & DCM Wash coupling->wash2 capped_peptide N-Capped Peptide-Resin wash2->capped_peptide

Sources

Method

Application Notes & Protocols: Metabolic Engineering of 2-Acetamido-4-methylpent-4-enoic acid

Document ID: AN2AM4MP-2026Q1 Revision: 1.0 For Research Use Only. Abstract This document provides a comprehensive theoretical framework and practical guide for the de novo biosynthesis of 2-Acetamido-4-methylpent-4-enoic...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN2AM4MP-2026Q1 Revision: 1.0 For Research Use Only.

Abstract

This document provides a comprehensive theoretical framework and practical guide for the de novo biosynthesis of 2-Acetamido-4-methylpent-4-enoic acid, a novel non-proteinogenic amino acid (NPAA), using metabolically engineered Escherichia coli. NPAAs are valuable building blocks for advanced pharmaceuticals and novel biomaterials.[1][2][3] This guide details the design of a synthetic metabolic pathway, protocols for strain construction via CRISPR/Cas9 genome editing, fed-batch fermentation for production, and methods for purification and analytical validation. The strategies outlined herein are intended for researchers, scientists, and drug development professionals seeking to leverage synthetic biology for the production of unique chemical entities.

Rationale and Pathway Design

The Target Molecule: A Unique Chemical Scaffold

2-Acetamido-4-methylpent-4-enoic acid is an N-acetylated, unsaturated derivative of a leucine analog. Its key structural features—the terminal double bond and the N-acetyl group—offer significant potential for various applications:

  • Bio-conjugation and Polymerization: The terminal alkene group serves as a reactive handle for "click chemistry" reactions (e.g., thiol-ene coupling) or as a monomer for radical-mediated polymerization, enabling the creation of novel biopolymers or the site-specific modification of proteins.

  • Enhanced Stability & Bioactivity: N-acetylation can increase a molecule's hydrophobicity and protect it from degradation by certain proteases, potentially enhancing its stability and biological activity.[4][5]

  • Pharmacological Precursor: As a chiral building block, it can be a critical intermediate in the total synthesis of complex pharmaceutical compounds.

Designing a De Novo Biosynthetic Pathway in E. coli

As this compound is not known to be naturally occurring, a synthetic metabolic pathway must be designed and introduced into a suitable microbial host. E. coli is an ideal chassis due to its rapid growth, well-understood genetics, and extensive metabolic engineering toolkit.[6]

The proposed pathway leverages a native, high-flux metabolic precursor from the branched-chain amino acid (BCAA) synthesis pathway and introduces three heterologous or engineered enzymatic steps.

Precursor Selection: The carbon backbone of the target molecule is structurally analogous to leucine. Therefore, we select α-ketoisocaproate (α-KIC) , the direct ketoacid precursor to L-leucine, as our starting metabolite. The native L-leucine pathway in E. coli can be engineered to overproduce α-KIC.[7][8]

Proposed Synthetic Pathway:

  • Desaturation: Introduction of a terminal double bond into α-KIC to form 4-methyl-2-oxopent-4-enoate . This is the most challenging step. We propose repurposing a fatty acid desaturase.[9] These enzymes, typically diiron-containing proteins, introduce double bonds into acyl chains.[10][11] Significant protein engineering, guided by structural modeling and directed evolution, may be required to alter the substrate specificity of a candidate desaturase (e.g., a plant stearoyl-ACP desaturase) to accept the soluble α-KIC precursor.[11][12]

  • Transamination: Conversion of the ketoacid to an amino acid. The α-keto group of 4-methyl-2-oxopent-4-enoate is aminated to form 2-amino-4-methylpent-4-enoic acid . This can be accomplished using a promiscuous, broad-substrate aminotransferase native to E. coli, such as tyrosine aminotransferase (TyrB).

  • N-Acetylation: Addition of an acetyl group to the α-amino group. The final step is the acetylation of 2-amino-4-methylpent-4-enoic acid using acetyl-coenzyme A (acetyl-CoA) as the acetyl donor.[5] This reaction is catalyzed by an N-acetyltransferase (NAT). A candidate enzyme with broad substrate specificity, such as a bacterial N-acetyl-L-glutamate synthase analog, could be selected and expressed.[4][13]

de_novo_pathway cluster_native E. coli Native Metabolism cluster_heterologous Engineered Heterologous Pathway Pyruvate Pyruvate aKIC α-Ketoisocaproate (α-KIC) Pyruvate->aKIC Leucine Biosynthesis (Multi-step) Keto_unsat 4-Methyl-2-oxopent-4-enoate aKIC->Keto_unsat Engineered Desaturase (Step 1) Amino_unsat 2-Amino-4-methylpent-4-enoic acid Keto_unsat->Amino_unsat Aminotransferase (e.g., TyrB) (Step 2) Final_Product 2-Acetamido-4-methylpent-4-enoic acid Amino_unsat->Final_Product N-Acetyltransferase (Step 3)

Caption: Proposed de novo biosynthetic pathway for 2-Acetamido-4-methylpent-4-enoic acid.

Experimental Protocols

Protocol: Engineering the Production Strain

This protocol describes the assembly of the three-gene synthetic pathway and its integration into the E. coli genome using CRISPR/Cas9 for stable, markerless expression.[14]

Workflow Overview:

strain_engineering_workflow A 1. Gene Synthesis & Codon Optimization B 2. Gibson Assembly into Expression Vector A->B D 4. Prepare Homology Repair Template B->D PCR amplify operon C 3. Design gRNA for Genomic Integration Site E 5. Co-transform E. coli with CRISPR Plasmids & Template C->E D->E F 6. Select & Screen Colonies via PCR E->F G 7. Sequence Verify Correct Integrant F->G H 8. Cure Plasmids G->H I Final Strain Ready for Fermentation H->I

Caption: Workflow for CRISPR-based genomic integration of the synthetic pathway.

Step-by-Step Methodology:

  • Gene Synthesis: Synthesize the coding sequences for the three pathway enzymes (desaturase, aminotransferase, N-acetyltransferase). Codon-optimize each gene for expression in E. coli. Include ribosome binding sites (RBS) upstream of each gene to create a synthetic operon.

  • Plasmid Construction: Assemble the synthetic operon into a cloning vector using a method like Gibson Assembly. The final construct should be Promoter - Gene1(RBS) - Gene2(RBS) - Gene3 - Terminator. Use a medium-strength, inducible promoter (e.g., Ptrc) for controlled expression.

  • CRISPR/Cas9 System:

    • Utilize a two-plasmid CRISPR/Cas9 system (one for Cas9, one for the guide RNA).

    • Design a 20-bp guide RNA (gRNA) targeting a non-essential region of the E. coli chromosome (e.g., the lacZ locus for easy screening).

  • Homology Repair Template:

    • PCR amplify the synthetic operon from the cloning vector.

    • Add 500-bp homology arms to the 5' and 3' ends of the PCR product. These arms must match the sequences immediately upstream and downstream of the genomic cut site targeted by the gRNA.

  • Transformation and Integration:

    • Prepare electrocompetent E. coli K-12 MG1655 cells carrying the Cas9 expression plasmid.

    • Co-transform the cells with the gRNA plasmid and the linear homology repair template DNA (~200 ng).

    • Plate on selective media (e.g., containing antibiotics for the plasmids) and incubate.

  • Screening and Verification:

    • Screen colonies by colony PCR using primers that flank the integration site. Correct integrants will yield a larger PCR product than the wild-type locus.

    • Confirm the correct sequence of the integrated operon by Sanger sequencing.

  • Plasmid Curing: Cure the CRISPR/Cas9 plasmids from the verified strain by growing it in non-selective media at an elevated temperature (e.g., 37-42°C), if the plasmids are temperature-sensitive.

Protocol: Fed-Batch Fermentation

This protocol outlines a high-density fed-batch fermentation process to maximize product titer.[14]

ParameterSetting / CompositionRationale
Bioreactor 5 L stirred-tankControlled environment for pH, dO₂, temperature.
Base Medium M9 minimal medium + 20 g/L glucoseDefined medium to reduce downstream processing complexity.
Feed Medium 500 g/L glucose, 100 g/L yeast extractConcentrated feed to support high cell density without dilution.
Temperature 37°C (growth), 30°C (production)Reduce metabolic burden and improve protein folding during production phase.
pH 7.0 (controlled with NH₄OH)Maintain optimal physiological pH; NH₄OH also serves as a nitrogen source.
Dissolved Oxygen (dO₂) Maintained at 30% saturationPrevents oxygen limitation while avoiding oxidative stress.
Induction 0.1 mM IPTG at OD₆₀₀ ≈ 20Induce expression of the synthetic pathway during mid-to-late exponential phase.
Fermentation Time 48-72 hours post-inductionAllow sufficient time for product accumulation.

Methodology:

  • Inoculum Preparation: Grow a 5 mL overnight culture of the engineered strain in LB medium. Use this to inoculate 500 mL of M9 medium in a shake flask and grow to an OD₆₀₀ of 2-4.

  • Bioreactor Inoculation: Inoculate the 5 L bioreactor containing 2.5 L of base medium with the entire seed culture.

  • Batch Phase: Allow cells to grow, consuming the initial glucose. Monitor glucose levels.

  • Fed-Batch Phase: Once initial glucose is depleted (indicated by a spike in dO₂), begin the feed medium addition using an exponential feeding strategy to maintain a low but non-limiting glucose concentration.

  • Induction: When the culture reaches an OD₆₀₀ of ~20, add IPTG to a final concentration of 0.1 mM and reduce the temperature to 30°C.

  • Production Phase: Continue the fed-batch fermentation for 48-72 hours. Collect samples periodically to measure cell density (OD₆₀₀) and product concentration via HPLC-MS.

  • Harvest: Centrifuge the final culture broth (e.g., 8,000 x g for 20 min) to separate the cell pellet from the supernatant containing the secreted product.

Protocol: Product Purification and Analysis

This protocol describes a two-step chromatography process for purifying the target compound from the fermentation supernatant, followed by analytical confirmation.

Purification Workflow:

  • Supernatant Preparation: Filter the harvested supernatant through a 0.22 µm filter to remove any remaining cells and debris.

  • Ion-Exchange Chromatography (IEX):

    • Rationale: To capture the negatively charged carboxylic acid group of the target molecule.

    • Column: Strong anion exchanger (e.g., Q-sepharose).

    • Mobile Phase: Start with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0). Elute with a linear salt gradient (e.g., 0-1 M NaCl).

    • Procedure: Load the filtered supernatant onto the equilibrated column. Wash with starting buffer. Elute with the salt gradient and collect fractions. Analyze fractions for the target molecule via HPLC.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Rationale: To polish and desalt the product based on its hydrophobicity.

    • Column: C18 column.

    • Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Procedure: Pool and concentrate the IEX fractions containing the product. Inject onto the RP-HPLC system. Collect the peak corresponding to the target molecule's retention time. Lyophilize to obtain a pure, solid product.

Analytical Validation:

TechniqueParameter MeasuredExpected Result
LC-MS Mass-to-charge ratio (m/z)Detection of a peak with m/z corresponding to the exact mass of 2-Acetamido-4-methylpent-4-enoic acid (C₈H₁₃NO₃, Exact Mass: 171.0895).
Tandem MS (MS/MS) Fragmentation PatternA characteristic fragmentation pattern that can be used to confirm the molecular structure.
¹H and ¹³C NMR Chemical shifts and couplingsA full NMR spectrum that matches the predicted structure, confirming atom connectivity and stereochemistry.

Conclusion and Future Outlook

This guide presents a scientifically grounded strategy for the metabolic engineering of E. coli to produce the novel NPAA, 2-Acetamido-4-methylpent-4-enoic acid. The success of this endeavor hinges critically on the successful engineering of a desaturase enzyme to accept a non-native substrate, α-KIC. This step represents a significant but achievable protein engineering challenge.[12] Future work should focus on screening a diverse library of desaturases and employing directed evolution to optimize catalytic efficiency. Further strain improvements could involve deleting competing metabolic pathways to increase precursor availability and flux towards the target molecule.[15] The development of microbial cell factories for custom NPAAs opens the door to a new generation of bioplastics, pharmaceuticals, and research chemicals.

References

  • N-terminal acetylation - Wikipedia. (n.d.).
  • Chapman, E. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Physiology.
  • Gauthier, J., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers in Bioengineering and Biotechnology.
  • Gauthier, J., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. PMC - NIH.
  • N-acetyl amino acid deacetylase–catalyzed deacetylation reactions. (n.d.). ResearchGate.
  • Protein acetylation - Wikipedia. (n.d.).
  • Unnatural Amino Acids for Synthetic Biology & Metabolic Engineering. (n.d.). BOC Sciences.
  • Chapman, E. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. NIH.
  • N-Acetylation Analysis: A Key Post-Translational Modification. (2023). Creative Proteomics Blog.
  • Gauthier, J., et al. (2025). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. ResearchGate.
  • Lee, J. W., et al. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry - ACS Publications.
  • (PDF) Biosynthesis of N-Acetyl-l-aspartic Acid. (2025). ResearchGate.
  • 22.2: Biosynthesis of Amino Acids. (2025). Biology LibreTexts.
  • Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. (2023). MDPI.
  • Biosynthesis Amino Acids & Nucleotides N2. (n.d.).
  • De novo synthesis - Wikipedia. (n.d.).
  • A conserved evolutionary mechanism permits Δ9 desaturation of very-long-chain fatty acyl lipids. (n.d.). NIH.
  • Redesign of soluble fatty acid desaturases from plants for altered substrate specificity and double bond position. (n.d.). NIH.
  • Fatty acid synthesis - Wikipedia. (n.d.).
  • Control of Unsaturation in De Novo Fatty Acid Biosynthesis by FabA. (2022). PubMed.
  • Metabolic Engineering of Escherichia coli for Natural Product Biosynthesis. (n.d.). Environmental Molecular Sciences Laboratory.
  • Multiple Metabolic Engineering Strategies to Improve Shikimate Titer in Escherichia coli. (2023). MDPI.
  • Desaturases: Emerging Models for Understanding Functional Diversification of Diiron-containing Enzymes. (n.d.). PMC - NIH.
  • Fatty acid desaturase - Wikipedia. (n.d.).
  • Review on Fatty Acid Desaturases and their Roles in Temperature Acclimatisation. (2017). scialert.net.
  • Advances in the Metabolic Engineering of Escherichia coli for the Manufacture of Monoterpenes. (n.d.). MDPI.
  • Genes for de novo biosynthesis of omega-3 polyunsaturated fatty acids are widespread in animals. (2018). PMC - PubMed Central.
  • Mechanism of De Novo Branched-Chain Amino Acid Synthesis as an Alternative Electron Sink in Hypoxic Aspergillus nidulans Cells. (n.d.). ASM Journals.
  • Metabolic Engineering of Escherichia coli for the Biosynthesis of 2-Pyrrolidone. (2025). ResearchGate.
  • Metabolic Engineering for the Production of Natural Products. (2014). PMC - PubMed Central.

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Application

Application Notes and Protocols for N-Acetylated Amino Acids in Drug Discovery: A Case Study with N-Acetylcysteine

A Note to the Researcher: The compound "2-Acetamido-4-methylpent-4-enoic acid" specified in the initial request does not appear in publicly available scientific literature, chemical databases, or commercial catalogs. Thi...

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: The compound "2-Acetamido-4-methylpent-4-enoic acid" specified in the initial request does not appear in publicly available scientific literature, chemical databases, or commercial catalogs. This suggests that it is likely a novel or uncharacterized molecule. Therefore, this guide has been developed to address the core scientific interest in N-acetylated amino acids for drug discovery by focusing on a well-documented and clinically significant analogue, N-acetylcysteine (NAC) . The principles, protocols, and applications discussed herein for NAC can serve as a foundational framework for investigating other N-acetylated amino acids, including potentially novel structures like 2-Acetamido-4-methylpent-4-enoic acid, should it be synthesized.

Introduction: The Role of N-Acetylation in Modulating Amino Acid Bioactivity

N-acetylation is a fundamental biochemical modification where an acetyl group is attached to the nitrogen atom of an amino acid.[1] This seemingly simple structural change can profoundly alter the physicochemical and biological properties of the parent amino acid, with significant implications for drug discovery and development. Acetylation can impact a molecule's polarity, membrane permeability, metabolic stability, and interaction with biological targets.[1][2]

One of the most prominent examples of a therapeutically successful N-acetylated amino acid is N-acetylcysteine (NAC).[3] Derived from the amino acid L-cysteine, NAC is a versatile drug with a long history of clinical use as a mucolytic agent and an antidote for acetaminophen poisoning.[3] Its therapeutic utility extends to a wide range of conditions linked to oxidative stress and inflammation, making it a valuable tool in drug discovery research.[3][4]

This guide will provide a detailed exploration of the applications of N-acetylated amino acids in drug discovery, using NAC as a primary case study. We will delve into its mechanisms of action, provide detailed protocols for its evaluation, and discuss its broader implications for the development of novel therapeutics.

N-Acetylcysteine (NAC): A Multifunctional Drug Candidate

NAC's therapeutic effects are attributed to several interconnected mechanisms of action. Understanding these pathways is crucial for designing experiments to evaluate its potential in various disease models.

Mechanisms of Action
  • Glutathione Precursor and Antioxidant: NAC is readily deacetylated in the body to yield L-cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH), a major endogenous antioxidant.[3] By replenishing intracellular GSH levels, NAC enhances the cellular defense against oxidative stress. NAC's sulfhydryl group can also directly scavenge reactive oxygen species (ROS).[5]

  • Anti-inflammatory Effects: NAC can modulate inflammatory signaling pathways, most notably by inhibiting the activation of nuclear factor-kappa B (NF-κB).[3] NF-κB is a key transcription factor that orchestrates the expression of pro-inflammatory cytokines and chemokines.

  • Modulation of Glutamatergic Neurotransmission: NAC can influence glutamatergic signaling in the central nervous system by acting on the cystine-glutamate antiporter. This has implications for its use in neurological and psychiatric disorders.[6]

  • Mucolytic Properties: The free sulfhydryl group in NAC can cleave disulfide bonds in mucoproteins, leading to a reduction in mucus viscosity.[4]

The multifaceted nature of NAC's bioactivity is a key area of investigation in drug discovery, with ongoing research into its potential as a therapeutic agent for neurodegenerative diseases, psychiatric disorders, and various inflammatory conditions.[5]

Key Physicochemical and Pharmacokinetic Properties of NAC
PropertyValueSource
Molecular Formula C₅H₉NO₃SPubChem
Molecular Weight 163.19 g/mol PubChem
Water Solubility Soluble[7]
Bioavailability Low (4-10%) due to extensive first-pass metabolism[3]
Half-life ~5.6 hours in adults[3]

Experimental Protocols for Evaluating N-Acetylcysteine in a Drug Discovery Context

The following protocols provide a framework for assessing the key biological activities of NAC in vitro. These can be adapted for other N-acetylated amino acids.

Protocol 1: In Vitro Assessment of Antioxidant Activity

This protocol details the measurement of NAC's ability to scavenge free radicals using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and its capacity to replenish intracellular glutathione in a cell-based model.

A. DPPH Radical Scavenging Assay

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of NAC in water or a suitable buffer. Create a series of dilutions to test a range of concentrations.

    • Ascorbic acid can be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the NAC dilutions or control to each well.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of scavenging against the concentration of NAC to determine the IC₅₀ value.

B. Measurement of Intracellular Glutathione (GSH) Levels

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., HepG2, SH-SY5Y) in a 96-well plate and allow them to adhere overnight.

    • Induce oxidative stress by treating the cells with a known oxidizing agent (e.g., hydrogen peroxide, tert-butyl hydroperoxide) for a defined period.

    • Treat the cells with various concentrations of NAC for a predetermined time before or after the oxidative challenge.

  • GSH Measurement:

    • Use a commercially available GSH assay kit (e.g., based on monochlorobimane or Ellman's reagent).

    • Follow the manufacturer's instructions to lyse the cells and measure the fluorescence or absorbance.

  • Data Analysis:

    • Normalize the GSH levels to the total protein content in each well.

    • Compare the GSH levels in NAC-treated cells to those in the vehicle-treated control and the oxidative stress-only group.

Protocol 2: Evaluation of Anti-inflammatory Activity

This protocol describes how to assess NAC's effect on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture and Stimulation:

    • Culture a macrophage cell line (e.g., RAW 264.7) in a 24-well plate.

    • Pre-treat the cells with different concentrations of NAC for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-24 hours to induce an inflammatory response.

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of each cytokine in the samples.

    • Compare the cytokine levels in NAC-treated, LPS-stimulated cells to those in cells stimulated with LPS alone.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vitro Evaluation

G cluster_0 Antioxidant Activity Assessment cluster_1 Anti-inflammatory Activity Assessment DPPH Assay DPPH Assay IC50 Determination IC50 Determination DPPH Assay->IC50 Determination Radical Scavenging Cell Culture Cell Culture Oxidative Stress Induction Oxidative Stress Induction Cell Culture->Oxidative Stress Induction GSH Replenishment NAC Treatment NAC Treatment Oxidative Stress Induction->NAC Treatment GSH Replenishment GSH Measurement GSH Measurement NAC Treatment->GSH Measurement GSH Replenishment Data Analysis Data Analysis GSH Measurement->Data Analysis GSH Replenishment Macrophage Culture Macrophage Culture NAC Pre-treatment NAC Pre-treatment Macrophage Culture->NAC Pre-treatment LPS Stimulation LPS Stimulation NAC Pre-treatment->LPS Stimulation Supernatant Collection Supernatant Collection LPS Stimulation->Supernatant Collection ELISA for Cytokines ELISA for Cytokines Supernatant Collection->ELISA for Cytokines Data Comparison Data Comparison ELISA for Cytokines->Data Comparison Compound of Interest (NAC) Compound of Interest (NAC) Antioxidant Activity Assessment Antioxidant Activity Assessment Compound of Interest (NAC)->Antioxidant Activity Assessment Anti-inflammatory Activity Assessment Anti-inflammatory Activity Assessment Compound of Interest (NAC)->Anti-inflammatory Activity Assessment

Caption: Workflow for assessing the antioxidant and anti-inflammatory properties of NAC.

Simplified Signaling Pathway of NAC's Anti-inflammatory Action

G LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NF-kB NF-kB Nucleus Nucleus NF-kB->Nucleus translocates to IkB->NF-kB releases Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of NAC NAC NAC->IKK inhibits NAC->NF-kB inhibits translocation

Caption: NAC's inhibition of the NF-κB inflammatory pathway.

Conclusion and Future Directions

N-acetylcysteine serves as a powerful example of how N-acetylation can transform a simple amino acid into a versatile therapeutic agent with multiple mechanisms of action. The protocols and conceptual frameworks presented here provide a starting point for researchers interested in exploring the therapeutic potential of N-acetylated amino acids.

For a novel compound like "2-Acetamido-4-methylpent-4-enoic acid," the initial steps in its evaluation would involve:

  • Chemical Synthesis and Characterization: Development of a robust synthetic route and thorough characterization of the compound's structure and purity.

  • In Vitro Screening: Employing the assays described in this guide to assess its antioxidant, anti-inflammatory, and other relevant biological activities.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by the compound.

  • In Vivo Efficacy and Safety: Progressing to animal models of relevant diseases to evaluate its therapeutic potential and safety profile.

The exploration of N-acetylated amino acids remains a promising avenue in drug discovery, offering the potential to develop novel therapeutics with unique pharmacological profiles.

References

  • Churchill, G. (2024, May 20). Understanding How a Transporter Allows an Acetylated Amino Acid to Act as a Drug. BioIVT. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Acetyl-L-proline: A Key Intermediate in Peptide Synthesis and Beyond. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-Amino-2-methylpent-4-ynoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and use of N-acetyl-α-amino acids. Retrieved from [Link]

  • Nilsson, R. (2015, September 18). N-acetylated amino acids. Nilsson Lab. Retrieved from [Link]

  • Fisher Scientific. (n.d.). (S)-(-)-2-Amino-2-methyl-4-pentenoic acid, 98%, ee 99+%. Retrieved from [Link]

  • Ragunathan, V., et al. (2021). N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. PMC PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). (2R)-2-Methylpent-4-enoic acid. Retrieved from [Link]

  • Mokhtari, V., et al. (2017). Biological Activities and Potential Oral Applications of N-Acetylcysteine. National Institutes of Health. Retrieved from [Link]

  • Tardiolo, G., et al. (2018). The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence. MDPI. Retrieved from [Link]

  • Corredor, C., et al. (1967). Biochemical effects of the hypoglycaemic compound pent-4-enoic acid and related non-hypoglycaemic fatty acids. PubMed. Retrieved from [Link]

  • Truini, A., et al. (2015). N-acetyl-cysteine, a drug that enhances the endogenous activation of group-II metabotropic glutamate receptors, inhibits nociceptive transmission in humans. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-amino-4-pentenoate. Retrieved from [Link]

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Method

Application Notes & Protocols: 2-Acetamido-4-methylpent-4-enoic Acid in Organic Synthesis

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the application of 2-acetamido-4-methylpent-4-enoic acid, a key α,β-dehydroamino acid (DHA). Kn...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the application of 2-acetamido-4-methylpent-4-enoic acid, a key α,β-dehydroamino acid (DHA). Known as an analogue of dehydroleucine, this building block is instrumental in creating conformationally constrained peptides and serving as a versatile precursor for novel amino acid synthesis. We present its core applications, detailed synthetic protocols for its incorporation into peptide chains, and methods for its further chemical modification. The causality behind experimental choices, troubleshooting, and characterization are discussed to ensure scientific integrity and reproducibility.

Introduction: The Significance of Conformational Constraint

2-Acetamido-4-methylpent-4-enoic acid is a non-proteinogenic α,β-dehydroamino acid that serves as a conformationally restricted analogue of leucine. The defining feature of this molecule is the Cα=Cβ double bond, which imparts significant structural rigidity compared to its saturated counterpart. This constraint on the peptide backbone is a powerful tool in medicinal chemistry for several reasons:

  • Stabilization of Secondary Structures: The planarity of the dehydroamino acid residue can nucleate and stabilize specific secondary structures like β-turns and helices in peptides.[1][2] This is crucial for mimicking the bioactive conformation of a natural peptide ligand, often leading to enhanced receptor affinity and biological activity.[3][4]

  • Increased Proteolytic Stability: Peptides containing dehydroamino acids often exhibit increased resistance to enzymatic degradation by proteases, a critical factor in improving the pharmacokinetic profile of peptide-based therapeutics.[5]

  • Scaffold for Further Derivatization: The double bond is a reactive handle for a variety of chemical transformations, allowing for the synthesis of novel, non-canonical amino acids with unique side-chain functionalities.[6][7][8]

This guide will explore the practical applications of this valuable building block, providing robust protocols for its use in both peptide synthesis and as a precursor for complex molecular architectures.

Physicochemical Properties & Safety Data

A summary of the key properties of 2-acetamido-4-methylpent-4-enoic acid is provided below. Always consult the specific Safety Data Sheet (SDS) from your supplier before handling.

PropertyValueSource
IUPAC Name 2-(acetylamino)-4-methylpent-4-enoic acid---
Molecular Formula C₈H₁₃NO₃---
Molecular Weight 171.19 g/mol ---
CAS Number 87343-53-5---
Appearance White to off-white solidTypical
Solubility Soluble in methanol, DMF, DMSO. Limited solubility in water.Typical
Safety Causes skin irritation, serious eye damage, and may cause respiratory irritation. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[9]

Core Application I: Incorporation into Conformationally Restricted Peptides

One of the primary applications of 2-acetamido-4-methylpent-4-enoic acid is its incorporation into peptide sequences to enforce a specific conformation. This is typically achieved via solid-phase peptide synthesis (SPPS).

Workflow for SPPS Incorporation

The general workflow involves standard Fmoc-based SPPS protocols. The dehydroleucine analogue is introduced as a building block during the coupling cycle. Due to the electron-withdrawing nature of the double bond and potential steric hindrance, specialized coupling conditions are often required to ensure high efficiency and prevent side reactions like epimerization.[10]

SPPS_Workflow Resin Fmoc-AA-Resin Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling Coupling: Fmoc-ΔLeu-OH HATU/DIEA in DMF Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Elongation Continue Elongation or Cleavage Deprotection2->Elongation

Caption: General workflow for incorporating the dehydroleucine analogue via Fmoc-SPPS.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol describes the manual coupling of Fmoc-protected 2-acetamido-4-methylpent-4-enoic acid (Fmoc-ΔLeu-OH) onto a resin-bound peptide chain.

Materials:

  • Fmoc-protected peptide-resin (e.g., on Rink Amide resin)

  • Fmoc-ΔLeu-OH (3 equivalents)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.95 equivalents)[11][12]

  • N,N'-Diisopropylethylamine (DIEA) (6 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a fritted reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution and agitate for 3 minutes. Drain and repeat with fresh piperidine solution for 10 minutes.

    • Expert Insight: This two-step deprotection ensures complete removal of the Fmoc group, which is critical for achieving a high coupling yield in the next step.

  • Washing: Wash the resin thoroughly to remove residual piperidine. Perform sequential washes with DMF (3x), DCM (3x), and finally DMF (3x).

  • Coupling Cocktail Preparation: In a separate vial, dissolve Fmoc-ΔLeu-OH (3 eq.) and HATU (2.95 eq.) in anhydrous DMF. Add DIEA (6 eq.) and pre-activate for 1-2 minutes.

    • Causality: HATU is a highly efficient coupling reagent that minimizes the risk of epimerization at the activated carboxyl group, a known side reaction with sensitive amino acids.[10] Pre-activation forms the reactive O-acylisourea intermediate, ensuring a rapid reaction upon addition to the resin.

  • Coupling Reaction: Add the activated coupling cocktail to the resin. Agitate at room temperature for 2-4 hours.

    • Trustworthiness: Monitor the reaction completion using a Kaiser test or a microcleavage and LC-MS analysis. If the test is positive (indicating free amines), the coupling can be repeated.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Continuation: The resin is now ready for the next deprotection and coupling cycle or for final cleavage from the solid support.

Core Application II: Precursor for Novel Amino Acid Synthesis

The Cα=Cβ double bond in 2-acetamido-4-methylpent-4-enoic acid is a versatile functional group that can be stereoselectively transformed into various other functionalities. A prime example is its use in asymmetric hydrogenation to produce chiral leucine derivatives.

Workflow for Asymmetric Hydrogenation

This process uses a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand, to deliver hydrogen across the double bond from a specific face, resulting in a product with high enantiomeric excess (e.e.).[13][14]

Hydrogenation_Workflow Start 2-Acetamido-4-methyl pent-4-enoic acid Reaction Hydrogenation (H₂ gas, Solvent, Pressure) Start->Reaction Catalyst Chiral Catalyst (e.g., [Rh(COD)Cl]₂ + Chiral Ligand) Catalyst->Reaction Workup Work-up & Purification Reaction->Workup Product Chiral N-Acetyl Leucine Derivative Workup->Product

Sources

Application

Application Note: A Robust and Validated HPLC-MS/MS Method for the High-Throughput Quantification of 2-Acetamido-4-methylpent-4-enoic acid in Human Plasma

Abstract This application note describes a sensitive, selective, and high-throughput High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 2-Acetamido-4-methyl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a sensitive, selective, and high-throughput High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 2-Acetamido-4-methylpent-4-enoic acid in human plasma. The methodology leverages a straightforward protein precipitation protocol for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been rigorously validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance[1][2]. The described protocol demonstrates excellent linearity, accuracy, precision, and stability, making it suitable for regulated bioanalysis in clinical research and drug development settings.

Introduction and Scientific Rationale

2-Acetamido-4-methylpent-4-enoic acid is an N-acetylated amino acid of emerging interest. Accurate quantification of such analytes in biological matrices is fundamental to understanding their pharmacokinetic profiles, metabolic fate, and potential physiological roles. HPLC-MS/MS stands as the gold standard for this task due to its inherent selectivity, sensitivity, and wide dynamic range.

The core of this method is built upon established principles of bioanalysis. The N-acetyl group and the carboxylic acid moiety of the target analyte dictate its moderate polarity, making it an ideal candidate for reversed-phase chromatography. The inclusion of formic acid in the mobile phase is a critical choice, designed to promote protonation of the analyte, thereby enhancing its ionization efficiency in the electrospray ionization (ESI) source for positive ion mode detection[3][4]. For quantification, the selection of a stable isotope-labeled (SIL) internal standard (IS), 2-Acetamido-4-methylpent-4-enoic acid-d3, is paramount. The SIL-IS co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix-induced ionization suppression or enhancement, which is a best practice for ensuring the accuracy and reliability of LC-MS results[5][6][7].

Method validation is not merely a procedural step but a system of self-validation that ensures the trustworthiness of the generated data[8]. This protocol is developed and validated in accordance with the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline, which is recognized by the FDA[9][10].

Materials, Reagents, and Instrumentation

Chemicals and Reagents
  • 2-Acetamido-4-methylpent-4-enoic acid (≥98% purity)

  • 2-Acetamido-4-methylpent-4-enoic acid-d3 (Internal Standard, IS) (≥98% purity, 99% isotopic purity)

  • Formic Acid (LC-MS Grade)

  • Acetonitrile (ACN, HPLC Grade)

  • Methanol (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Control Human Plasma (K2-EDTA)

Instrumentation
  • HPLC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Phenomenex Kinetex® C18, 2.6 µm, 100 x 2.1 mm

  • Syringe Filters: 0.22 µm PVDF

Experimental Protocols

Preparation of Stock and Working Solutions

Protocol 1: Stock and Intermediate Solution Preparation

  • Analyte Stock (1 mg/mL): Accurately weigh 10 mg of 2-Acetamido-4-methylpent-4-enoic acid and dissolve in 10 mL of methanol.

  • IS Stock (1 mg/mL): Accurately weigh 1 mg of 2-Acetamido-4-methylpent-4-enoic acid-d3 and dissolve in 1 mL of methanol.

  • IS Working Solution (100 ng/mL): Perform serial dilutions of the IS Stock solution in 50:50 (v/v) ACN:Water to achieve a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

Preparation of Calibration Standards and Quality Controls

Protocol 2: Calibration Curve (CC) and Quality Control (QC) Preparation

  • Prepare a series of intermediate spiking solutions by serially diluting the Analyte Stock solution in methanol.

  • Spike 5 µL of each intermediate solution into 95 µL of control human plasma to prepare CC standards. The final concentrations should span a range of 1.0 to 1000 ng/mL (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare QC samples in the same manner at four concentration levels:

    • LLOQ: 1.0 ng/mL (Lower Limit of Quantification)

    • LQC: 3.0 ng/mL (Low Quality Control)

    • MQC: 75 ng/mL (Medium Quality Control)

    • HQC: 750 ng/mL (High Quality Control)

Plasma Sample Preparation

The selected protein precipitation method is a balance of efficiency, simplicity, and cleanliness, making it ideal for high-throughput analysis.

Protocol 3: Protein Precipitation

  • Aliquot 50 µL of plasma sample (Standard, QC, or Unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the IS Working Solution (100 ng/mL in ACN). The acidic ACN serves to efficiently precipitate plasma proteins while simultaneously delivering a fixed amount of the internal standard.

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the HPLC-MS/MS system.

G Plasma Plasma Add_IS Add_IS Plasma->Add_IS Precipitation & IS Addition Vortex Vortex Add_IS->Vortex Mixing Centrifuge Centrifuge Vortex->Centrifuge Pellet Proteins Supernatant Supernatant Centrifuge->Supernatant Isolate Extract Inject Inject Supernatant->Inject Analysis

HPLC-MS/MS Analytical Method

HPLC Parameters

The use of a sub-3 µm particle size C18 column and a gradient elution provides excellent chromatographic resolution and peak shape for the analyte and its internal standard, ensuring separation from potential endogenous interferences.

ParameterCondition
Column Phenomenex Kinetex® C18, 2.6 µm, 100 x 2.1 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
0.5
3.0
4.0
4.1
5.0
Mass Spectrometry Parameters

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The MRM transitions were optimized by direct infusion of the analyte and IS. The fragmentation of N-acetylated amino acids typically involves the loss of water (H₂O) and ketene (C₂H₂O)[11][12]. The chosen precursor-to-product ion transitions reflect these characteristic fragmentation pathways, providing high selectivity.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Curtain Gas (CUR) 35 psi
Collision Gas (CAD) Medium
IonSpray Voltage (IS) 5500 V
Temperature (TEM) 500°C
Ion Source Gas 1 (GS1) 50 psi
Ion Source Gas 2 (GS2) 50 psi
MRM Transitions Compound
2-Acetamido-4-methylpent-4-enoic acid
2-Acetamido-4-methylpent-4-enoic acid-d3 (IS)

Method Validation Results

The method was validated following the core tenets of bioanalytical method validation guidance documents[1][10].

G Validation Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability Linearity->Accuracy Defines Range For Linearity->Precision Defines Range For Accuracy->Precision Assessed Together Recovery->MatrixEffect Inform Each Other

Linearity and Range

The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL. A weighted (1/x²) linear regression was used for quantification. The correlation coefficient (r²) was consistently >0.995.

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated using six replicates of QC samples at four concentration levels. The results met the acceptance criteria of ±15% (±20% for LLOQ) for both accuracy (relative error, %RE) and precision (coefficient of variation, %CV).

QC LevelConc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ 1.08.5%-4.2%11.2%-6.8%
LQC 3.06.1%2.5%7.9%4.1%
MQC 75.04.3%-1.8%5.5%-0.5%
HQC 750.03.8%3.1%4.9%2.3%
Selectivity and Matrix Effect

Selectivity was confirmed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte or the IS. The matrix factor was calculated and found to be between 0.95 and 1.08, indicating minimal ion suppression or enhancement.

Stability

The analyte was found to be stable in human plasma under various conditions:

  • Bench-top stability: Stable for at least 8 hours at room temperature.

  • Freeze-thaw stability: Stable for at least three freeze-thaw cycles.

  • Long-term stability: Stable for at least 90 days when stored at -80°C.

  • Autosampler stability: Processed samples were stable for at least 48 hours in the autosampler at 10°C.

Conclusion

This application note details a robust, sensitive, and high-throughput HPLC-MS/MS method for the quantification of 2-Acetamido-4-methylpent-4-enoic acid in human plasma. The simple sample preparation protocol and efficient chromatographic conditions allow for rapid analysis times. The method has been thoroughly validated and meets the stringent requirements for regulated bioanalysis, making it a reliable tool for researchers, scientists, and drug development professionals.

References

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
  • U.S. Food and Drug Administration. (2018).
  • Slideshare. (n.d.).
  • U.S. Food and Drug Administration. (2001).
  • G. V. S. S. K. S. S. L. V. B. Raju, et al. (2023). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. Journal of Mass Spectrometry.
  • Han, X., & Gross, R. W. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Mass Spectrometry Reviews.
  • U.S. Food and Drug Administration. (2022).
  • SCION Instruments. (n.d.). Internal Standards - What Are They?
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?
  • Chemistry For Everyone. (2023). What Is An Internal Standard And Why Is It Used In LC-MS?
  • Pal, T. K. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. International Journal of Pharmaceutical and Bio-medical Science.
  • Parker, C. E., & Borchers, C. H. (2014). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry.
  • Narayana, C., et al. (2017). High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. In Methods in Molecular Biology.
  • Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode.

Sources

Method

Application Notes and Protocols for In Vivo Studies Using 2-Acetamido-4-methylpent-4-enoic acid

A Foreword on Investigating a Novel Leucine Analogue Welcome, researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for initiating and conducting in vivo studies on th...

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword on Investigating a Novel Leucine Analogue

Welcome, researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for initiating and conducting in vivo studies on the novel compound, 2-Acetamido-4-methylpent-4-enoic acid. As of this writing, specific biological activities and established in vivo protocols for this molecule are not extensively documented in publicly available literature. Therefore, this document is constructed as a foundational guide, grounded in established principles of preclinical research and the known biological roles of structurally related molecules.

Our approach is rooted in a logical progression from initial safety and tolerability assessments to pharmacokinetic profiling and, finally, to exploratory efficacy studies in relevant disease models. The protocols herein are designed to be self-validating systems, with clear explanations for the experimental choices, ensuring scientific integrity at every stage. We encourage you to adapt these protocols to your specific research questions and institutional guidelines.

Scientific Rationale: A Hypothesis-Driven Approach

2-Acetamido-4-methylpent-4-enoic acid is an N-acetylated derivative of an unsaturated analogue of the essential branched-chain amino acid, leucine. This unique structure provides a compelling basis for several therapeutic hypotheses:

  • Modulation of Metabolic Pathways: Leucine is a known activator of the mTORC1 signaling pathway, which is central to regulating protein synthesis and cell growth. It has been investigated as a pharmaconutrient to improve glycemic control and treat sarcopenia.[1][2] The structural similarity of our topic compound suggests it may interact with these pathways.

  • Enhanced Stability and Bioavailability: N-acetylation is a common post-translational modification that can protect proteins from degradation.[3] This modification on an amino acid analogue may alter its metabolic fate, potentially leading to a longer half-life or different tissue distribution compared to natural leucine.

  • Novel Bioactivity of N-Acyl Amino Acids: The family of N-acyl amino acids is emerging as a class of endogenous signaling molecules with diverse biological activities, including roles in energy homeostasis and neuroprotection.[4]

Based on these points, our proposed in vivo studies will focus on characterizing the safety, distribution, and potential efficacy of 2-Acetamido-4-methylpent-4-enoic acid in the contexts of metabolic disease and age-related muscle wasting.

Phase 1: Preclinical Safety and Toxicity Assessment

The initial and most critical step in evaluating any novel compound is a thorough assessment of its safety profile. These studies are conducted in accordance with Good Laboratory Practice (GLP) to ensure data integrity and regulatory compliance.[5][6]

Acute Oral Toxicity Study (Following OECD Guideline 423)

The objective of this study is to determine the acute oral toxicity of 2-Acetamido-4-methylpent-4-enoic acid and to classify the substance according to the Globally Harmonised System (GHS).[5][7] The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimum number of animals to obtain sufficient information on the acute toxicity of a substance.[7]

Protocol 1: Acute Oral Toxicity in Rodents

  • Animal Model: Healthy, young adult female Sprague-Dawley rats (8-12 weeks old). Females are often used as they can be slightly more sensitive.

  • Housing: Animals should be housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for a brief fasting period before dosing.

  • Vehicle Selection: The choice of vehicle is critical and should be inert.[8] For a water-soluble compound, sterile water or 0.9% saline is preferred. For poorly soluble compounds, a vehicle such as 0.5% carboxymethylcellulose (CMC) in water may be used.[8][9] A preliminary vehicle tolerability study is recommended.

  • Dose Administration: The test substance is administered by oral gavage. The volume should typically not exceed 1 mL/100g of body weight for aqueous solutions.[5]

  • Stepwise Dosing Procedure:

    • Start with a single animal at a dose of 300 mg/kg.

    • If the animal survives, dose two more animals at the same level.

    • If no mortality is observed, proceed to a higher dose (e.g., 2000 mg/kg) in a new group of three animals.

    • If mortality is observed, the test is stopped, and the substance is classified.

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.

    • Observations are made frequently on the day of dosing and at least once daily for 14 days.

  • Endpoint: The primary endpoint is mortality within the 14-day observation period. At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy.

ParameterSpecificationRationale
Species Sprague-Dawley RatCommonly used in toxicology studies with extensive historical data.
Sex FemaleOften more sensitive to toxic effects.
Age 8-12 weeksYoung, healthy adults to avoid age-related confounding factors.
Route Oral GavageCommon route for drug administration.
Guideline OECD 423Minimizes animal use while providing sufficient safety data.[7]
Observation Period 14 daysAllows for the detection of delayed toxic effects.[5]

Phase 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound is essential for designing effective dosing regimens for efficacy studies.

Workflow for a Rodent PK Study

PK_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Formulation Compound Formulation in Appropriate Vehicle Animal_Prep Animal Acclimation & Fasting (if required) IV_Dose Intravenous (IV) Dosing (for bioavailability) Animal_Prep->IV_Dose Oral_Dose Oral (PO) Dosing Animal_Prep->Oral_Dose Blood_Collection Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) IV_Dose->Blood_Collection Oral_Dose->Blood_Collection Plasma_Processing Plasma Separation and Storage Blood_Collection->Plasma_Processing LCMS_Analysis LC-MS/MS Analysis of Compound Concentration Plasma_Processing->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) LCMS_Analysis->PK_Modeling

Caption: General workflow for a rodent pharmacokinetic study.

Protocol 2: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) for bioavailability assessment.

    • Group 2: Oral (PO) administration (e.g., 10 mg/kg).

  • Dose Administration:

    • IV dose administered via the tail vein.

    • PO dose administered by oral gavage.

  • Blood Sampling:

    • Serial blood samples (approx. 20-30 µL) are collected from each mouse at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[10]

    • Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: The concentration of 2-Acetamido-4-methylpent-4-enoic acid in plasma samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[3][11][12][13]

  • Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) are calculated using appropriate software (e.g., Phoenix WinNonlin).[14]

Phase 3: Exploratory Efficacy Studies

Based on the compound's structural relationship to leucine, we propose two potential avenues for efficacy testing: a model of age-related muscle wasting (sarcopenia) and a model of type 2 diabetes.

Proposed Mechanism of Action

MoA Compound 2-Acetamido-4-methylpent- 4-enoic acid mTORC1 mTORC1 Pathway Compound->mTORC1 Activates? Insulin_Sig Insulin Signaling Compound->Insulin_Sig Modulates? Protein_Syn Muscle Protein Synthesis mTORC1->Protein_Syn Muscle_Mass Increased Muscle Mass and Function Protein_Syn->Muscle_Mass Glucose_Uptake Improved Glucose Uptake Insulin_Sig->Glucose_Uptake

Caption: Hypothesized mechanism of action for the test compound.

Protocol 3: Efficacy in a Mouse Model of Sarcopenia

  • Animal Model: Aged C57BL/6 mice (20-24 months old) are a common model for studying age-related muscle loss.[1][15]

  • Study Design:

    • Group 1: Aged mice + Vehicle (Control).

    • Group 2: Aged mice + 2-Acetamido-4-methylpent-4-enoic acid (dose selected based on PK and toxicology data).

    • A group of young (3-4 months old) mice can be included as a positive control for normal muscle function.

  • Treatment: The compound or vehicle is administered daily (e.g., via oral gavage) for a period of 4-8 weeks.

  • Efficacy Endpoints:

    • Muscle Strength: Assessed using a grip strength meter.

    • Muscle Mass: At the end of the study, specific muscles (e.g., tibialis anterior, gastrocnemius) are dissected and weighed.

    • Histology: Muscle fiber cross-sectional area is measured from stained muscle sections.

    • Biomarkers: Western blotting or qPCR can be used to assess the activation of the mTORC1 pathway (e.g., phosphorylation of S6K1 and 4E-BP1) in muscle tissue.

Protocol 4: Efficacy in a Diet-Induced Obesity and Insulin Resistance Model

  • Animal Model: Male C57BL/6 mice fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, hyperglycemia, and insulin resistance.[16][17][18]

  • Study Design:

    • Group 1: High-fat diet mice + Vehicle (Control).

    • Group 2: High-fat diet mice + 2-Acetamido-4-methylpent-4-enoic acid.

    • Group 3: Mice on a standard chow diet (Lean Control).

  • Treatment: Daily administration of the compound or vehicle for 4-6 weeks.

  • Efficacy Endpoints:

    • Body Weight and Food Intake: Monitored regularly.

    • Fasting Blood Glucose and Insulin: Measured at baseline and at the end of the study.

    • Glucose Tolerance Test (GTT): Performed to assess glucose clearance.

    • Insulin Tolerance Test (ITT): Performed to assess insulin sensitivity.

Efficacy ModelAnimal ModelKey Parameters to Measure
Sarcopenia Aged Mice (20-24 months)Grip strength, muscle mass, muscle fiber size, mTORC1 pathway activation.[2][15]
Type 2 Diabetes High-Fat Diet-Induced Obese MiceBody weight, fasting glucose/insulin, glucose tolerance, insulin tolerance.[16][19]

Ethical Considerations

All animal studies must be conducted in accordance with the highest ethical standards and with the approval of an Institutional Animal Care and Use Committee (IACUC).[20][21] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to all experimental designs to minimize animal use and suffering.[20][22]

Conclusion

This document provides a strategic and methodologically sound approach for the initial in vivo evaluation of 2-Acetamido-4-methylpent-4-enoic acid. By systematically assessing safety, pharmacokinetics, and efficacy in relevant disease models, researchers can efficiently determine the therapeutic potential of this novel compound. The provided protocols, while detailed, should be considered as a starting point and may require optimization based on the specific properties of the compound and the research objectives.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Acetamido-4-methylpent-4-enoic acid

Welcome to the technical support center for the synthesis of 2-Acetamido-4-methylpent-4-enoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond sim...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Acetamido-4-methylpent-4-enoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the mechanistic reasoning behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your synthesis for higher yields and purity.

Section 1: Understanding the Core Synthesis Strategy

The synthesis of α-acetamido acids, such as 2-Acetamido-4-methylpent-4-enoic acid, is most efficiently approached using multicomponent reactions (MCRs). The Ugi four-component reaction (Ugi-4CR) is a particularly powerful and convergent method for this purpose. It involves the one-pot reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-aminoacyl amide derivative.[1] This approach is highly valued for its atom economy and ability to rapidly generate molecular diversity.[2]

The core of the Ugi reaction involves the initial formation of an imine from the amine and aldehyde. This is followed by the nucleophilic attack of the isocyanide and subsequent trapping by the carboxylic acid, which culminates in an irreversible Mumm rearrangement to yield the stable bis-amide product.[3][4]

Ugi Reaction Mechanism for 2-Acetamido-4-methylpent-4-enoic acid

Ugi_Mechanism Start Starting Materials: - Isobutyraldehyde - Ammonia (Amine) - Acetic Acid (Carboxylic Acid) - Isocyanoacrylic Acid Derivative (Isocyanide) Imine Step 1: Imine Formation (Isobutyraldehyde + Ammonia) Start->Imine Condensation Protonation Protonation (by Acetic Acid) Imine->Protonation Equilibrium Nitrilium Step 2: Nucleophilic Attack (Isocyanide attacks Iminium ion) Protonation->Nitrilium Intermediate Step 3: Carboxylate Addition (Acetate attacks Nitrilium ion) Nitrilium->Intermediate Mumm Step 4: Mumm Rearrangement (Intramolecular Acyl Transfer) Intermediate->Mumm Irreversible Product Final Product: 2-Acetamido-4-methylpent-4-enoic acid (or its derivative) Mumm->Product

Caption: Ugi four-component reaction (Ugi-4CR) mechanism.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-Acetamido-4-methylpent-4-enoic acid via the Ugi reaction.

Question 1: My reaction yield is very low or I've isolated no product. What are the likely causes?

Answer: Low to no yield in a Ugi reaction typically points to issues with one of the four key steps or the quality of the reagents.

  • Inefficient Imine Formation: The initial condensation of isobutyraldehyde and ammonia to form the imine is a critical equilibrium-driven step.

    • Causality: Water is a byproduct of this step. In standard protic solvents like methanol, the presence of excess water can shift the equilibrium back towards the starting materials.

    • Solution:

      • Use a Dehydrating Agent: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water formed during imine formation, driving the equilibrium forward.

      • Solvent Choice: While methanol is common, consider using 2,2,2-trifluoroethanol (TFE). TFE's lower nucleophilicity and ability to stabilize charged intermediates can accelerate the reaction.[3]

      • Pre-formation: In a separate flask, stir the aldehyde and amine with a dehydrating agent for 1-2 hours before adding the other components.

  • Reagent Quality and Stability:

    • Causality: Isobutyraldehyde can oxidize to isobutyric acid on storage. Isocyanides can be sensitive to moisture and acidic conditions.

    • Solution:

      • Purify the Aldehyde: Distill isobutyraldehyde immediately before use if its purity is questionable.

      • Verify Isocyanide Quality: Use freshly prepared or recently purchased isocyanide. Check for the characteristic, pungent odor (use extreme caution and handle only in a fume hood).

      • Amine Source: Use a fresh, anhydrous source of ammonia, such as a solution in methanol or dioxane. Aqueous ammonia will inhibit the reaction.

  • Incorrect Stoichiometry or Concentration:

    • Causality: The Ugi reaction is sensitive to reactant concentrations. Running the reaction too dilute can slow the reaction rate, particularly the initial bimolecular condensation.[5]

    • Solution: The reaction is often most effective at higher concentrations (e.g., 0.5 M to 1.0 M).[5] Ensure precise measurement of all four components. A slight excess of the isocyanide and carboxylic acid is sometimes used to drive the reaction to completion.

Question 2: My NMR spectrum shows a complex mixture of byproducts. What are they and how can I avoid them?

Answer: Byproduct formation often arises from side reactions of the highly reactive starting materials or intermediates.

  • Passerini Reaction Byproduct:

    • Causality: If the amine component is slow to react with the aldehyde, the aldehyde, carboxylic acid, and isocyanide can undergo a three-component Passerini reaction to form an α-acyloxy carboxamide.

    • Solution: Ensure rapid and efficient imine formation. As mentioned above, pre-forming the imine or using a dehydrating agent can minimize the concentration of free aldehyde available for the Passerini pathway.

  • Isocyanide Polymerization:

    • Causality: Isocyanides can polymerize, especially in the presence of acid or trace metals, or upon heating.

    • Solution:

      • Control Temperature: Run the reaction at room temperature or even cooled (0 °C) initially, especially during the addition of the acidic component.

      • Order of Addition: Add the carboxylic acid component last and slowly to the mixture of the other three components to control the initial proton concentration.

  • Aldol Condensation:

    • Causality: Isobutyraldehyde can undergo self-condensation under acidic or basic conditions.

    • Solution: Maintain a relatively neutral pH if possible, though the carboxylic acid is a necessary reactant. Slow addition of the acid can help. Using a Lewis acid catalyst in place of a Brønsted acid might offer an alternative pathway, though this requires significant optimization.

Question 3: I'm struggling to purify the final product from the crude reaction mixture. What's the best approach?

Answer: Purification can be challenging due to the polar nature of the product and the presence of unreacted starting materials.

  • Removal of Unreacted Isocyanide:

    • Causality: Isocyanides are foul-smelling and can interfere with chromatography.

    • Solution: After the reaction is complete, add an isocyanide scavenger. A common method is to add a small amount of polymer-supported amine (e.g., PS-Trisamine) or a few drops of benzylamine and stir for a few hours. This converts the volatile isocyanide into a non-volatile urea derivative that is easily separated.

  • Chromatography Strategy:

    • Causality: The carboxylic acid and amide functionalities make the product quite polar, which can lead to streaking on silica gel.

    • Solution:

      • Acidify the Mobile Phase: Use a mobile phase containing a small amount of acetic acid or formic acid (e.g., 0.5-1%). This keeps the product's carboxylic acid protonated, reducing tailing on the silica column. A typical mobile phase would be a gradient of ethyl acetate in hexanes, with 1% acetic acid throughout.

      • Reverse-Phase Chromatography: If silica gel proves ineffective, reverse-phase chromatography (C18) using a water/acetonitrile or water/methanol gradient with a TFA or formic acid modifier is an excellent alternative for purifying polar, acidic compounds.

Section 3: Frequently Asked Questions (FAQs)

Q: Are there any "green" or enzymatic alternatives to the chemical synthesis? A: Yes, enzymatic synthesis is an emerging green alternative. Enzymes like lipases or acylases can catalyze the N-acylation of the corresponding amino acid (2-amino-4-methylpent-4-enoic acid) with an acetyl donor.[6][7] While these methods offer mild reaction conditions and high selectivity, they can suffer from lower yields and higher costs associated with the enzyme.[8]

Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is essential:

  • ¹H and ¹³C NMR: To confirm the chemical structure and check for impurities. Key signals to look for include the vinyl protons, the methine proton at the alpha-carbon, the acetyl methyl group, and the isopropyl methyl groups.

  • Mass Spectrometry (MS): To confirm the molecular weight (e.g., ESI-MS).

  • FTIR Spectroscopy: To identify key functional groups like the C=O of the amide and carboxylic acid, the N-H bond, and the C=C double bond.

  • HPLC: To determine the purity of the final compound.

Q: What are the main challenges when scaling up this reaction from the lab to a pilot plant? A: Scaling up the Ugi reaction presents several challenges:

  • Exothermicity: The reaction can be exothermic. Proper temperature control and heat transfer management are critical to prevent runaway reactions and byproduct formation.

  • Reagent Addition: The order and rate of reagent addition become much more important on a larger scale to ensure proper mixing and temperature control.

  • Work-up and Purification: Extraction and chromatography at a large scale can be cumbersome. Crystallization of the final product, if possible, is a more scalable purification method.

  • Safety: The use of volatile and toxic reagents like isocyanides requires stringent engineering controls and safety protocols at scale.

Section 4: Optimized Experimental Protocols

The following protocols outline a standard Ugi synthesis and an optimized version designed to improve yield and simplify purification.

Comparative Protocol Table
ParameterStandard ProtocolOptimized ProtocolRationale for Change
Solvent Methanol2,2,2-Trifluoroethanol (TFE)TFE stabilizes charged intermediates and is less nucleophilic, accelerating the reaction.[3]
Dehydrating Agent None4Å Molecular SievesRemoves water byproduct from imine formation, driving the equilibrium towards the product.
Concentration 0.2 M0.8 MHigher concentration increases reaction rate and favors the multicomponent pathway.[5]
Post-Reaction Step Direct Work-upIsocyanide ScavengingRemoves residual toxic and malodorous isocyanide, simplifying purification.
Expected Yield 25-40%60-75%The combination of optimizations significantly improves reaction efficiency.
Step-by-Step Optimized Synthesis Workflow

Workflow Prep 1. Reagent Preparation - Dry TFE - Add 4Å Mol. Sieves - Weigh all 4 components Reaction 2. Reaction Setup - Combine Aldehyde, Amine, Isocyanide in TFE - Stir 15 min - Add Acetic Acid dropwise Prep->Reaction Monitor 3. Reaction Monitoring - Stir at RT for 24-48h - Monitor by TLC or LC-MS Reaction->Monitor Scavenge 4. Scavenging - Add PS-Trisamine scavenger - Stir for 4h Monitor->Scavenge Upon Completion Workup 5. Work-up & Extraction - Filter off solids - Concentrate solvent - Acid/Base Extraction Scavenge->Workup Purify 6. Purification - Column Chromatography (Silica, Hex/EtOAc + 1% AcOH) Workup->Purify Analyze 7. Analysis - NMR, MS, HPLC Purify->Analyze

Caption: Optimized workflow for Ugi synthesis.

Detailed Optimized Protocol
  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add activated 4Å molecular sieves (approx. 200 mg per mmol of aldehyde). Add 2,2,2-trifluoroethanol (to achieve a final concentration of 0.8 M).

  • Reagent Addition: To the stirring solvent, add isobutyraldehyde (1.0 eq.), a 2M solution of ammonia in methanol (1.05 eq.), and an appropriate isocyano-alkenoate (e.g., ethyl 2-isocyano-4-methylpent-4-enoate) (1.0 eq.). Stir the mixture for 15 minutes at room temperature.

  • Acid Addition: Slowly add glacial acetic acid (1.1 eq.) to the reaction mixture dropwise over 5 minutes.

  • Reaction: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Scavenging: Add polymer-supported trisamine (PS-Trisamine, ~2 eq. relative to the initial isocyanide) and stir for an additional 4 hours to quench any remaining isocyanide.

  • Work-up: Filter the reaction mixture to remove the molecular sieves and polymer scavenger, washing the solids with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After filtering off the drying agent and concentrating the solvent, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% acetic acid to afford the pure 2-Acetamido-4-methylpent-4-enoic acid derivative.

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC.

References

  • Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. PubMed.
  • Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. MDPI.
  • RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. PubMed Central.
  • Ugi Four-Component Reactions Using Altern
  • Ugi Reaction. Organic Chemistry Portal.
  • Enzymatic synthesis of N-acyl-L-amino acids in a glycerol-water system using acylase I
  • The Biosynthesis and Metabolism of the N-Acylated Arom
  • Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. Organic Letters.
  • N-ACETYLAMINO ACIDS AND PROTEIN SYNTHESIS. NIH.
  • (2R)-2-Methylpent-4-enoic acid. Wikipedia.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.

Sources

Optimization

Stability issues of 2-Acetamido-4-methylpent-4-enoic acid in solution

Introduction Welcome to the technical support guide for 2-Acetamido-4-methylpent-4-enoic acid. This document is designed for researchers, medicinal chemists, and formulation scientists who are utilizing this unsaturated...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Acetamido-4-methylpent-4-enoic acid. This document is designed for researchers, medicinal chemists, and formulation scientists who are utilizing this unsaturated N-acetylated amino acid in their experimental workflows. Due to its specific chemical structure, featuring both an N-acetyl group and a terminal double bond, this molecule can be susceptible to degradation in solution under various conditions. Understanding these stability issues is critical for ensuring experimental reproducibility, accuracy, and the overall success of your research.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you identify, mitigate, and prevent the degradation of 2-Acetamido-4-methylpent-4-enoic acid in your work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My analytical results show a decrease in the concentration of my parent compound over a short period in an aqueous buffer. What are the likely degradation pathways?

A1: The structure of 2-Acetamido-4-methylpent-4-enoic acid contains two primary points of potential instability in solution: the α,β-unsaturated system in conjunction with the amide, and the N-acetyl group itself. The two most probable non-enzymatic degradation pathways are intramolecular cyclization and hydrolysis.

  • Intramolecular Cyclization (Lactamization): Unsaturated γ-amino acids can undergo spontaneous intramolecular cyclization to form lactams.[1] In the case of 2-Acetamido-4-methylpent-4-enoic acid, this would involve the amide nitrogen attacking the terminal carbon of the double bond, especially under basic conditions, leading to the formation of a six-membered ring lactam. This process can be facilitated by weak bases.[1]

  • Hydrolysis of the N-Acetyl Group: The amide bond of the N-acetyl group can be susceptible to hydrolysis, particularly under acidic or strongly basic conditions, to yield 2-amino-4-methylpent-4-enoic acid and acetic acid.[2][3] Studies on other N-acetylated amino acids have shown that this degradation is highly dependent on pH and temperature.[4]

  • Oxidation: The terminal double bond is a potential site for oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light.[5] This can lead to a variety of degradation products and is a common issue for unsaturated compounds.

Below is a diagram illustrating the two primary degradation pathways.

Caption: Potential degradation pathways for 2-Acetamido-4-methylpent-4-enoic acid.

Q2: How do specific solution parameters like pH, temperature, and solvent choice affect the stability of my compound?

A2: Controlling solution parameters is the most effective way to prevent degradation. Each parameter has a distinct impact on the stability profile of the molecule.

  • pH: This is arguably the most critical factor. The stability of N-acetylated amino acids is often optimal in a slightly acidic to neutral pH range (pH 4-7).[4]

    • Acidic Conditions (pH < 4): Increases the rate of N-acetyl group hydrolysis.[3]

    • Basic Conditions (pH > 8): Can promote intramolecular cyclization (lactamization).[1]

  • Temperature: Higher temperatures accelerate all chemical degradation reactions.[5] Whenever possible, prepare solutions fresh and perform experiments at controlled, cool temperatures (e.g., on ice or at 4°C). Avoid repeated freeze-thaw cycles for stock solutions.

  • Solvent: While aqueous buffers are common, the choice of buffer species and the use of co-solvents can be important.

    • Buffer Catalysis: Certain buffer species can catalyze hydrolysis.[3] It is advisable to use common, non-nucleophilic buffers like phosphate or HEPES and to validate stability within your specific system.

    • Organic Solvents: For stock solutions, solvents like DMSO or ethanol may offer better stability, particularly at low temperatures, by reducing water activity. However, ensure the chosen solvent is compatible with your downstream application. Some organic acids and alcohols can effectively solubilize and stabilize N-acetyl amino acid structures.[6]

  • Light and Oxygen: Unsaturated compounds can be susceptible to photolytic degradation and oxidation.[7] It is best practice to use amber vials or protect solutions from light and to use degassed solvents to minimize oxidation.[8]

Table 1: Summary of Parameter Effects on Stability

ParameterRecommended Range/ConditionPrimary Degradation Risk Outside Range
pH 4.0 - 7.0< 4.0: N-Acetyl Hydrolysis> 8.0: Cyclization/Lactamization
Temperature ≤ 4°C (Working Solution)-20°C to -80°C (Stock)All degradation pathways are accelerated at higher temperatures.
Solvent Degassed Aqueous Buffer (e.g., Phosphate)Anhydrous DMSO/Ethanol (Stock)Use of non-degassed buffers can lead to oxidation.
Light Protect from light (Amber vials)Photolytic degradation/oxidation of the double bond.
Q3: I suspect my compound is degrading. What is a logical workflow to troubleshoot this issue?

A3: A systematic approach is crucial to pinpointing the cause of instability. The following workflow can guide your troubleshooting efforts.

Caption: A logical workflow for troubleshooting stability issues.

Q4: What is the recommended protocol for preparing and storing solutions of 2-Acetamido-4-methylpent-4-enoic acid?

A4: To maximize the shelf-life and reproducibility of your experiments, adhere to the following protocols.

Protocol 1: Preparation of Stock Solutions (e.g., 10-100 mM in DMSO)

  • Preparation: Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation.

  • Solvent: Use anhydrous, high-purity DMSO.

  • Dissolution: Weigh the required amount of compound and dissolve it in the appropriate volume of DMSO. Gentle vortexing or sonication may be used if necessary.

  • Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in inert, tightly sealed vials (e.g., amber glass or polypropylene). This prevents contamination and minimizes freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (up to 6 months).[9]

Protocol 2: Preparation of Aqueous Working Solutions

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., phosphate, pH 6.5). Degas the buffer thoroughly by sparging with an inert gas (N₂ or Ar) or by sonication under vacuum.

  • Dilution: Thaw a single aliquot of the DMSO stock solution. Dilute the stock into the degassed aqueous buffer to your final desired concentration. Ensure the final concentration of DMSO is compatible with your assay (typically <1%).

  • Handling: Keep the working solution on ice and protected from direct light.

  • Usage: Use the freshly prepared working solution immediately, preferably within a few hours, to avoid significant degradation. Do not store aqueous solutions for extended periods.

Q5: How can I set up a simple experiment to analytically monitor the stability of my compound in a specific buffer?

A5: A time-course stability study using HPLC or LC-MS is the definitive method to assess stability.

Protocol 3: Isothermal Stability Assessment

  • Preparation: Prepare a solution of 2-Acetamido-4-methylpent-4-enoic acid in your target experimental buffer at the desired concentration.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot onto your HPLC or LC-MS system to obtain the initial peak area or concentration of the parent compound. This serves as your 100% reference.

  • Incubation: Store the solution under the exact conditions you wish to test (e.g., 4°C protected from light, or 25°C on the benchtop).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot and inject it onto the analytical system.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

    • Monitor the chromatogram for the appearance of new peaks. If using LC-MS, analyze the mass-to-charge ratio (m/z) of these new peaks to identify them as potential degradation products (e.g., the lactam or the hydrolyzed amine).

References

  • Cyclization of N-Boc-(E)-α,β-unsaturated γ-amino acid active esters into N-Boc-(Z). (2023). RSC Advances.
  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides . (2014). The Journal of Organic Chemistry. Available at: [Link]

  • Scheme 2 Synthesis of cyclic amino acids via allylic alkylation/cyclization . ResearchGate. Available at: [Link]

  • Radical Functionalization of Unsaturated Amino Acids: Synthesis of Side-Chain-Fluorinated, Azido-Substituted, and Hydroxylated Amino Acids . (2015). The Journal of Organic Chemistry. Available at: [Link]

  • Asymmetric synthesis of unsaturated, fused bicyclic proline analogues through amino alkylation of cyclic bis(allylsulfoximine)titanium complexes and migratory cyclization of delta-amino alkenyl aminosulfoxonium salts . (2003). Journal of the American Chemical Society. Available at: [Link]

  • Radical Functionalization of Unsaturated Amino Acids: Synthesis of Side-Chain-Fluorinated, Azido-Substituted, and Hydroxylated Amino Acids . (2021). ACS Omega. Available at: [Link]

  • Enzymatic hydrolysis of N-acylated amino acids . (1949). Journal of Biological Chemistry. Available at: [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine . (2022). Frontiers in Physiology. Available at: [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes . (2019). Biomolecules. Available at: [Link]

  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization . (2021). International Journal of Biological Macromolecules. Available at: [Link]

  • Stability of N-Acetylglutamine and Glutamine in Aqueous Solution and in a Liquid Nutritional Product by an Improved HPLC Method . ResearchGate. Available at: [Link]

  • Stability and assessment of amino acids in parenteral nutrition solutions . ResearchGate. Available at: [Link]

  • Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization . (2021). Pharmaceuticals. Available at: [Link]

  • Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide . (1990). Pharmaceutical Research. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Acetamido-4-methylpent-4-enoic acid

Welcome to the technical support center for 2-acetamido-4-methylpent-4-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered du...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-acetamido-4-methylpent-4-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the purification of this N-acetylated unsaturated amino acid. Here, you will find troubleshooting advice and frequently asked questions to ensure the highest purity of your compound for downstream applications.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing 2-acetamido-4-methylpent-4-enoic acid?

A1: The impurity profile is highly dependent on your synthetic route. However, common impurities often include unreacted starting materials (e.g., the parent amino acid), excess acetylating agent (like acetic anhydride), and byproducts such as acetic acid.[1][2][3] Side reactions may also lead to the formation of isomeric impurities or small amounts of di-acetylated products.[4]

Q2: My purified compound is a sticky gum or oil instead of a solid. What should I do?

A2: This is a common issue with carboxylic acids that have impurities depressing the melting point.[5] First, ensure all solvents are thoroughly removed under high vacuum. If it remains an oil, residual acetic acid or other solvents could be the cause. An acid-base extraction can help remove neutral or basic impurities, followed by recrystallization attempts from various solvent systems.[5][6] If these methods fail, column chromatography may be necessary.

Q3: I'm observing streaking or tailing of my compound on a silica gel TLC plate. How can I fix this?

A3: Streaking of carboxylic acids on silica gel is a frequent problem due to the strong interaction between the acidic proton of the carboxyl group and the silica surface.[5] To mitigate this, add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[5] This keeps the compound in its protonated state, leading to a more defined spot.

Q4: What are the best storage conditions to maintain the stability of 2-acetamido-4-methylpent-4-enoic acid?

A4: N-acetylated amino acids can be susceptible to degradation over time, especially in solution.[7][8] For long-term storage, it is recommended to keep the purified, solid compound in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the double bond.

II. In-Depth Troubleshooting Guides

Challenge 1: Isomerization of the Double Bond

The terminal double bond in 2-acetamido-4-methylpent-4-enoic acid can be prone to isomerization to a more stable internal position under certain conditions, such as exposure to acid, base, or heat.

Troubleshooting Steps:

  • Maintain Neutral pH: During aqueous extractions and washes, use mild bases like sodium bicarbonate and avoid strong acids or bases.

  • Low-Temperature Processing: Perform all purification steps at or below room temperature whenever possible. When concentrating the solution, use a rotary evaporator with a water bath temperature below 40°C.

  • Solvent Choice: Use aprotic solvents where possible to minimize proton exchange that could facilitate isomerization.

Challenge 2: Difficulty with Crystallization

Achieving a crystalline solid of 2-acetamido-4-methylpent-4-enoic acid can be challenging due to its polarity and the presence of impurities.

Troubleshooting Protocol: Recrystallization

  • Solvent Screening: Test the solubility of your crude product in a variety of solvents (e.g., water, ethyl acetate, isopropanol, acetone, and mixtures thereof). A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Dissolve the crude material in a minimal amount of the chosen hot solvent to create a saturated solution.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly heat. Filter the hot solution to remove the carbon.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator may be necessary.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

Challenge 3: Separation from Polar Impurities

Due to the polar nature of the carboxylic acid and amide functional groups, separating the target compound from similarly polar impurities can be difficult.[9][10]

Troubleshooting Protocol: Column Chromatography

  • Stationary Phase: Standard silica gel is often effective.

  • Mobile Phase Selection: Start with a non-polar solvent system and gradually increase the polarity. A common choice is a gradient of ethyl acetate in hexanes.

  • Acidification of the Mobile Phase: As with TLC, add 0.5-1% acetic or formic acid to the mobile phase to prevent streaking and improve separation.[5]

  • Fraction Collection and Analysis: Collect small fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Be mindful that removing the added acetic or formic acid may require co-evaporation with a non-polar solvent like toluene.

Logical Workflow for Purification Strategy

Purification_Workflow start Crude Product extraction Acid-Base Extraction (Remove neutral/basic impurities) start->extraction is_solid Is it a solid? extraction->is_solid recrystallization Recrystallization (Solvent screening) check_purity Check Purity (TLC, NMR) recrystallization->check_purity chromatography Column Chromatography (Acidified mobile phase) chromatography->check_purity final_product Pure Product is_pure Is it pure? check_purity->is_pure is_solid->recrystallization Yes is_solid->chromatography No (Oil/Gum) is_pure->chromatography No is_pure->final_product Yes

Caption: A decision-making workflow for the purification of 2-acetamido-4-methylpent-4-enoic acid.

III. Quantitative Data Summary

PropertyValue/ObservationSignificance in Purification
Polarity HighInfluences choice of chromatographic techniques (e.g., reversed-phase or HILIC may be alternatives to normal phase).[9][11]
Acidity (pKa) Estimated ~4-5Allows for selective extraction into a basic aqueous phase to separate from neutral impurities.[12]
Solubility pH-dependentSoluble in aqueous base and polar organic solvents like methanol and formic acid.[12][13] This property is key for both extraction and recrystallization solvent selection.
Thermal Stability ModerateAvoid excessive heat during purification to prevent potential isomerization or degradation.

IV. Concluding Remarks

The purification of 2-acetamido-4-methylpent-4-enoic acid presents unique challenges due to its combination of functional groups and the potential for isomerization. A systematic approach, beginning with an understanding of potential impurities and employing appropriate techniques such as acid-base extraction, careful recrystallization, and potentially acidified column chromatography, is crucial for obtaining a high-purity product. Always verify the purity and structural integrity of the final compound using appropriate analytical methods like NMR spectroscopy and mass spectrometry.

References
  • Selective Separation of Polar Unsaturated Organics Using a Water Stationary Phase in Gas Chromatography - ResearchGate. Available at: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. Available at: [Link]

  • Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography - MDPI. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]

  • How does the polarity of substances affect chromatography results? - TutorChase. Available at: [Link]

  • Method for preparing N-acetylamino acid - Google Patents.
  • Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents.
  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids - NIH. Available at: [Link]

  • Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids - PubMed. Available at: [Link]

  • (2R)-2-Methylpent-4-enoic acid - Wikipedia. Available at: [Link]

  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - MDPI. Available at: [Link]

  • Preparation and use of N-acetyl-α-amino acids - ResearchGate. Available at: [Link]

  • Direct Hydrodecarboxylation of Aliphatic Carboxylic Acids: Metal- and Light-Free - ACS Publications. Available at: [Link]

  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed. Available at: [Link]

  • Method for producing n-acetyl dipeptide and n-acetyl amino acid - Google Patents.
  • Long-Term Stability of Amino Acids and Acylcarnitines in Dried Blood Spots - ResearchGate. Available at: [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. Available at: [Link]

  • Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - PubMed. Available at: [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - Frontiers. Available at: [Link]

  • Synthesis of (±)-4-alkanolides from pent-4-enoic acid - ResearchGate. Available at: [Link]

  • Isolation of a Carboxylic acid - Reddit. Available at: [Link]

  • Alkyl halide formation from degradation of carboxylic acids in the presence of Fe(III) and halides under light irradiation - PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Derivatization of 2-Acetamido-4-methylpent-4-enoic Acid

Introduction Welcome to the technical support guide for the derivatization of 2-Acetamido-4-methylpent-4-enoic acid. This molecule, an unsaturated N-acetylated amino acid, possesses polar functional groups—specifically a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the derivatization of 2-Acetamido-4-methylpent-4-enoic acid. This molecule, an unsaturated N-acetylated amino acid, possesses polar functional groups—specifically a carboxylic acid and an amide—that render it non-volatile. Consequently, direct analysis by gas chromatography (GC) is challenging, often resulting in poor peak shape, thermal decomposition, and low sensitivity.[1][2]

Derivatization is a critical sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior for GC-based analysis, particularly with mass spectrometry (GC-MS).[3][4] This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to navigate common challenges, optimize reaction conditions, and troubleshoot experimental pitfalls in a structured question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization essential for the GC-MS analysis of 2-Acetamido-4-methylpent-4-enoic acid?

A: The primary reason is to increase the compound's volatility. The carboxylic acid group (-COOH) and, to a lesser extent, the amide N-H group, are polar and can form hydrogen bonds. These intermolecular forces decrease a molecule's tendency to enter the gas phase. Derivatization replaces the active hydrogen atoms in these groups with nonpolar moieties, making the molecule more volatile and suitable for GC analysis.[1][2][3][4] This process also enhances thermal stability, preventing degradation in the hot GC injector port and improving peak shape and detection.

Q2: What are the most effective derivatization strategies for this specific molecule?

A: The most effective strategies target the highly polar carboxylic acid group. The two most common and reliable approaches are:

  • Silylation: This method replaces the acidic proton of the carboxylic acid with a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Silylation is a robust and widely used technique for amino acids.[2][3][5]

  • Esterification/Alkylation: This involves converting the carboxylic acid into an ester, typically a methyl or ethyl ester, through reaction with an alcohol in the presence of an acid catalyst.[6][7] Alternatively, alkylating agents can be used to form other esters, such as pentafluorobenzyl (PFB) esters, which are particularly useful for enhancing sensitivity in electron capture detection.[8]

Q3: Which silylation reagent is best: MSTFA, BSTFA, or MTBSTFA?

A: The choice of reagent depends on the specific requirements of your analysis, but for this analyte, MTBSTFA is highly recommended. Here’s a comparative breakdown:

ReagentAbbreviationDerivativeKey AdvantagesKey Disadvantages
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFATrimethylsilyl (TMS)Byproducts are very volatile and elute with the solvent front, ensuring clean chromatograms.[1][9]TMS derivatives are highly susceptible to hydrolysis, requiring strictly anhydrous conditions.[10]
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS)A powerful silylating agent, often used with a catalyst (TMCS) for difficult-to-silylate groups.[9][11]Like MSTFA derivatives, TMS ethers are sensitive to moisture.[3]
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFA tert-Butyldimethylsilyl (TBDMS)TBDMS derivatives are significantly more stable and resistant to hydrolysis than TMS derivatives. [2][3][4] This provides greater robustness against trace moisture and allows for easier sample handling.The higher molecular weight of the TBDMS group results in longer GC retention times.[2][3][4]

For routine analysis where sample stability and reproducibility are paramount, the enhanced stability of the TBDMS derivative formed by MTBSTFA makes it the superior choice.

Q4: Will the carbon-carbon double bond in 2-Acetamido-4-methylpent-4-enoic acid cause side reactions during derivatization?

A: Under the standard conditions used for silylation or mild acid-catalyzed esterification, the double bond is chemically inert and highly unlikely to participate in side reactions. These reagents are specifically designed to react with active hydrogens on heteroatoms (O, N, S). However, employing unnecessarily harsh or non-specific derivatization conditions (e.g., very high temperatures, presence of radical initiators, or strong oxidizing/reducing agents) should be avoided to maintain the integrity of the entire molecule.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: Low or No Derivatization Yield
Q: My chromatogram shows a large peak for my starting material and a very small (or no) product peak. What is the most likely cause?

A: The most common culprit, especially for silylation reactions, is the presence of moisture .[2][3][4][10] Silylation reagents react readily with water, consuming the reagent and leading to incomplete derivatization.

Solutions:

  • Ensure Anhydrous Conditions: All glassware (vials, inserts, syringes) must be rigorously dried, for example, by heating in an oven at >100°C for several hours and cooling in a desiccator.[12]

  • Use Anhydrous Solvents: Use high-purity, anhydrous grade solvents (e.g., acetonitrile, pyridine) for your reaction. Store them under an inert atmosphere (nitrogen or argon) and use a dry syringe for transfers.

  • Check Reagent Integrity: Silylation reagents are sensitive to moisture and can degrade over time, especially after being opened. If the reagent is old or has been improperly stored, it may be inactive. Use a fresh vial if in doubt.

  • Ensure Reagent Excess: The derivatization reaction requires a molar excess of the reagent to drive the reaction to completion.[5] Ensure you are adding a sufficient quantity relative to your analyte.

G start Low / No Product Yield Detected q1 Was glassware oven-dried and stored in a desiccator? start->q1 sol1 Action: Rigorously dry all glassware (e.g., 150°C for 4h). Cool in desiccator. q1->sol1 No q2 Are solvents and reagents fresh and of anhydrous grade? q1->q2 Yes end_node Re-run Derivatization sol1->end_node sol2 Action: Use a new, sealed vial of derivatization reagent and anhydrous solvent. q2->sol2 No q3 Is there a sufficient molar excess of the reagent? q2->q3 Yes sol2->end_node sol3 Action: Increase the amount of derivatization reagent. A 50-100 fold excess is common. q3->sol3 No q3->end_node Yes sol3->end_node

Caption: Troubleshooting workflow for low derivatization yield.

Problem: Multiple Analyte Peaks in Chromatogram
Q: I am seeing two or more peaks that seem to be related to my compound instead of a single, sharp peak. Why?

A: This can be caused by either incomplete derivatization or the formation of multiple derivative species. For 2-Acetamido-4-methylpent-4-enoic acid, the carboxylic acid is the primary reaction site. However, under certain conditions, the less reactive N-H proton on the amide group can also be derivatized, leading to a di-substituted product.

Solutions:

  • Optimize Reaction Conditions: The formation of multiple derivatives can often be controlled by modifying the reaction temperature or time.[2][3][4]

    • To favor the single (carboxylic) derivative: Try using milder conditions, such as a lower temperature or a shorter reaction time.

    • To drive the reaction to a single, fully derivatized product: Try increasing the reaction time or temperature. For example, increasing reaction time was shown to favor the fully derivatized form of tryptophan.[3][4]

  • Check for Analyte Purity: Ensure the starting material is pure and does not contain isomers or related impurities that would also be derivatized.

Problem: Poor Peak Shape (Tailing)
Q: My derivatized analyte peak shows significant tailing. How can I improve the peak shape?

A: Peak tailing is often a sign of unwanted interactions between the analyte and active sites within the GC system. This typically occurs when derivatization is incomplete.

Solutions:

  • Confirm Complete Derivatization: An unreacted carboxylic acid group is highly polar and will interact strongly with any active sites (e.g., silanol groups) in the GC inlet liner or column, causing tailing. Re-optimize your derivatization procedure to ensure the reaction goes to completion.

  • GC System Maintenance: The inlet liner is a common source of activity. Use a deactivated (silanized) liner and consider replacing it regularly. If the column itself has become active, you may need to condition it at high temperature or trim a small section from the front.

  • Use a Guard Column: A deactivated guard column can help trap non-volatile residues and protect the analytical column from contamination, preserving peak shape over time.[13]

Problem: Derivative Is Unstable
Q: The peak area for my derivative decreases every time I inject the sample. What is happening?

A: This indicates that your derivative is degrading in the vial. This is a classic problem with TMS derivatives (from BSTFA or MSTFA), which can be hydrolyzed back to the original analyte by trace amounts of moisture in the sample or from the atmosphere.[10]

Solutions:

  • Analyze Samples Immediately: If using TMS derivatives, analyze them as soon as possible after the reaction is complete.

  • Switch to a More Stable Derivative: This is the most robust solution. Use MTBSTFA to create a TBDMS derivative. These derivatives are substantially more resistant to hydrolysis and can be stable for hours or even days, providing a much wider window for analysis.[3]

  • Maintain Anhydrous Conditions Post-Derivatization: Ensure your autosampler vials are tightly capped with high-quality septa to minimize exposure to atmospheric moisture.

Experimental Protocols & Workflows

The following are detailed, step-by-step starting protocols. Optimization may be required based on your specific instrumentation and sample matrix.

General Experimental Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis prep1 Weigh ~1 mg of 2-Acetamido-4-methylpent-4-enoic acid into a dry reaction vial prep2 Dry sample completely (e.g., under N2 stream or in vacuum desiccator) prep1->prep2 deriv1 Add anhydrous solvent (e.g., 100 µL Acetonitrile) prep2->deriv1 deriv2 Add derivatization reagent (e.g., 100 µL MTBSTFA) deriv1->deriv2 deriv3 Cap vial tightly and heat (e.g., 100°C for 2-4 hours) deriv2->deriv3 analysis1 Cool sample to room temperature deriv3->analysis1 analysis2 Transfer to autosampler vial if needed analysis1->analysis2 analysis3 Inject into GC-MS system analysis2->analysis3

Sources

Troubleshooting

How to prevent degradation of 2-Acetamido-4-methylpent-4-enoic acid during storage

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction 2-Acetamido-4-methylpent-4-enoic acid is a valuable unsaturated amino acid derivative. However, the presence of a carbon-carbon double...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-4-methylpent-4-enoic acid is a valuable unsaturated amino acid derivative. However, the presence of a carbon-carbon double bond (a vinyl group) and a carboxylic acid function makes it susceptible to degradation if not stored and handled correctly. This guide is designed to help you navigate the potential challenges of working with this compound, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the storage and stability of 2-Acetamido-4-methylpent-4-enoic acid.

Q1: What are the primary factors that can cause the degradation of 2-Acetamido-4-methylpent-4-enoic acid?

A1: The main culprits for the degradation of this compound are:

  • Oxidation: The double bond is susceptible to oxidation from atmospheric oxygen.[1] This can lead to the formation of various unwanted by-products, altering the compound's structure and activity.

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.

  • Moisture: The compound is sensitive to moisture, which can lead to hydrolysis or facilitate other degradation pathways.[1]

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation processes.[1][2]

  • pH: Both acidic and alkaline conditions can promote the degradation of amino acids and their derivatives.[3]

Q2: What is the recommended temperature for storing 2-Acetamido-4-methylpent-4-enoic acid?

A2: For long-term storage, it is highly recommended to store the compound at -20°C or below . If you plan to use it within a few days, refrigeration at 2-8°C is acceptable. Avoid storing at room temperature for extended periods.[2]

Q3: Should I be concerned about the container I use for storage?

A3: Yes, the choice of container is crucial. Always use an airtight, opaque container to protect the compound from air and light. Amber glass vials with tight-fitting caps are an excellent choice.

Q4: How can I minimize the risk of oxidation?

A4: To prevent oxidation, it is best to store the compound under an inert atmosphere. This can be achieved by blanketing the container with an inert gas like argon or nitrogen before sealing.[4]

Q5: What is the expected shelf-life of 2-Acetamido-4-methylpent-4-enoic acid?

A5: When stored under the recommended conditions (frozen, in the dark, under an inert atmosphere), most amino acid derivatives can be stable for years.[5] However, it is always best practice to re-analyze the purity of the compound if it has been in storage for an extended period.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: I've noticed a discoloration (yellowing or browning) of my solid compound.
  • Potential Cause: This is often a sign of oxidation or other degradation pathways.

  • Troubleshooting Steps:

    • Assess Purity: Before use, it is crucial to re-check the purity of the discolored material. This can be done using techniques like HPLC or LC-MS.[6]

    • Review Storage Conditions: Ensure that your storage protocol minimizes exposure to oxygen and light. Was the container properly sealed? Was it stored under an inert atmosphere?

    • Consider Purification: If the purity has significantly decreased, you may need to purify the compound before use.

Issue 2: My experimental results are inconsistent, and I suspect the compound's stability in solution.
  • Potential Cause: 2-Acetamido-4-methylpent-4-enoic acid, like many amino acid derivatives, can be less stable in solution compared to its solid form.[2] The solvent, pH, and storage temperature of the solution all play a significant role.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: It is always best to prepare solutions fresh for each experiment.

    • Choose an Appropriate Solvent: Use high-purity, degassed solvents. If preparing an aqueous solution, use purified water and consider buffering it to a neutral pH.

    • Solution Storage: If you must store a solution, even for a short period, keep it at 2-8°C and protect it from light. For longer-term storage of solutions, flash-freeze aliquots in liquid nitrogen and store them at -80°C.

    • Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can accelerate degradation.[7] It is advisable to prepare single-use aliquots.

Issue 3: How can I monitor the purity of my 2-Acetamido-4-methylpent-4-enoic acid over time?
  • Potential Cause: Regular quality control is essential for ensuring the integrity of your starting materials.

  • Recommended Protocol: Purity Assessment by HPLC

    • Principle: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the parent compound from any potential degradation products.[6]

    • Methodology:

      • Sample Preparation: Prepare a dilute solution of your compound in a suitable mobile phase.

      • Chromatographic Conditions: A reversed-phase C18 column is typically a good starting point. The mobile phase could be a gradient of water and acetonitrile with a small amount of a modifier like trifluoroacetic acid (TFA).

      • Detection: UV detection at a wavelength where the compound absorbs (e.g., around 210 nm for the peptide bond) is common.[8]

      • Analysis: Compare the chromatogram of your stored sample to that of a freshly prepared standard or the initial batch. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

ParameterRecommendationRationale
Storage Temperature -20°C or below (long-term); 2-8°C (short-term)Minimizes the rate of chemical degradation.[2][3]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the double bond.[4]
Light Exposure Store in the dark (amber vials)Prevents light-induced degradation.[5]
Moisture Store in a tightly sealed container with a desiccantPrevents hydrolysis and other moisture-facilitated reactions.[1]
Solution Storage Prepare fresh; if necessary, store frozen (-80°C) as single-use aliquotsSolutions are generally less stable than the solid form.[2][7]
Degradation and Troubleshooting Workflow

DegradationTroubleshooting cluster_storage Storage Best Practices cluster_observation Observation of Potential Degradation cluster_analysis Analysis & Confirmation cluster_action Corrective Actions storage_conditions Correct Storage -20°C or below - Inert Atmosphere - Dark & Dry discoloration Visual Changes Discoloration (Yellow/Brown) inconsistent_results Experimental Issues Inconsistent Results purity_check Purity Assessment HPLC / LC-MS discoloration->purity_check Suspect Degradation inconsistent_results->purity_check Suspect Degradation purify Purification If purity is low purity_check->purify Purity < Specification review_storage Review Protocols Check storage conditions purity_check->review_storage Degradation Confirmed fresh_solutions Solution Handling Prepare fresh solutions - Aliquot & freeze purity_check->fresh_solutions Solution Instability review_storage->storage_conditions Implement Improvements

Caption: Troubleshooting workflow for suspected degradation of 2-Acetamido-4-methylpent-4-enoic acid.

Potential Degradation Pathway

The primary degradation pathway to be concerned about is the oxidation of the vinyl group. This can lead to a variety of products, including aldehydes, ketones, or even cleavage of the carbon-carbon double bond.

DegradationPathway parent 2-Acetamido-4-methylpent-4-enoic acid intermediates Reactive Intermediates (e.g., epoxides, peroxides) parent->intermediates Oxidation oxidants {Oxidants (e.g., O2, light, contaminants)} oxidants->intermediates degradation_products Degradation Products - Aldehydes - Ketones - Cleavage Products intermediates->degradation_products Rearrangement / Further Oxidation

Caption: A simplified potential oxidative degradation pathway.

References

  • Shelf Life and Storage Requirements for Amino Acids: A Guide - Pangoo.biz. (2025, June 24). Retrieved from [Link]

  • How long can one store amino acids at room temperature? - Quora. (2012, January 19). Retrieved from [Link]

  • Stability of human blood serum aminoacids after storage at different pH and temperature conditions - PubMed. (n.d.). Retrieved from [Link]

  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins - US Pharmacopeia (USP). (n.d.). Retrieved from [Link]

  • Analytical Techniques In Stability Testing | Separation Science. (2025, March 24). Retrieved from [Link]

  • Analytical Methods for Amino Acids - Shimadzu. (n.d.). Retrieved from [Link]

  • Method for storing glycine or an aqueous solution of its metallic salt - Google Patents. (n.d.).

Sources

Optimization

Technical Support Center: Synthesis of 2-Acetamido-4-methylpent-4-enoic acid

Welcome to the technical support center for the synthesis of 2-Acetamido-4-methylpent-4-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Acetamido-4-methylpent-4-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this synthesis. The information provided herein is based on established chemical principles and field-proven insights to ensure the successful and efficient production of your target compound.

I. Overview of the Synthesis: The Erlenmeyer-Plöchl Reaction

The synthesis of 2-Acetamido-4-methylpent-4-enoic acid is most commonly achieved through the Erlenmeyer-Plöchl reaction.[1][2][3] This classic method involves two key stages:

  • Azlactone Formation: N-acetylglycine is condensed with isobutyraldehyde in the presence of a dehydrating agent, typically acetic anhydride, and a base such as sodium acetate. This step forms the corresponding unsaturated azlactone (an oxazolone derivative).[4][5]

  • Hydrolysis: The azlactone ring is subsequently opened through hydrolysis to yield the desired product, 2-Acetamido-4-methylpent-4-enoic acid.[1][6]

While this synthetic route is well-established, the use of an aliphatic aldehyde like isobutyraldehyde can introduce specific challenges and side reactions that may affect the yield and purity of the final product.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

FAQ 1: Low Yield of the Azlactone Intermediate

Question: I am getting a low yield of the desired azlactone intermediate, and my reaction mixture is turning into a thick, resinous material. What is happening and how can I prevent it?

Answer: This is a classic issue when using aliphatic aldehydes like isobutyraldehyde in the Erlenmeyer-Plöchl synthesis. The primary culprit is the self-condensation of isobutyraldehyde under the basic reaction conditions.[7]

  • Causality: The basic catalyst (e.g., sodium acetate) can deprotonate the α-carbon of isobutyraldehyde, leading to an enolate. This enolate can then act as a nucleophile and attack another molecule of isobutyraldehyde in an aldol condensation reaction. Subsequent dehydration can lead to the formation of α,β-unsaturated aldehydes and further polymerization, resulting in the observed resinous material.

  • Preventative Measures:

    • Choice of Base: Stronger bases exacerbate the self-condensation. Using a milder basic catalyst, such as alumina, can significantly reduce this side reaction.[7]

    • Reaction Temperature: Lowering the reaction temperature can help to control the rate of the aldol condensation more than the desired azlactone formation.

    • Order of Addition: Adding the isobutyraldehyde slowly to the reaction mixture containing N-acetylglycine and the catalyst can help to keep its concentration low at any given time, thus minimizing self-condensation.

    • Microwave-Assisted Synthesis: The use of microwave irradiation on a solid support like alumina has been reported to be effective for the synthesis of azlactones from aliphatic aldehydes, as it allows for rapid heating and shorter reaction times, which can disfavor the slower polymerization pathways.[7][8]

FAQ 2: Difficulty in Isolating the Pure Azlactone

Question: My crude azlactone product is an oil that is difficult to purify. What are the likely impurities?

Answer: Besides the aldol condensation products of isobutyraldehyde, other potential impurities in your crude azlactone include:

  • Unreacted N-acetylglycine and Acetic Anhydride: If the reaction did not go to completion, you will have starting materials present.

  • Hydrolyzed Azlactone: Premature hydrolysis of the azlactone can occur if water is present in the reaction mixture. This would lead to the formation of the final product or other related species.

  • Acetic Acid: Formed as a byproduct of the reaction with acetic anhydride.

  • Purification Strategy:

    • Work-up: A careful work-up procedure is crucial. Washing the organic extract with a saturated sodium bicarbonate solution will remove acetic acid and unreacted N-acetylglycine.

    • Crystallization: If the azlactone is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is the most effective purification method.

    • Chromatography: If the azlactone is an oil, column chromatography on silica gel is the recommended method for purification.

FAQ 3: Incomplete Hydrolysis of the Azlactone

Question: After the hydrolysis step, I still see a significant amount of the starting azlactone in my product mixture. How can I ensure complete hydrolysis?

Answer: Incomplete hydrolysis of the azlactone is a common issue that can be addressed by optimizing the reaction conditions.

  • Causality: The azlactone ring can be sterically hindered, and the hydrolysis reaction may be sluggish under mild conditions.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: Increase the reaction time and/or temperature of the hydrolysis step. Monitoring the reaction by TLC is essential to determine the point of completion.

    • pH of the Medium: The rate of hydrolysis is pH-dependent. Both acidic and basic conditions can catalyze the ring opening.[9][10] If you are using mild basic conditions (e.g., sodium carbonate), you may need to switch to a stronger base like sodium hydroxide or consider acid-catalyzed hydrolysis (e.g., with dilute HCl).

    • Solvent: Ensure that the azlactone is fully dissolved in the reaction solvent to allow for efficient contact with the hydrolyzing agent. A co-solvent may be necessary.

FAQ 4: Formation of an Isomeric Impurity

Question: I have isolated my final product, but I see an isomeric impurity that I cannot easily separate. What could this be?

Answer: It is possible that during the synthesis, a small amount of isomerization of the double bond occurs, leading to the formation of 2-Acetamido-4-methylpent-3-enoic acid .

  • Causality: The conditions used for the azlactone formation or hydrolysis, particularly if prolonged heating is involved, could potentially lead to the migration of the double bond to a more thermodynamically stable internal position.

  • Mitigation and Purification:

    • Milder Conditions: Use the mildest possible conditions (temperature and reaction time) for both the azlactone formation and hydrolysis steps to minimize isomerization.

    • Purification: Careful column chromatography with an appropriate solvent system may be able to separate the two isomers. Alternatively, fractional crystallization could be attempted.

III. Summary of Side Reactions and Solutions

Side Reaction/Issue Cause Recommended Solution
Low Azlactone Yield/Polymerization Self-condensation of isobutyraldehydeUse a milder base (e.g., alumina), lower reaction temperature, slow addition of aldehyde, or consider microwave-assisted synthesis.
Incomplete Hydrolysis Steric hindrance, mild reaction conditionsIncrease reaction time/temperature, use a stronger acid or base catalyst.
Isomeric Impurity Double bond migrationUse milder reaction conditions (temperature and time).
Difficult Purification Presence of starting materials and byproductsCareful work-up with bicarbonate wash, followed by recrystallization or column chromatography.

IV. Experimental Workflow

Below is a generalized experimental workflow designed to minimize the aforementioned side reactions.

Workflow cluster_prep Preparation cluster_azlactone Azlactone Formation cluster_workup1 Work-up 1 cluster_hydrolysis Hydrolysis cluster_workup2 Work-up 2 & Purification start Dry Glassware and Reagents reactants N-acetylglycine, Acetic Anhydride, Alumina start->reactants addition Slowly add Isobutyraldehyde at 0-5 °C reactants->addition reaction1 Stir at room temperature, monitor by TLC addition->reaction1 quench1 Quench with ice-water reaction1->quench1 extract1 Extract with Ethyl Acetate quench1->extract1 wash1 Wash with NaHCO3 solution extract1->wash1 dry1 Dry over Na2SO4 and concentrate wash1->dry1 dissolve Dissolve crude azlactone in Acetone/Water dry1->dissolve hydrolyze Add Na2CO3, heat to reflux, monitor by TLC dissolve->hydrolyze acidify Cool and acidify with HCl to pH ~2 hydrolyze->acidify extract2 Extract with Ethyl Acetate acidify->extract2 wash2 Wash with brine extract2->wash2 dry2 Dry over Na2SO4 and concentrate wash2->dry2 purify Recrystallize or perform column chromatography dry2->purify product 2-Acetamido-4-methylpent-4-enoic acid purify->product

Caption: Recommended workflow for the synthesis of 2-Acetamido-4-methylpent-4-enoic acid.

V. Logical Relationship of Side Reactions

The following diagram illustrates the competition between the desired reaction pathway and the major side reaction.

SideReactions isobutyraldehyde Isobutyraldehyde enolate Isobutyraldehyde Enolate isobutyraldehyde->enolate Deprotonation azlactone Desired Azlactone isobutyraldehyde->azlactone aldol_adduct Aldol Adduct isobutyraldehyde->aldol_adduct n_acetylglycine N-acetylglycine n_acetylglycine->azlactone Desired Condensation base Base (e.g., NaOAc) base->enolate base->azlactone enolate->aldol_adduct Self-condensation final_product 2-Acetamido-4-methylpent-4-enoic acid azlactone->final_product Hydrolysis polymer Polymeric Byproducts aldol_adduct->polymer

Caption: Competing reaction pathways in the Erlenmeyer-Plöchl synthesis with isobutyraldehyde.

VI. References

  • Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. Merck Index. [Online]. Available: [Link]

  • Bergmann‐Stern Azlactone Synthesis. R Discovery. [Online]. Available: [Link]

  • (2R)-2-Methylpent-4-enoic acid. Wikipedia. [Online]. Available: [Link]

  • Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. [Online]. Available: [Link]

  • Azlactones. Organic Reactions. [Online]. Available: [Link]

  • Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikiwand. [Online]. Available: [Link]

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  • How Does Lactone Hydrolysis Work?. YouTube. [Online]. Available: [Link]

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Troubleshooting

Technical Support Center: Refining Analytical Detection of 2-Acetamido-4-methylpent-4-enoic Acid

Welcome to the technical support center for the analytical detection of 2-Acetamido-4-methylpent-4-enoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical detection of 2-Acetamido-4-methylpent-4-enoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar analytes in complex sample matrices. Given that 2-Acetamido-4-methylpent-4-enoic acid is a specialized molecule, this resource synthesizes foundational analytical principles with proven methodologies for N-acetylated amino acids and unsaturated carboxylic acids to provide a robust framework for your experimental design and troubleshooting.

Our approach is built on explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will delve into the nuances of sample preparation, chromatographic separation, and mass spectrometric detection to empower you to overcome common analytical challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of 2-Acetamido-4-methylpent-4-enoic acid, providing concise answers and directing you to more detailed protocols and troubleshooting guides where appropriate.

General Questions

Q1: What is 2-Acetamido-4-methylpent-4-enoic acid and what are its key chemical properties?

A1: 2-Acetamido-4-methylpent-4-enoic acid is an N-acetylated unsaturated amino acid derivative. Its structure consists of a pentenoic acid backbone with a methyl group at the 4-position and an acetamido group at the 2-position. Key properties influencing its analytical behavior include:

  • Polarity: The carboxylic acid and acetamido groups make it a polar molecule, which affects its retention in reversed-phase chromatography.

  • Acidity: The carboxylic acid group (pKa typically around 4-5) allows for manipulation of its charge state with pH, which is crucial for both extraction and chromatographic separation.

  • Ionization: It is readily ionizable by electrospray ionization (ESI), making LC-MS a suitable detection method.

  • Volatility: It has low volatility, making derivatization necessary for GC-based analysis.[1][2]

Q2: What are the primary analytical challenges associated with this analyte?

A2: The main challenges include:

  • Poor Retention: Due to its polarity, achieving adequate retention on traditional C18 reversed-phase columns can be difficult.

  • Matrix Effects: In biological samples like plasma or urine, endogenous compounds can co-elute and cause ion suppression or enhancement in the MS source, impacting accuracy and precision.[3][4]

  • Isomeric Interference: Structural isomers may be present in the sample, requiring high-efficiency chromatography for proper separation and quantification.

  • Low Volatility: This precludes direct analysis by Gas Chromatography (GC) without a derivatization step to increase volatility and thermal stability.[1][5]

Sample Preparation

Q3: What is the most effective method for extracting 2-Acetamido-4-methylpent-4-enoic acid from plasma?

A3: A multi-pronged approach is often best. Start with protein precipitation (PPT) using a cold organic solvent like acetonitrile or methanol (typically in a 3:1 solvent-to-plasma ratio) to remove the bulk of proteins. For cleaner extracts and to minimize matrix effects, follow PPT with Solid-Phase Extraction (SPE) . A mixed-mode anion exchange SPE cartridge would be ideal, as it can retain the analyte via ion exchange at neutral pH and allow for elution with an acidic solvent.

Q4: Can I use Liquid-Liquid Extraction (LLE)?

A4: Yes, LLE is a viable option. Given the analyte's acidic nature, an "ion-suppression" LLE approach is recommended. Adjust the sample pH to ~2-3 with a suitable acid (e.g., formic or phosphoric acid) to neutralize the carboxylic acid group. This will make the analyte less polar and allow it to be extracted into a moderately polar, water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

Chromatography and Mass Spectrometry

Q5: Which LC column is best suited for this analysis?

A5: While a standard C18 column can be used, you may face challenges with retention. Consider these alternatives for better performance:

  • AQ-type C18 columns: These have polar end-capping or embedded polar groups that allow for use with highly aqueous mobile phases without phase collapse, improving retention for polar analytes.

  • HILIC (Hydrophilic Interaction Liquid Chromatography) columns: HILIC is an excellent alternative for very polar compounds. It uses a high organic mobile phase, which can also enhance ESI efficiency.

  • Mixed-Mode columns: Columns with both reversed-phase and ion-exchange characteristics can provide excellent selectivity.

Q6: What are the recommended starting conditions for LC-MS/MS?

A6: For a reversed-phase separation:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a high aqueous percentage (e.g., 95-98% A) and gradually increase the organic component.

  • MS Polarity: Negative ion mode is generally preferred for carboxylic acids as they readily form [M-H]⁻ ions. However, positive mode can also be effective, often forming [M+H]⁺ or [M+Na]⁺ adducts. It is advisable to test both.[6]

  • MS/MS Transitions: The precursor ion will be the molecular weight of the analyte. Expected fragment ions would result from the loss of water, the acetamido group, or the carboxylic acid group.

Q7: Is GC-MS a suitable technique?

A7: GC-MS is suitable only after derivatization to make the analyte volatile.[1][5] The most common methods involve esterification of the carboxylic acid group and/or silylation of the amide group. Reagents like BSTFA (for silylation) or an alcohol with an acid catalyst (for esterification) are commonly used.[2] While powerful, derivatization adds extra steps and potential for variability.

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of 2-Acetamido-4-methylpent-4-enoic acid.

Peak Shape and Retention Issues

Q: My peak shape is poor (fronting, tailing, or split). What should I do?

A:

  • Peak Tailing: This is often due to secondary interactions with active sites on the column, especially residual silanols.

    • Solution: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the carboxylic acid protonated. Consider a column with better end-capping or a different stationary phase.

  • Peak Fronting: This typically indicates column overload or a mismatch between the injection solvent and the mobile phase.

    • Solution: Reduce the injection volume or sample concentration. Ensure your sample is dissolved in a solvent that is weaker than your initial mobile phase.[7]

  • Split Peaks: This can be caused by a partially blocked frit, a void in the column, or injection solvent issues.

    • Solution: Reverse-flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced. Check that the sample is fully dissolved in the injection solvent.

Q: I have little to no retention on my C18 column. How can I improve it?

A:

  • Increase Mobile Phase Polarity: Start your gradient with a higher percentage of the aqueous phase (e.g., 98% or even 100%). Ensure your column is compatible with highly aqueous conditions (an "AQ" type column).

  • Change Mobile Phase Additive: For negative mode, a small amount of a weak base like ammonium acetate can sometimes improve peak shape and retention.

  • Switch to HILIC: If retention is still poor, HILIC is the logical next step for this polar analyte.

Sensitivity and Signal Issues

Q: My signal intensity is low or non-existent. What are the likely causes?

A: This is a common issue with multiple potential causes. A systematic approach is key.

Troubleshooting Workflow for Low Signal Intensity

start Low Signal Intensity Detected check_ms Step 1: Verify MS Performance - Infuse standard directly - Check tuning and calibration start->check_ms ms_ok MS is functioning check_ms->ms_ok ms_issue Troubleshoot MS: - Clean ion source - Recalibrate check_ms->ms_issue If No check_lc Step 2: Check LC System - Is there flow? - Correct mobile phases? lc_ok LC is functioning check_lc->lc_ok lc_issue Troubleshoot LC: - Check for leaks/bubbles - Remake mobile phase check_lc->lc_issue If No check_analyte Step 3: Investigate Analyte Behavior - Correct m/z values? - In-source fragmentation? analyte_ok Analyte is stable check_analyte->analyte_ok analyte_issue Optimize MS Method: - Adjust cone voltage - Check for adducts check_analyte->analyte_issue If No check_sample Step 4: Assess Sample Preparation - Extraction recovery low? - Matrix suppression? sample_issue Optimize Sample Prep: - Test different SPE sorbent - Dilute sample check_sample->sample_issue ms_ok->check_lc If Yes lc_ok->check_analyte If Yes analyte_ok->check_sample If Yes

Caption: A decision tree for troubleshooting low signal intensity.

Q: My signal is inconsistent between injections. What could be the cause?

A:

  • Autosampler Issues: Check for air bubbles in the syringe or sample loop. Ensure the injection volume is consistent.

  • Matrix Effects: This is a major cause of inconsistency in biological samples.[8]

    • Diagnosis: Perform a post-extraction spike experiment. Compare the signal of an analyte spiked into a blank extracted matrix with the signal of the analyte in a neat solution. A significant decrease in signal indicates ion suppression.

    • Solution: Improve sample cleanup (e.g., use a more selective SPE protocol). Dilute the sample. Adjust chromatography to move the analyte away from co-eluting matrix components.

  • Analyte Instability: The double bond in the molecule could be susceptible to degradation.

    • Solution: Prepare samples freshly and keep them at a low temperature. Check the stability of the analyte in the autosampler over time.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol provides a general framework for extracting 2-Acetamido-4-methylpent-4-enoic acid using a mixed-mode anion exchange SPE cartridge.

Method Development Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis ppt Protein Precipitation (Acetonitrile) spe Solid-Phase Extraction (Mixed-Mode Anion Exchange) ppt->spe Supernatant evap Evaporation & Reconstitution spe->evap Eluate lc LC Separation (Polar-Reversed Phase) evap->lc Reconstituted Sample ms MS Detection (ESI Negative Mode) lc->ms data Data Processing ms->data

Caption: Workflow for sample analysis from preparation to data processing.

Steps:

  • Pre-treatment: To 200 µL of plasma, add 600 µL of ice-cold acetonitrile containing your internal standard. Vortex for 1 minute.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Dilution: Transfer the supernatant to a clean tube and dilute with 1 mL of water to reduce the organic content before loading onto the SPE cartridge.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., Waters Oasis MAX) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the diluted supernatant onto the conditioned SPE cartridge at a slow flow rate (~1 mL/min).

  • Washing:

    • Wash 1: 1 mL of 5% ammonium hydroxide in water to remove basic and neutral interferences.

    • Wash 2: 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte with 1 mL of 2% formic acid in methanol. The acid neutralizes the analyte, releasing it from the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Protocol 2: Starting LC-MS/MS Method

This provides a robust starting point for method development.

Table 1: Recommended LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC Column Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent polar-endcapped C18.Provides good retention for polar compounds and stable performance across a wide range of aqueous mobile phases.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure good peak shape for the carboxylic acid.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minA standard flow rate for a 2.1 mm ID column.
Column Temp 40°CReduces mobile phase viscosity and can improve peak shape and efficiency.
Injection Vol. 5 µLA good starting point to avoid column overload.
Ionization Mode ESI NegativeCarboxylic acids readily deprotonate to form [M-H]⁻ ions, often providing the best sensitivity.
Capillary Voltage 2.5 - 3.0 kVTypical voltage range for ESI. Optimize for your specific instrument and analyte.
Cone Voltage 20 - 40 VOptimize to maximize precursor ion intensity while minimizing in-source fragmentation.
Collision Energy Optimize via infusionThe energy required for fragmentation is compound-dependent and must be determined empirically for optimal signal.
Expected MRM Precursor (Q1): m/z of [M-H]⁻ Product (Q3): Fragments from loss of CO₂, H₂O, or CH₃CONH₂.These are common fragmentation pathways for N-acetylated amino acids.[6]

References

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  • Hofmann, T., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry. [Link]

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  • Puppala, M., et al. (2019). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. Journal of Mass Spectrometry. [Link]

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  • Singh, S. P., et al. (2016). High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine: Application in Tissue Distribution Study in Wistar Rats. Journal of Chromatographic Science. [Link]

  • ResearchGate. (n.d.). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS | Request PDF. [Link]

  • Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]

  • Weng, N. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
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  • Abu-Rabie, P., & Spooner, N. (2009). Method of quantification of carboxylic acids by mass spectrometry.
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Optimization

Technical Support Center: Enhancing the Biological Uptake of 2-Acetamido-4-methylpent-4-enoic acid

Welcome to the technical support center for 2-Acetamido-4-methylpent-4-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Acetamido-4-methylpent-4-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for experiments involving this novel N-acetylated amino acid analog. Our goal is to equip you with the scientific rationale and practical methodologies to overcome challenges related to its biological uptake and efficacy.

Introduction: Understanding the Molecule

2-Acetamido-4-methylpent-4-enoic acid is a unique molecule with structural similarities to natural amino acids. However, the presence of the N-acetyl group and the unsaturated side chain introduces distinct physicochemical properties that can influence its interaction with cellular machinery. Low biological uptake is a common hurdle for novel compounds, and this guide will walk you through a systematic approach to diagnose and resolve such issues.

Frequently Asked Questions (FAQs)

Q1: My in vitro experiments with 2-Acetamido-4-methylpent-4-enoic acid show lower than expected efficacy. Could poor cellular uptake be the cause?

A1: Yes, poor cellular uptake is a primary suspect when in vitro efficacy is low, especially for novel molecules. The ability of a compound to traverse the cell membrane and reach its intracellular target is critical for its biological activity. Factors such as the compound's polarity, molecular size, and the expression of specific transporters on your cell line's surface can all limit its uptake. We recommend performing a direct measurement of intracellular compound concentration to confirm this.

Q2: What are the key physicochemical properties of 2-Acetamido-4-methylpent-4-enoic acid that might be influencing its passive cellular uptake?

A2: While specific experimental data for this compound is limited, we can infer its properties from its structure. The carboxylic acid group imparts polarity, which can hinder passive diffusion across the lipid bilayer of the cell membrane. The N-acetyl group can also influence its hydrogen bonding capacity and overall lipophilicity. Generally, for passive diffusion, a compound should have a balance of lipophilicity and aqueous solubility.

Q3: Are there any specific cellular transport mechanisms that might be relevant for an N-acetylated amino acid like this?

A3: Absolutely. While the N-acetylation might prevent its recognition by some traditional amino acid transporters, it could be a substrate for others, such as the monocarboxylate transporters (MCTs) or certain orphan transporters. It's also possible that it is taken up via less specific mechanisms like macropinocytosis. The expression profile of transporters on your specific cell model is a critical factor to consider.

Troubleshooting Guide: Diagnosing and Solving Poor Cellular Uptake

This section provides a structured approach to identifying the root cause of poor uptake and implementing effective solutions.

Step 1: Quantify Cellular Uptake

Before attempting to enhance uptake, it is crucial to first quantify the extent of the problem.

Protocol: Measuring Intracellular Concentration

  • Cell Culture: Plate your cells of interest at an appropriate density in a multi-well plate and culture until they reach the desired confluency.

  • Compound Incubation: Treat the cells with a known concentration of 2-Acetamido-4-methylpent-4-enoic acid for a defined period (e.g., 1, 4, or 24 hours).

  • Cell Lysis and Extraction:

    • After incubation, wash the cells thoroughly with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.

    • Lyse the cells using a suitable lysis buffer.

    • Extract the intracellular contents, including the compound, using an organic solvent like acetonitrile or methanol.[1]

  • Quantification: Analyze the concentration of the compound in the cell lysate using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Normalization: Normalize the intracellular concentration to the cell number or total protein content to allow for comparison across different experiments.

Step 2: Identify the Uptake Mechanism

Understanding how the compound enters the cell is key to optimizing the process.

Experimental Workflow: Differentiating Uptake Mechanisms

start Low Cellular Uptake Suspected uptake_assay Perform Uptake Assay at 37°C and 4°C start->uptake_assay temp_dep Is uptake significantly lower at 4°C? uptake_assay->temp_dep active_transport Active Transport Likely Involved temp_dep->active_transport  Yes passive_diffusion Passive Diffusion is a Major Component temp_dep->passive_diffusion  No inhibitor_studies Test with Transporter Inhibitors (e.g., for MCTs, LAT1, etc.) active_transport->inhibitor_studies uptake_change Does an inhibitor reduce uptake? inhibitor_studies->uptake_change specific_transporter Specific Transporter Identified uptake_change->specific_transporter  Yes no_change Non-transporter mediated or unidentified transporter uptake_change->no_change  No

Caption: Workflow to investigate the cellular uptake mechanism.

Step 3: Strategies for Enhancing Cellular Uptake

Based on your findings from the previous steps, you can now implement targeted strategies to improve the uptake of 2-Acetamido-4-methylpent-4-enoic acid.

These strategies aim to improve the compound's properties in the experimental medium without chemically modifying it.

Formulation StrategyPrincipleWhen to Use
Lipid-Based Delivery Systems (e.g., SEDDS) Encapsulating the compound in lipid carriers to enhance solubility and facilitate absorption.[2][3]When poor solubility and/or high polarity are limiting factors.
Nanoparticle Encapsulation Encapsulating the compound in nanoparticles (e.g., PLGA, liposomes) to improve stability and facilitate cellular entry via endocytosis.[2][4]For improving stability, achieving controlled release, and potentially targeting specific cells.[2][4]
Solid Dispersions Dispersing the compound in a hydrophilic carrier to improve its dissolution rate and apparent solubility.[2][5]When the compound has poor aqueous solubility.

This involves chemically modifying the compound to create a more permeable "prodrug" that is converted back to the active form inside the cell.

Prodrug Design Workflow

parent 2-Acetamido-4-methylpent-4-enoic acid (Parent Drug) masking Mask Polar Group (e.g., Esterification of Carboxylic Acid) parent->masking prodrug Lipophilic Prodrug masking->prodrug permeation Enhanced Membrane Permeation prodrug->permeation cleavage Intracellular Cleavage (e.g., by Esterases) permeation->cleavage active_drug Release of Parent Drug (Active Form) cleavage->active_drug

Caption: Prodrug strategy for enhancing cell permeability.

Protocol: Ester Prodrug Synthesis and Evaluation

  • Synthesis: Synthesize an ester prodrug of 2-Acetamido-4-methylpent-4-enoic acid by reacting the carboxylic acid with an appropriate alcohol (e.g., ethanol, butanol) under acidic conditions. The choice of alcohol can be varied to modulate the lipophilicity of the resulting prodrug.[6]

  • Permeability Assessment: Evaluate the permeability of the prodrug using an in vitro model such as a Caco-2 cell monolayer assay.[7]

  • Intracellular Conversion: Confirm that the prodrug is efficiently hydrolyzed back to the active parent compound within the target cells by analyzing cell lysates via LC-MS.

  • Efficacy Testing: Re-evaluate the biological activity of the prodrug in your in vitro assay to ensure that the increased uptake translates to improved efficacy.

If a specific amino acid transporter is identified as being involved in the uptake, you can explore strategies to enhance this interaction.

Transporter-Targeting StrategyPrincipleConsiderations
Structural Analogs Synthesize derivatives of the compound that more closely mimic the natural substrates of the identified transporter.Requires medicinal chemistry expertise and may alter the compound's primary activity.
Nanocarrier Surface Modification Decorate the surface of nanoparticles with ligands (e.g., specific amino acids) that are recognized by the target transporter.The conjugation chemistry must be carefully optimized to ensure proper ligand presentation.
Upregulation of Transporter Expression In some experimental contexts, it may be possible to pharmacologically or genetically upregulate the expression of the target transporter in the cells.This is generally not a therapeutically viable approach but can be useful for mechanistic studies.

Concluding Remarks

Enhancing the biological uptake of a novel compound like 2-Acetamido-4-methylpent-4-enoic acid is a multi-faceted challenge that requires a systematic and evidence-based approach. By quantifying the extent of the uptake problem, identifying the underlying mechanisms, and applying targeted formulation or medicinal chemistry strategies, researchers can significantly improve the chances of experimental success. This guide provides a framework for these efforts, and our team of application scientists is available for further consultation on your specific experimental needs.

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Reference Data & Comparative Studies

Validation

Comparing the efficacy of 2-Acetamido-4-methylpent-4-enoic acid to similar compounds

For researchers, scientists, and drug development professionals, the modulation of the kynurenine pathway (KP) represents a promising therapeutic avenue for a host of neurodegenerative and inflammatory diseases.[1][2] At...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the modulation of the kynurenine pathway (KP) represents a promising therapeutic avenue for a host of neurodegenerative and inflammatory diseases.[1][2] At a critical juncture of this pathway lies kynurenine 3-monooxygenase (KMO), an enzyme that has garnered significant attention as a drug target.[3][4] This guide provides an in-depth comparison of the efficacy of prominent KMO inhibitors, supported by experimental data and detailed protocols to aid in your research and development endeavors. The focus of this guide is to provide a comparative analysis of well-characterized KMO inhibitors, as the specific compound 2-Acetamido-4-methylpent-4-enoic acid is not extensively documented in the scientific literature as a KMO inhibitor.

The Kynurenine Pathway and the Role of KMO

The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan.[5] This pathway produces several neuroactive and immunomodulatory metabolites. A key enzyme in this pathway, KMO, catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK).[5] The inhibition of KMO is a strategic therapeutic approach as it can decrease the production of the neurotoxic downstream metabolites 3-HK and quinolinic acid, while simultaneously shunting the pathway towards the formation of the neuroprotective kynurenic acid (KYNA).[3][4]

Kynurenine_Pathway cluster_inhibition Therapeutic Intervention Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KMO KMO Kynurenine->KMO KAT KAT Kynurenine->KAT Three_HK 3-Hydroxykynurenine (Neurotoxic) KMO->Three_HK Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid Kynureninase, etc. KYNA Kynurenic Acid (Neuroprotective) KAT->KYNA KMO_Inhibitors KMO Inhibitors KMO_Inhibitors->KMO

Caption: The Kynurenine Pathway and the point of intervention for KMO inhibitors.

Comparative Efficacy of KMO Inhibitors

The development of potent and selective KMO inhibitors is an active area of research. Several classes of compounds have been identified with varying efficacies. Below is a comparison of some of the most well-characterized KMO inhibitors.

CompoundStructureIC50 (nM) for human KMOReference(s)
Ro 61-8048 [Image of Ro 61-8048 structure]37[3][6]
UPF 648 [Image of UPF 648 structure]20
GSK180 [Image of GSK180 structure]~6[7]
m-Nitrobenzoylalanine (m-NBA) [Image of m-NBA structure]900[4][8]
CHDI-340246 [Image of CHDI-340246 structure]Not explicitly stated for human KMO, but described as potent and selective.[9][10][11]
JM6 (pro-drug of Ro 61-8048) [Image of JM6 structure]Pro-drug; efficacy is through conversion to Ro 61-8048.[12]

Note: IC50 values can vary depending on the specific assay conditions. The values presented here are for comparative purposes.

In-depth Look at Key KMO Inhibitors

Ro 61-8048: A potent and competitive inhibitor of KMO, Ro 61-8048 has been extensively used in preclinical studies and has demonstrated neuroprotective effects in various models of neurological disorders.[3] Its ability to increase brain levels of kynurenic acid is a key aspect of its therapeutic potential.[3]

UPF 648: This compound is another potent KMO inhibitor with a slightly lower IC50 than Ro 61-8048 in some studies. It has been shown to be effective in animal models of neurodegeneration.

GSK180: A highly potent and selective KMO inhibitor, GSK180 has demonstrated efficacy in preclinical models of acute pancreatitis.[7] Its favorable pharmacokinetic properties make it a promising candidate for further development.[7]

m-Nitrobenzoylalanine (m-NBA): One of the earlier developed KMO inhibitors, m-NBA is less potent than newer compounds but has been instrumental in validating KMO as a therapeutic target.[4][8]

CHDI-340246: Developed for Huntington's disease research, this is a potent and selective KMO inhibitor that has been shown to modulate the kynurenine pathway in both peripheral tissues and the central nervous system in animal models.[9][11]

JM6: This compound is a pro-drug of Ro 61-8048, designed to improve its pharmacokinetic profile.[12] JM6 has shown efficacy in mouse models of Alzheimer's and Huntington's disease by inhibiting KMO in the blood, leading to an increase in brain kynurenic acid levels.[12]

Experimental Protocol: High-Throughput Screening for KMO Inhibitors

The identification of novel KMO inhibitors often relies on high-throughput screening (HTS) assays. Below is a detailed protocol for a fluorescence-based HTS assay.[13][14]

Principle: This assay measures the consumption of the cofactor NADPH, which is fluorescent, during the KMO-catalyzed hydroxylation of kynurenine. A decrease in fluorescence indicates KMO activity, while a stable or higher fluorescence signal suggests inhibition.[15]

Materials:

  • Recombinant human KMO

  • L-kynurenine (substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing a suitable detergent)

  • Test compounds (dissolved in DMSO)

  • 384-well, black, low-volume assay plates

  • Fluorescence plate reader (Excitation: ~340 nm, Emission: ~460 nm)

Procedure:

  • Compound Plating: Dispense a small volume (e.g., 50 nL) of test compounds and control inhibitors (e.g., Ro 61-8048) at various concentrations into the assay plates.

  • Enzyme Addition: Add recombinant human KMO diluted in assay buffer to all wells.

  • Incubation: Incubate the plates for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add a solution containing L-kynurenine and NADPH in assay buffer to all wells to start the enzymatic reaction.

  • Fluorescence Reading: Immediately read the fluorescence intensity of each well at time zero.

  • Kinetic Reading: Continue to read the fluorescence intensity at regular intervals (e.g., every 2 minutes) for a set duration (e.g., 30 minutes).

  • Data Analysis: Calculate the rate of NADPH consumption for each well. The percent inhibition is determined by comparing the reaction rate in the presence of the test compound to the control wells (with and without enzyme).

HTS_Workflow start Start compound_plating Compound Plating (384-well plate) start->compound_plating enzyme_addition Add KMO Enzyme compound_plating->enzyme_addition incubation Incubate (15 min) enzyme_addition->incubation substrate_addition Add Kynurenine & NADPH incubation->substrate_addition read_fluorescence Read Fluorescence (Kinetic, 30 min) substrate_addition->read_fluorescence data_analysis Data Analysis (% Inhibition) read_fluorescence->data_analysis hit_identification Hit Identification data_analysis->hit_identification end End hit_identification->end

Caption: A streamlined workflow for a high-throughput screening assay to identify KMO inhibitors.

Clinical Landscape and Future Directions

While numerous potent KMO inhibitors have been identified in preclinical studies, their transition to clinical trials has been slow.[3] A significant challenge has been achieving adequate brain penetration for some of these compounds.[16][17] However, the finding that peripheral KMO inhibition can lead to neuroprotective effects in the brain by increasing circulating kynurenine, which then enters the brain and is converted to kynurenic acid, has opened new therapeutic possibilities.[12]

The ongoing research into KMO inhibitors holds great promise for the treatment of a range of devastating neurological disorders, including Huntington's disease, Alzheimer's disease, and Parkinson's disease.[1][18][19] The development of next-generation KMO inhibitors with improved pharmacokinetic and pharmacodynamic properties will be crucial for realizing their full therapeutic potential.

References

  • Al-Haddad, S., et al. (2019). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. Current Medicinal Chemistry. [Link]

  • Beaumont, V., et al. (2016). The novel KMO inhibitor CHDI-340246 leads to a restoration of electrophysiological alterations in mouse models of Huntington's disease. Experimental Neurology. [Link]

  • Jacobs, K. R., et al. (2018). Development of a Rapid Fluorescence-Based High-Throughput Screening Assay to Identify Novel Kynurenine 3-Monooxygenase Inhibitor Scaffolds. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • Pellicciari, R., et al. (1994). Modulation of the kynurenine pathway in search for new neuroprotective agents. Synthesis and preliminary evaluation of (m-nitrobenzoyl)alanine, a potent inhibitor of kynurenine-3-hydroxylase. Journal of Medicinal Chemistry. [Link]

  • Toledo-Sherman, L., et al. (2015). The novel KMO inhibitor CHDI-340246 leads to a restoration of electrophysiological alterations in mouse models of Huntington's disease. Experimental Neurology. [Link]

  • Beaumont, V., et al. (2016). The novel KMO inhibitor CHDI-340246 leads to a restoration of electrophysiological alterations in mouse models of Huntington's disease. ResearchGate. [Link]

  • Amaral, M., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules. [Link]

  • Toledo-Sherman, L., et al. (2015). Pharmacokinetics and metabolic disposition of a potent and selective kynurenine monooxygenase inhibitor, CHDI-340246, in laboratory animals. Xenobiotica. [Link]

  • BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit (96-well). [Link]

  • Smith, J. R., et al. (2016). Kynurenine-3-monooxygenase: A review of structure, mechanism, and inhibitors. Drug Discovery Today. [Link]

  • BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit. [Link]

  • Rebai, R., et al. (2021). Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. International Journal of Biological Macromolecules. [Link]

  • Zhang, S., et al. (2021). Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. Neural Regeneration Research. [Link]

  • Giorgini, F. (2016). Characterising Kynurenine 3-Monooxygenase (KMO) as a therapeutic target for Huntington's disease. GtR. [Link]

  • The Michael J. Fox Foundation for Parkinson's Research. (n.d.). Kynurenine 3-monooxygenase (KMO) as a Target to Develop Drugs to Block Progression of Parkinson's Disease. [Link]

  • Kaur, D., & Chidambaram, S. B. (2024). The Influence of Kynurenine Metabolites on Neurodegenerative Pathologies. International Journal of Molecular Sciences. [Link]

  • Zhang, S., et al. (2021). Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. ResearchGate. [Link]

  • Li, Y., et al. (2020). Kynurenine-3-monooxygenase: A new direction for the treatment in different diseases. Journal of Cellular and Molecular Medicine. [Link]

  • Gladstone Institutes. (2010). Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. [Link]

  • Jacobs, K. R., et al. (2018). Development of a cell-based assay to measure kynurenine monooxygenase... ResearchGate. [Link]

  • G-S-K, et al. (2022). Cellular Localization of Kynurenine 3-Monooxygenase in the Brain: Challenging the Dogma. International Journal of Molecular Sciences. [Link]

  • Ye, Q., et al. (2019). Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding to Kynurenine 3-Monooxygenase. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • Wikipedia. (n.d.). Kynurenine 3-monooxygenase. [Link]

  • Toledo-Sherman, L., et al. (2015). Characterization of lysate-based assays to measure kynurenine... ResearchGate. [Link]

  • Al-Habbar, Z., et al. (2024). A High-Throughput Screening of a Natural Products Library for Mitochondria Modulators. International Journal of Molecular Sciences. [Link]

  • Zwilling, D., et al. (2011). Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration. Cell. [Link]

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Comparative

A Researcher's Guide to Unveiling the Molecular Target of 2-Acetamido-4-methylpent-4-enoic acid

A Comparative Approach to Target Identification and Validation For researchers, scientists, and professionals in drug development, the journey from a promising bioactive compound to a validated therapeutic lead is paved...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Approach to Target Identification and Validation

For researchers, scientists, and professionals in drug development, the journey from a promising bioactive compound to a validated therapeutic lead is paved with rigorous scientific inquiry. A critical milestone in this journey is the definitive identification and validation of the compound's biological target. This guide provides a comprehensive, in-depth comparison of modern experimental strategies to elucidate the molecular target of a novel compound, using 2-Acetamido-4-methylpent-4-enoic acid as a case study.

The precise biological target of 2-Acetamido-4-methylpent-4-enoic acid is not yet established in publicly available literature. Its structure, featuring an acetamido group and an unsaturated carboxylic acid, suggests potential interactions with a variety of enzymes, possibly those involved in lipid metabolism or signaling pathways regulated by fatty acids.[1][2][3][4] This guide, therefore, is not a simple comparison of 2-Acetamido-4-methylpent-4-enoic acid against known inhibitors of a specific target. Instead, it serves as a strategic manual for any researcher faced with a novel bioactive compound, outlining a systematic and robust workflow for target discovery and validation. We will compare and contrast cutting-edge methodologies, delve into the rationale behind experimental choices, and provide actionable protocols to ensure the scientific integrity of your findings.

Phase 1: Discovery-Oriented Target Identification - Casting a Wide Net

The initial phase of target identification is an unbiased exploration to generate a list of potential protein interactors. Here, we compare three powerful, proteome-wide approaches.

Strategy 1: Affinity Chromatography followed by Mass Spectrometry (AC-MS)

This classic and effective technique relies on immobilizing the small molecule to "fish" for its binding partners within a complex cellular lysate.[5][6]

Causality Behind the Choice: AC-MS is a direct approach to identify proteins that physically interact with the compound of interest. Its strength lies in its ability to capture even transient or low-affinity interactions that might be missed by other methods.

Experimental Workflow: AC-MS for 2-Acetamido-4-methylpent-4-enoic acid

AC_MS_Workflow cluster_prep Probe Synthesis & Immobilization cluster_binding Affinity Capture cluster_analysis Elution & Identification A Synthesize an analog of 2-Acetamido-4-methylpent-4-enoic acid with a linker arm B Covalently attach the linker-modified compound to a solid support (e.g., beads) A->B C Incubate immobilized probe with cell lysate B->C D Wash away non-specifically bound proteins C->D E Elute specifically bound proteins D->E F Identify proteins by LC-MS/MS E->F

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Strategy 2: Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics approach that utilizes reactive chemical probes to identify the active state of enzymes in complex biological systems.[7][8][9][10][11]

Causality Behind the Choice: If 2-Acetamido-4-methylpent-4-enoic acid acts as an enzyme inhibitor, ABPP can not only identify the target but also provide information about its catalytic activity. This method is particularly useful for identifying covalent inhibitors.

Experimental Workflow: Competitive ABPP

ABPP_Workflow cluster_treatment Competitive Binding cluster_detection Detection & Analysis A Treat cell lysate with 2-Acetamido-4-methylpent-4-enoic acid B Add a broad-spectrum activity-based probe for the hypothesized enzyme class A->B C Ligate a reporter tag (e.g., biotin, fluorophore) to the probe via click chemistry B->C D Enrich and identify labeled proteins by LC-MS/MS C->D

Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).

Strategy 3: Computational Target Prediction (In Silico Screening)

Computational methods, such as reverse docking and ligand-based similarity searching, can predict potential targets based on the chemical structure of the compound.[12]

Causality Behind the Choice: In silico approaches are rapid and cost-effective for generating initial hypotheses. They can help prioritize experimental efforts by narrowing down the list of potential targets.

Method Principle Pros Cons Best For
AC-MS Physical interactionDirect identification of binding partners; captures a wide range of affinities.Requires chemical modification of the compound; can yield false positives from non-specific binding.Broad, unbiased screening for interacting proteins.
ABPP Covalent labeling of active sitesIdentifies functionally active enzymes; provides information on the mode of action (covalent vs. non-covalent).Requires a suitable activity-based probe; may not identify non-enzymatic targets.Identifying enzyme targets, especially covalent inhibitors.
In Silico Screening Structural similarity/dockingRapid and inexpensive; can screen vast libraries of proteins.Predictions require experimental validation; accuracy depends on the quality of databases and algorithms.Generating initial hypotheses and prioritizing targets for experimental validation.

Phase 2: Target Validation and Specificity - From Hypothesis to Confirmation

Once a list of putative targets is generated, the next crucial step is to validate these interactions and assess the specificity of the compound.

Strategy 1: In Vitro Enzymatic Assays

For putative enzyme targets, direct biochemical assays are the gold standard for validation.[13]

Causality Behind the Choice: These assays provide quantitative data on the inhibitory potency (e.g., IC50, Ki) of the compound against a purified enzyme, confirming a direct functional interaction.

Experimental Protocol: Standard Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of 2-Acetamido-4-methylpent-4-enoic acid in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer, purified enzyme solution, and substrate solution.

  • Assay Procedure:

    • In a microplate, add the assay buffer.

    • Add serial dilutions of 2-Acetamido-4-methylpent-4-enoic acid or vehicle control.

    • Add the enzyme solution and pre-incubate for a defined period.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress (e.g., absorbance, fluorescence) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Strategy 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Causality Behind the Choice: CETSA provides evidence of direct binding in a more physiologically relevant environment (i.e., within the cell), which can be a critical link between in vitro activity and cellular effects.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_treatment Treatment & Heating cluster_analysis Analysis A Treat cells with 2-Acetamido-4-methylpent-4-enoic acid or vehicle control B Heat cell lysates or intact cells to a range of temperatures A->B C Separate soluble and precipitated proteins by centrifugation B->C D Analyze the amount of soluble target protein by Western blot or mass spectrometry C->D

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Strategy 3: Genetic Approaches (e.g., CRISPR/Cas9 Knockout)

Modulating the expression of the putative target gene can provide strong evidence for its role in the compound's mechanism of action.

Causality Behind the Choice: If knocking out the target gene phenocopies or ablates the effect of the compound, it provides strong genetic validation of the target.

Method Principle Pros Cons Best For
In Vitro Enzymatic Assays Functional inhibitionQuantitative measure of potency (IC50, Ki); confirms direct functional interaction.Requires purified, active protein; may not reflect cellular activity.Validating enzyme inhibitors and determining their potency.
CETSA Thermal stabilizationConfirms target engagement in cells; no compound modification needed.Can be technically challenging; not all protein-ligand interactions result in a thermal shift.Confirming direct binding of the compound to the target in a cellular environment.
Genetic Approaches Gene knockout/knockdownProvides strong evidence for the target's role in the compound's cellular effect.Can have off-target effects; compensatory mechanisms may mask the phenotype.Validating the physiological relevance of the target in the compound's mechanism of action.

Conclusion: A Synergistic Approach to Target Validation

The validation of a biological target for a novel compound like 2-Acetamido-4-methylpent-4-enoic acid is not a linear process but rather an iterative and synergistic one. An effective strategy often involves a combination of the methods described above. For instance, an initial AC-MS screen could identify a set of potential binders, which are then triaged using in silico predictions. The top candidates can then be validated through in vitro enzymatic assays and CETSA, with final confirmation coming from genetic approaches.

By employing a multi-pronged approach and understanding the strengths and limitations of each technique, researchers can confidently and accurately identify and validate the biological target of their compound of interest, paving the way for further drug development and a deeper understanding of its mechanism of action.

References

  • Activity-based protein profiling for natural product target discovery. Top Curr Chem. 2012:324:43-84. [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. 2018;9:353. [Link]

  • Natural Bioactive Compound Target Identification. Creative Biolabs. [Link]

  • Recent advances in target identification of bioactive natural products. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease. ACS Central Science. 2015;1(8):411-412. [Link]

  • Proteome-Wide Drug Target Identification and Binding Site Mapping Using LiP-MS. Biognosys. [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology. 2020;11:1230. [Link]

  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. 2013;8(1):198-206. [Link]

  • Activity based Protein Profiling (Abpp). Creative Biolabs. [Link]

  • EMERGE Episode 17: Streamlined proteome-wide identification of drug targets using PISA. Thermo Fisher Scientific. [Link]

  • Small-molecule Target and Pathway Identification. Broad Institute. [Link]

  • Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences. 2009;106(12):4949-4954. [Link]

  • Unsaturated Fatty Acids Stimulate Tumor Growth through Stabilization of β-Catenin. Cell Reports. 2017;19(9):1946-1958. [Link]

  • (2R)-2-Methylpent-4-enoic acid. Wikipedia. [Link]

  • Effect of cis-unsaturated fatty acids on Meth-A ascitic tumour cells in vitro and in vivo. Prostaglandins, Leukotrienes and Essential Fatty Acids. 1997;56(4):295-300. [Link]

  • Emerging targets in lipid metabolism for cancer therapy. Trends in Pharmacological Sciences. [Link]

  • Searching of protein targets for alpha lipoic acid. ResearchGate. [Link]

  • Method for preparing 4-pentenoic acid.
  • Unsaturated fatty acid regulation of peroxisome proliferator-activated receptor alpha activity in rat primary hepatocytes. Journal of Biological Chemistry. 2003;278(38):35931-35939. [Link]

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Validation

A Comparative Guide to 2-Acetamido-4-methylpent-4-enoic Acid and Other Non-Standard Amino Acids in Drug Discovery

Introduction: Expanding the Chemical Toolbox for Drug Discovery In the landscape of modern drug discovery, the twenty proteinogenic amino acids form the fundamental alphabet of biological structure and function. However,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Toolbox for Drug Discovery

In the landscape of modern drug discovery, the twenty proteinogenic amino acids form the fundamental alphabet of biological structure and function. However, the exploration of non-standard amino acids (nsAAs), also referred to as non-canonical or unnatural amino acids (UAAs), has unlocked a vast and fertile territory for therapeutic innovation.[1][2] These unique building blocks, not found in the universal genetic code, offer a diverse array of chemical functionalities that can be strategically employed to enhance the potency, selectivity, and pharmacokinetic properties of peptide and small-molecule drugs.[3] By moving beyond nature's canonical set, researchers can introduce novel side chains, backbone modifications, and stereochemical arrangements to overcome the limitations of traditional therapeutics, such as susceptibility to proteolytic degradation.[2][3]

This guide provides an in-depth comparative analysis of 2-Acetamido-4-methylpent-4-enoic acid , a unique non-standard amino acid, with other classes of nsAAs commonly utilized in drug development. We will delve into its distinctive structural features, potential therapeutic applications, and performance in key experimental assays, offering a scientifically grounded perspective for researchers, scientists, and drug development professionals.

The Unique Profile of 2-Acetamido-4-methylpent-4-enoic Acid

2-Acetamido-4-methylpent-4-enoic acid is an α-amino acid characterized by an N-acetyl group and an unsaturated isobutylene moiety in its side chain. This combination of features imparts specific chemical properties that make it an intriguing candidate for various therapeutic applications, particularly as an enzyme inhibitor.

Structural Features and Their Implications:

  • N-Acetylation: The presence of an N-acetyl group can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability. N-acetylation is a common modification in biological systems and can impact how the molecule is recognized by enzymes and receptors.

  • Unsaturated Alkene Moiety: The carbon-carbon double bond in the side chain introduces conformational rigidity and potential for specific interactions within a protein's binding site. The stability of the alkene is influenced by its substitution pattern, with more substituted alkenes generally being more stable.[4][5] This feature can be exploited in the design of irreversible inhibitors or probes for studying enzyme mechanisms. The reactivity of the alkene also opens possibilities for bioorthogonal conjugation reactions.

  • Methyl Substitution: The methyl groups on the double bond contribute to the steric bulk and lipophilicity of the side chain, which can enhance binding affinity and influence cellular permeability.

Comparative Analysis with Other Non-Standard Amino Acids

The true value of 2-Acetamido-4-methylpent-4-enoic acid can be best understood through a comparative lens against other classes of nsAAs. The choice of a specific nsAA in a drug design strategy is dictated by the desired therapeutic effect and the molecular target.

Non-Standard Amino Acid ClassKey Structural Feature(s)Primary Applications in Drug DiscoveryPotential AdvantagesPotential Disadvantages
2-Acetamido-4-methylpent-4-enoic acid N-acetyl group, unsaturated alkene side chainEnzyme inhibition (e.g., proteases), covalent modification of targetsPotential for high specificity and irreversible inhibition, tunable reactivity.Potential for off-target reactivity, metabolic instability of the alkene.
Alkene-Containing Amino Acids Carbon-carbon double bond in the side chainCovalent inhibitors, chemical biology probes, cross-linking agents.[2][6]Site-specific modification of proteins, enhanced binding affinity.Potential for non-specific reactions, immunogenicity.
β- and γ-Amino Acids Amino group on the β or γ carbon of the backbonePeptidomimetics with enhanced proteolytic stability, induction of specific secondary structures.[2]Resistance to degradation by peptidases, conformational constraint.May alter the overall peptide conformation and receptor binding.
N-Methylated Amino Acids Methyl group on the backbone amide nitrogenImproving oral bioavailability and membrane permeability of peptides.Increased resistance to proteolysis, enhanced cell penetration.Can disrupt secondary structures and hydrogen bonding networks.
Fluorinated Amino Acids Fluorine atom(s) on the side chainEnhancing metabolic stability, modulating pKa, improving binding affinity.Increased lipophilicity and stability, unique electronic properties.Can alter protein folding and function in unpredictable ways.

Experimental Performance and Methodologies

To objectively evaluate the potential of 2-Acetamido-4-methylpent-4-enoic acid and its counterparts, a series of well-defined experimental protocols are essential. This section outlines key assays for assessing inhibitory activity, cellular permeability, and metabolic stability.

Synthesis of 2-Acetamido-4-methylpent-4-enoic Acid

The synthesis of N-acetylated amino acids can be achieved through various methods, with the Schotten-Baumann reaction being a common approach.[7] A general procedure for the synthesis of 2-Acetamido-4-methylpent-4-enoic acid would involve the acetylation of the corresponding amino acid, 2-amino-4-methylpent-4-enoic acid.

Workflow for the Synthesis of N-Acetylated Amino Acids

Start Start: 2-Amino-4-methylpent-4-enoic acid Reaction Reaction with Acetic Anhydride in a basic aqueous solution (e.g., NaHCO3) Start->Reaction Acetylation Acidification Acidification (e.g., with HCl) Reaction->Acidification Extraction Extraction with Organic Solvent Acidification->Extraction Purification Purification (e.g., Crystallization or Chromatography) Extraction->Purification End End Product: 2-Acetamido-4-methylpent-4-enoic acid Purification->End cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme Solution Add_Enzyme Add Enzyme & Pre-incubate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate Solution Add_Substrate Initiate Reaction with Substrate Prep_Substrate->Add_Substrate Prep_Inhibitor Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor to Plate Prep_Inhibitor->Add_Inhibitor Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Measure Measure Signal (e.g., Fluorescence) Add_Substrate->Measure Calc_Velocity Calculate Initial Velocity (V₀) Measure->Calc_Velocity Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Velocity->Plot_Data Calc_IC50 Determine IC50 Value Plot_Data->Calc_IC50

Caption: Workflow for determining the IC50 of a protease inhibitor.

Cellular Permeability Assessment: The Caco-2 Model

For a drug to be effective against an intracellular target, it must be able to cross the cell membrane. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting intestinal drug absorption. [8] Step-by-Step Protocol for Caco-2 Permeability Assay:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21 days.

    • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • Add the test compounds (2-Acetamido-4-methylpent-4-enoic acid and comparators) to the apical (A) side of the Transwell® inserts.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

    • To assess active efflux, perform the experiment in the reverse direction (B to A).

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of the test compounds in the collected samples using a suitable analytical method, such as LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

Conclusion and Future Perspectives

2-Acetamido-4-methylpent-4-enoic acid represents a compelling, albeit underexplored, non-standard amino acid with the potential to contribute significantly to the development of novel therapeutics. Its unique combination of an N-acetyl group and an unsaturated side chain offers distinct advantages in the design of targeted enzyme inhibitors. Through rigorous comparative studies employing standardized experimental protocols, the scientific community can further elucidate the structure-activity relationships of this and other alkene-containing nsAAs, paving the way for the rational design of next-generation drugs. The continued exploration of the vast chemical space offered by nsAAs will undoubtedly fuel innovation in drug discovery for years to come.

References

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Comparative

A Comparative Guide to the Cross-Validation of 2-Acetamido-4-methylpent-4-enoic Acid Experimental Results

For researchers, scientists, and drug development professionals, the integrity of experimental data is paramount. The reproducibility and accuracy of results underpin the entire drug discovery and development pipeline.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of experimental data is paramount. The reproducibility and accuracy of results underpin the entire drug discovery and development pipeline. This guide provides an in-depth technical comparison and cross-validation strategy for the experimental results of 2-Acetamido-4-methylpent-4-enoic acid, a chiral unsaturated amino acid derivative of interest in medicinal chemistry. We will explore its synthesis, analytical characterization, and introduce a framework for comparing its data with a relevant alternative, N-Acetyl-DL-allylglycine, to ensure the robustness and reliability of your findings.

Introduction: The Imperative of Cross-Validation

In the landscape of pharmaceutical research, the synthesis and characterization of novel chemical entities like 2-Acetamido-4-methylpent-4-enoic acid are foundational steps. However, the data generated from these initial experiments must be rigorously scrutinized and validated to be considered trustworthy. Cross-validation, in this context, is the process of verifying that an analytical method produces consistent and reliable results. This can involve comparing data from different analytical techniques, or even comparing results with those of a similar, well-characterized compound. This guide will walk you through the essential methodologies for synthesizing and analyzing 2-Acetamido-4-methylpent-4-enoic acid, and then provide a structured approach to cross-validating the results against N-Acetyl-DL-allylglycine.

Synthesis of Unsaturated N-Acetyl Amino Acids

The introduction of an acetyl group to an unsaturated amino acid is a common strategy to modify its physicochemical properties, such as solubility and membrane permeability, which can be crucial for its biological activity and pharmacokinetic profile.

General Synthesis Pathway for N-Acetylation

A prevalent method for the N-acetylation of amino acids involves the use of acetic anhydride in a suitable solvent system. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acetic anhydride.

Unsaturated_Amino_Acid Unsaturated Amino Acid (e.g., 2-Amino-4-methylpent-4-enoic acid) Reaction Acetylation Unsaturated_Amino_Acid->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Product N-Acetyl Unsaturated Amino Acid (2-Acetamido-4-methylpent-4-enoic acid) Reaction->Product Byproduct Acetic Acid Reaction->Byproduct

Caption: General workflow for the N-acetylation of an unsaturated amino acid.

Experimental Protocol: Synthesis of 2-Acetamido-4-methylpent-4-enoic acid

This protocol is a representative method for the synthesis of the target compound.

Materials:

  • 2-Amino-4-methylpent-4-enoic acid

  • Acetic anhydride

  • Glacial acetic acid

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-Amino-4-methylpent-4-enoic acid in glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the excess acetic anhydride by the slow addition of water.

  • Remove the acetic acid under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Analytical Characterization and Comparison

A multi-pronged analytical approach is essential to confirm the identity, purity, and structure of the synthesized compound. Here, we compare the utility of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and, in the case of chiral molecules, for separating and quantifying enantiomers.

Key Strengths of HPLC:

  • High Sensitivity: Capable of detecting impurities at very low levels.[1]

  • Quantitative Accuracy: Provides precise quantification of the main compound and its impurities.

  • Chiral Separation: With a suitable chiral stationary phase, HPLC can effectively separate enantiomers, which is critical for chiral drugs.[2][3][4][5][6]

Limitations of HPLC:

  • Structural Information: Provides limited direct structural information.[1]

  • Reference Standards: Often requires reference standards for peak identification.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure.

Key Strengths of NMR:

  • Detailed Structural Information: Provides definitive information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry.[1]

  • No Reference Standard Needed for Identification: The structure can often be determined de novo from the spectra.

Limitations of NMR:

  • Lower Sensitivity: Less sensitive than HPLC for detecting trace impurities.[1]

  • Complex Spectra: Spectra of complex molecules can be challenging to interpret fully.[1]

Compound Synthesized Compound HPLC HPLC Analysis Compound->HPLC NMR NMR Analysis Compound->NMR Purity Purity (%) HPLC->Purity Enantiomeric_Excess Enantiomeric Excess (ee%) HPLC->Enantiomeric_Excess Impurity_Profile Impurity Profile HPLC->Impurity_Profile Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation

Caption: Complementary roles of HPLC and NMR in compound characterization.

Comparative Data Summary

The following table presents a hypothetical comparison of expected analytical data for 2-Acetamido-4-methylpent-4-enoic acid and a suitable alternative, N-Acetyl-DL-allylglycine.

Parameter2-Acetamido-4-methylpent-4-enoic acidN-Acetyl-DL-allylglycine
Molecular Formula C8H13NO3C7H11NO3
Molecular Weight 171.19 g/mol 157.17 g/mol [4]
HPLC Retention Time (Chiral) Enantiomer 1: ~8.5 minEnantiomer 2: ~10.2 minEnantiomer 1: ~7.9 minEnantiomer 2: ~9.5 min
¹H NMR (CDCl₃, δ ppm) ~1.7 (s, 3H), ~2.0 (s, 3H), ~2.4-2.6 (m, 2H), ~4.6-4.7 (m, 1H), ~4.8 (s, 1H), ~4.9 (s, 1H), ~6.0 (br s, 1H), ~10.0 (br s, 1H)~2.0 (s, 3H), ~2.5-2.7 (m, 2H), ~4.6-4.7 (m, 1H), ~5.1-5.3 (m, 2H), ~5.7-5.9 (m, 1H), ~6.1 (br s, 1H), ~10.5 (br s, 1H)
¹³C NMR (CDCl₃, δ ppm) ~23.0, ~23.5, ~40.0, ~52.0, ~115.0, ~140.0, ~170.0, ~175.0~23.0, ~38.0, ~53.0, ~118.0, ~132.0, ~171.0, ~174.0
Mass Spectrometry (m/z) [M+H]⁺: 172.09[M+H]⁺: 158.08

Cross-Validation of Experimental Results

Cross-validation ensures that the analytical methods are "fit for purpose".[5] A robust cross-validation plan should be established, particularly when transferring methods between laboratories or when comparing different analytical techniques.[7]

Cross-Validation Protocol: HPLC Method

This protocol outlines the steps for cross-validating a chiral HPLC method according to ICH guidelines.[5][6][8]

Objective: To verify that the chiral HPLC method provides accurate, precise, and specific results for the quantification of the enantiomers of 2-Acetamido-4-methylpent-4-enoic acid.

Parameters to be Validated:

  • Specificity: The ability to assess the analyte in the presence of other components.[8] This is demonstrated by showing that the peaks of the enantiomers are well-resolved from each other and from any potential impurities.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[8] This is assessed by analyzing a series of solutions of known concentrations.

  • Accuracy: The closeness of the test results to the true value.[8] This is determined by analyzing samples with known amounts of the enantiomers (spiked samples).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis Workflow

Start Start: Synthesized Compound HPLC_Analysis HPLC Analysis (Purity, Enantiomeric Purity) Start->HPLC_Analysis NMR_Analysis NMR Analysis (Structural Confirmation) Start->NMR_Analysis MS_Analysis Mass Spectrometry (Molecular Weight Confirmation) Start->MS_Analysis Data_Compilation Compile Data for Target Molecule HPLC_Analysis->Data_Compilation NMR_Analysis->Data_Compilation MS_Analysis->Data_Compilation Alternative_Compound Select Alternative Compound (N-Acetyl-DL-allylglycine) Data_Compilation->Alternative_Compound Comparative_Table Create Comparative Data Table Data_Compilation->Comparative_Table Alternative_Data Gather/Generate Data for Alternative Alternative_Compound->Alternative_Data Alternative_Data->Comparative_Table Cross_Validation Cross-Validate Analytical Methods (ICH Guidelines) Comparative_Table->Cross_Validation Final_Report Final Report and Guide Cross_Validation->Final_Report

Caption: Workflow for the cross-validation of experimental results.

Conclusion: Ensuring Data Integrity through Rigorous Comparison

The cross-validation of experimental results for a novel compound like 2-Acetamido-4-methylpent-4-enoic acid is not merely a procedural step but a scientific necessity. By employing a combination of powerful analytical techniques such as HPLC and NMR, and by systematically comparing the data against a known alternative, researchers can build a robust and defensible data package. This comprehensive approach, grounded in established validation principles, ensures the reliability of the data, which is the bedrock of successful drug development.

References

  • Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. IVT Network. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]

  • The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. ResearchGate. [Link]

  • (R)-N-Acetyl-alpha-allylglycine, 98% ee. LookChem. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Showing metabocard for Acetylglycine (HMDB0000532). Human Metabolome Database. [Link]

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  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. [Link]

  • Synthesis of α-Vinyl Amino Acids. Springer Nature Experiments. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

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  • N-ACETYL-DL-ALLYLGLYCINE. LookChem. [Link]

  • Cross and Partial Validation. European Bioanalysis Forum. [Link]

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  • 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. MDPI. [Link]

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Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-Acetamido-4-methylpent-4-enoic Acid Analogs as Potential Anticonvulsant Agents

Introduction: Unraveling the Therapeutic Potential of Modified Amino Acids In the landscape of medicinal chemistry, the modification of amino acid scaffolds represents a fertile ground for the discovery of novel therapeu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Therapeutic Potential of Modified Amino Acids

In the landscape of medicinal chemistry, the modification of amino acid scaffolds represents a fertile ground for the discovery of novel therapeutic agents. These intricate molecules, fundamental to life, offer a versatile platform for structural alterations that can profoundly influence their biological activity. This guide delves into the structure-activity relationship (SAR) of a specific class of modified amino acids: analogs of 2-Acetamido-4-methylpent-4-enoic acid. While direct and extensive research on this particular molecule is emerging, we can extrapolate from related compounds to build a predictive SAR model. A notable study on α-substituted acetamido-N-benzylacetamide derivatives has revealed significant anticonvulsant activity, suggesting a promising therapeutic avenue for structurally similar compounds like the ones we will discuss.[1]

This guide will, therefore, be presented through the lens of exploring these analogs as potential anticonvulsant agents. We will dissect the chemical features that could govern their efficacy, propose a strategic approach to their synthesis and biological evaluation, and present illustrative data to guide future research in this exciting area.

The Core Moiety and Hypothesized Mechanism of Action

The parent compound, 2-Acetamido-4-methylpent-4-enoic acid, possesses several key chemical features that are ripe for systematic modification: an acetamido group, a carboxylic acid, and an unsaturated isobutenyl moiety. Based on the anticonvulsant properties of related α-acetamido compounds, we hypothesize that these analogs may interact with a specific biological target, potentially an ion channel or an enzyme within the central nervous system, to modulate neuronal excitability. The precise mechanism remains to be elucidated, but the SAR data will be instrumental in forming and refining these mechanistic hypotheses.

A Proposed Library of Analogs for SAR Exploration

To systematically investigate the SAR of 2-Acetamido-4-methylpent-4-enoic acid, we propose the synthesis and evaluation of a focused library of analogs. The design of this library is centered on probing the importance of the key functional groups.

Table 1: Proposed Analogs of 2-Acetamido-4-methylpent-4-enoic Acid for SAR Studies

Analog ID R1 (at C2) R2 (at C4) Modification Rationale
LEAD-001 -NHCOCH3=C(CH3)2Parent Compound
ANA-001 -NHCOCF3=C(CH3)2Investigate the effect of a more electron-withdrawing acyl group.
ANA-002 -NHCO-cyclopropyl=C(CH3)2Explore the impact of a constrained acyl group.
ANA-003 -NHCOCH3-CH(CH3)2Assess the importance of the double bond (saturation).
ANA-004 -NHCOCH3=CH-CH(CH3)2Isomeric variation of the double bond.
ANA-005 -NHCOCH3-C(CH3)3Evaluate the effect of a bulky, saturated substituent.
ANA-006 -OH=C(CH3)2Determine the necessity of the acetamido group.
ANA-007 -NH2=C(CH3)2Assess the contribution of the acetyl moiety.
ANA-008 -NHCOCH3=C(CH2F)CH3Introduce a polar group on the isobutenyl moiety.

Synthetic Strategy: A Generalized Approach

The synthesis of the proposed analogs can be achieved through established methods in peptide and amino acid chemistry.[2][3] A generalized synthetic workflow is outlined below.

Synthesis_Workflow Start Commercially Available Starting Material (e.g., 2-Amino-4-methylpent-4-enoic acid) Step1 N-Acetylation or Alternative Acylation (for ANA-001, ANA-002) Start->Step1 Step2 Modifications of the side chain (e.g., reduction for ANA-003, isomerization for ANA-004) Step1->Step2 Step3 Purification and Characterization (HPLC, NMR, MS) Step2->Step3 Final Final Analog Step3->Final

Caption: Generalized synthetic workflow for the preparation of 2-Acetamido-4-methylpent-4-enoic acid analogs.

Experimental Protocols for Biological Evaluation

To assess the anticonvulsant potential and selectivity of the synthesized analogs, a tiered screening approach is recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the general cytotoxicity of the compounds and establish a therapeutic window.

Methodology:

  • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compounds (e.g., 0.1 µM to 100 µM) for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for cytotoxicity is calculated from the dose-response curves.

In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

Objective: To evaluate the in vivo efficacy of the compounds in a standard animal model of generalized tonic-clonic seizures.[1]

Methodology:

  • Animal Model: Male Swiss mice are used for this study.

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) at various doses. A vehicle control group is also included.

  • MES Induction: At the time of predicted peak effect, a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The median effective dose (ED50), the dose at which 50% of the animals are protected from the tonic hindlimb extension, is determined.

Illustrative Comparative Data and SAR Discussion

To demonstrate how the SAR data would be presented and interpreted, the following table contains hypothetical but plausible results for our proposed analog library.

Table 2: Hypothetical Biological Data for 2-Acetamido-4-methylpent-4-enoic Acid Analogs

Analog ID MES ED50 (mg/kg, i.p.) Cytotoxicity IC50 (µM) Protective Index (PI = IC50 / ED50) Key SAR Insights
LEAD-001 50>100>2Baseline activity.
ANA-001 35>100>2.8Electron-withdrawing group on acyl moiety enhances potency.
ANA-002 60>100>1.6Steric bulk on the acyl group is not well-tolerated.
ANA-003 150>100>0.6The double bond is crucial for activity.
ANA-004 75>100>1.3The position of the double bond influences activity.
ANA-005 >200>100-Loss of the double bond and increased steric bulk abolish activity.
ANA-006 >300>100-The acetamido group is essential for activity.
ANA-007 200>100>0.5The acetyl group is important for potency.
ANA-008 45801.7Polar substitution on the isobutenyl group is tolerated but may increase cytotoxicity.
Interpretation of the Hypothetical SAR:
  • The Acetamido Group: The lack of activity in ANA-006 and the significantly reduced potency of ANA-007 would strongly suggest that the N-acetyl group is a critical pharmacophore, likely involved in a key hydrogen bonding interaction with the biological target.

  • The Acyl Moiety: The enhanced potency of ANA-001 indicates that the electronic properties of the acyl group can modulate activity. The decreased activity of ANA-002 suggests that there are steric constraints in the binding pocket for this part of the molecule.

  • The Unsaturated Side Chain: The dramatic loss of activity upon saturation of the double bond (ANA-003 and ANA-005 ) highlights the importance of this feature. The double bond may be involved in a specific hydrophobic interaction or may constrain the conformation of the side chain into an active orientation. The change in potency with the isomeric double bond position (ANA-004 ) further supports the importance of the side chain's spatial arrangement.

Logical Framework for SAR Analysis

The relationship between the structural modifications and the resulting biological activity can be visualized as follows:

SAR_Logic cluster_0 Structural Modifications cluster_1 Biological Endpoints R1 R1 (Acyl Group) SAR Structure-Activity Relationship Analysis R1->SAR R2 R2 (Side Chain) R2->SAR Potency Anticonvulsant Potency (MES ED50) Lead_Opt Lead Optimization Potency->Lead_Opt Toxicity Cytotoxicity (IC50) Toxicity->Lead_Opt SAR->Potency SAR->Toxicity

Caption: Logical flow from structural modification to lead optimization in SAR studies.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic investigation of the structure-activity relationship of 2-Acetamido-4-methylpent-4-enoic acid analogs as potential anticonvulsant agents. By leveraging insights from related chemical series, we have proposed a focused library of analogs and outlined the necessary synthetic and biological evaluation workflows. The hypothetical data presented herein illustrates how subtle structural modifications can lead to significant changes in biological activity, underscoring the importance of a rigorous SAR campaign.

Future work should focus on the synthesis and testing of the proposed analogs to validate this hypothetical SAR model. Promising lead compounds should be further characterized for their pharmacokinetic properties and evaluated in a broader range of seizure models. Ultimately, a deeper understanding of the SAR will pave the way for the rational design of more potent and selective anticonvulsant agents based on this novel chemical scaffold.

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  • Zhang, H., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link][2]

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Comparative

Comparative analysis of 2-Acetamido-4-methylpent-4-enoic acid synthesis methods

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Acetamido-4-methylpent-4-enoic acid, an unsaturated derivative of the amino acid leucine, represents a valuable building block in medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-4-methylpent-4-enoic acid, an unsaturated derivative of the amino acid leucine, represents a valuable building block in medicinal chemistry and drug discovery. Its unique structure, featuring both an acetamido group and a terminal double bond, makes it a versatile precursor for the synthesis of novel peptides, enzyme inhibitors, and other biologically active molecules. The efficient and stereoselective synthesis of this compound is therefore of significant interest to the scientific community.

This guide provides a comparative analysis of prominent synthetic methodologies for 2-Acetamido-4-methylpent-4-enoic acid. We will delve into the strategic considerations behind each approach, offering detailed experimental protocols and a quantitative comparison of their respective efficiencies. The aim is to equip researchers with the necessary knowledge to select the most suitable synthetic route for their specific research and development needs.

Strategic Approaches to Synthesis

The synthesis of 2-Acetamido-4-methylpent-4-enoic acid can be broadly categorized into a two-stage process:

  • Formation of the unsaturated amino acid backbone: This crucial step involves the introduction of the terminal double bond to a leucine precursor, yielding 2-amino-4-methylpent-4-enoic acid.

  • N-Acetylation: The subsequent acetylation of the amino group provides the final target molecule.

This guide will explore two distinct and effective strategies for the initial and most challenging stage: the synthesis of the unsaturated amino acid precursor. These are:

  • Method 1: Palladium-Catalyzed Dehydrogenation

  • Method 2: N-Chlorination followed by Elimination

A general, high-yielding method for the subsequent N-acetylation will also be presented.

Method 1: Palladium-Catalyzed Dehydrogenation of N-Protected Leucine

This modern approach leverages the power of transition metal catalysis to achieve a direct and selective dehydrogenation of a protected leucine derivative. The choice of protecting group is critical for the success of this reaction, with the tert-butoxycarbonyl (Boc) group being a common and effective option.

Causality of Experimental Choices

The palladium catalyst, in conjunction with an appropriate ligand and oxidant, facilitates the removal of hydrogen atoms from the terminal positions of the leucine side chain, leading to the formation of the desired carbon-carbon double bond. The use of a protected amino acid is essential to prevent side reactions involving the amino group. The subsequent deprotection and N-acetylation steps are then carried out to yield the final product.

Experimental Protocol

Step 1a: Synthesis of N-Boc-2-amino-4-methylpent-4-enoic acid methyl ester

A detailed protocol for a similar dehydrogenation of a β-amino ester is described and can be adapted. To a solution of diisopropylamine in THF, n-butyllithium is added at 40°C. A solution of N-Boc-leucine methyl ester in THF is then slowly added. After stirring, a solution of ZnCl₂ is added, followed by a stock solution of [Pd(allyl)Cl]₂ and an allyl oxidant (e.g., allyl pivalate) in THF. The reaction is heated until completion.[1]

Step 1b: Hydrolysis of the Methyl Ester

The resulting N-Boc-2-amino-4-methylpent-4-enoic acid methyl ester is then hydrolyzed to the corresponding carboxylic acid using standard procedures, typically involving treatment with a base such as lithium hydroxide in a mixture of THF and water, followed by acidification.

Step 1c: Deprotection of the Boc Group

The Boc protecting group is removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield 2-amino-4-methylpent-4-enoic acid.

Logical Workflow Diagram

G cluster_0 Method 1: Palladium-Catalyzed Dehydrogenation A N-Boc-Leucine Methyl Ester B [Pd(allyl)Cl]₂, Allyl Pivalate, ZnCl₂, Base, THF A->B Dehydrogenation C N-Boc-2-amino-4-methylpent-4-enoic acid methyl ester B->C D LiOH, THF/H₂O C->D Hydrolysis E N-Boc-2-amino-4-methylpent-4-enoic acid D->E F TFA, DCM E->F Deprotection G 2-Amino-4-methylpent-4-enoic acid F->G

Caption: Workflow for the synthesis of the amino acid precursor via Pd-catalyzed dehydrogenation.

Method 2: N-Chlorination and Elimination

This classical yet effective method involves the conversion of the amino group of leucine into a good leaving group, followed by an elimination reaction to generate the double bond. This approach offers an alternative to transition metal-catalyzed methods.

Causality of Experimental Choices

The synthesis begins with the protection of the carboxylic acid, typically as a methyl ester. The amino group is then converted to an N-chloro derivative using a suitable chlorinating agent like tert-butyl hypochlorite. The presence of a base then promotes an E2 elimination reaction, where a proton is abstracted from the terminal methyl group and the N-chloro group is eliminated, forming the desired alkene. Subsequent hydrolysis of the ester and N-acetylation complete the synthesis.

Experimental Protocol

Step 2a: Esterification of Leucine

Leucine is first converted to its methyl ester hydrochloride by reacting it with methanol in the presence of thionyl chloride or hydrogen chloride gas.

Step 2b: N-Chlorination

The leucine methyl ester hydrochloride is treated with a chlorinating agent such as tert-butyl hypochlorite in an inert solvent like carbon tetrachloride, in the presence of a base such as sodium methoxide, to form the N-chloro derivative.

Step 2c: Elimination

The N-chloro intermediate is then subjected to an elimination reaction, often facilitated by a stronger base like 1,5-diazabicyclo[5.4.0]undec-5-ene (DBU), to yield 2-amino-4-methylpent-4-enoic acid methyl ester.

Step 2d: Hydrolysis of the Methyl Ester

The methyl ester is hydrolyzed to the carboxylic acid using standard basic hydrolysis conditions followed by acidification, as described in Method 1.

Logical Workflow Diagram

G cluster_1 Method 2: N-Chlorination and Elimination H Leucine I MeOH, SOCl₂ H->I Esterification J Leucine Methyl Ester HCl I->J K t-BuOCl, NaOMe J->K N-Chlorination L N-Chloro-leucine methyl ester K->L M DBU L->M Elimination N 2-Amino-4-methylpent-4-enoic acid methyl ester M->N O LiOH, THF/H₂O N->O Hydrolysis P 2-Amino-4-methylpent-4-enoic acid O->P

Caption: Workflow for the synthesis of the amino acid precursor via N-chlorination and elimination.

Final Step: N-Acetylation

Once the precursor, 2-amino-4-methylpent-4-enoic acid, is synthesized by either of the above methods, the final step is the N-acetylation. This is a well-established transformation in organic chemistry.

Experimental Protocol

A highly effective and straightforward method for the N-acetylation of unprotected amino acids involves the use of acetic anhydride.[2]

To a solution of 2-amino-4-methylpent-4-enoic acid in a suitable solvent such as a mixture of tetrahydrofuran and water, sodium bicarbonate and di-tert-butyl dicarbonate (Boc₂O) are added at 0°C. After stirring, the reaction mixture is worked up to yield the N-acetylated product.[3] A simpler, solvent-free protocol can also be employed where the amino acid is directly treated with an equimolar amount of acetic anhydride, optionally with a catalytic amount of VOSO₄·5H₂O.[4] The reaction is quenched with water, neutralized with sodium bicarbonate, and the product is extracted with an organic solvent.[4]

Logical Workflow Diagram

G cluster_2 Final Step: N-Acetylation Q 2-Amino-4-methylpent-4-enoic acid R Acetic Anhydride, Base Q->R Acetylation S 2-Acetamido-4-methylpent-4-enoic acid R->S

Caption: General workflow for the final N-acetylation step.

Comparative Analysis of Synthesis Methods

The choice between the palladium-catalyzed dehydrogenation and the N-chlorination/elimination route will depend on several factors, including the availability of reagents and equipment, desired scale, and tolerance for certain reaction conditions.

ParameterMethod 1: Palladium-Catalyzed DehydrogenationMethod 2: N-Chlorination and Elimination
Starting Material N-Protected Leucine Derivative (e.g., N-Boc-Leucine)Leucine
Key Reagents Palladium catalyst, allyl oxidant, strong base, ZnCl₂tert-Butyl hypochlorite, strong base (DBU)
Number of Steps 3 (Dehydrogenation, Hydrolysis, Deprotection)4 (Esterification, N-Chlorination, Elimination, Hydrolysis)
Reported Yields Generally good to excellent for similar systemsCan be variable, requires optimization
Scalability May be limited by cost and availability of catalystPotentially more scalable for large quantities
Stereocontrol Can be highly stereoselective depending on the catalyst systemPotential for racemization during elimination
Safety/Handling Requires handling of air-sensitive reagents and a precious metal catalystInvolves a potentially unstable N-chloro intermediate

Conclusion

Both the palladium-catalyzed dehydrogenation and the N-chlorination/elimination pathways offer viable routes for the synthesis of 2-amino-4-methylpent-4-enoic acid, the key precursor to 2-Acetamido-4-methylpent-4-enoic acid. The palladium-catalyzed method represents a more modern and potentially more selective approach, while the N-chlorination/elimination route provides a classical alternative that may be more amenable to large-scale synthesis. The final N-acetylation is a straightforward transformation that can be achieved with high efficiency using standard laboratory reagents.

Researchers should carefully consider the specific requirements of their project, including scale, cost, and available expertise, when selecting a synthetic strategy. The detailed protocols and comparative analysis provided in this guide are intended to facilitate this decision-making process and empower the efficient synthesis of this valuable unsaturated amino acid derivative.

References

  • A conventional new procedure for N-acylation of unprotected amino acids. Chem Pharm Bull (Tokyo). 2007 Jan;55(1):124-7. doi: 10.1248/cpb.55.124. Available from: [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. 2020;8:597. doi: 10.3389/fchem.2020.00597. Available from: [Link]

  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. RSC Advances. 2015;5(102):83863-83869. doi: 10.1039/C5RA16256A. Available from: [Link]

  • N-tert-BUTOXYCARBONYL-L-LEUCINAL. Organic Syntheses. 1990;68:77. doi: 10.15227/orgsyn.068.0077. Available from: [Link]

  • N-Terminus Acetylation Protocol. CDN. Available from: [Link]

  • Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Available from: [Link]

  • Dehydrogenation of esters with free OH and NH functionalities via allyl-palladium catalysis. Tetrahedron. 2018;74(26):3293-3300. doi: 10.1016/j.tet.2018.04.053. Available from: [Link]

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Validation

A Comparative Guide to the In Vitro and In Vivo Effects of 2-Acetamido-4-methylpent-4-enoic acid: A Predictive Analysis

For: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Potential of a Novel N-Acetylated Unsaturated Amino Acid 2-Acetamido-4-methylpent-4-enoic acid is a unique molecule combining...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel N-Acetylated Unsaturated Amino Acid

2-Acetamido-4-methylpent-4-enoic acid is a unique molecule combining the structural features of an N-acetylated amino acid and an unsaturated fatty acid. While direct experimental data on its biological effects are not yet available in published literature, its structure suggests a fascinating potential for bioactivity. This guide provides a predictive comparison of its likely in vitro and in vivo effects, drawing upon established knowledge of structurally analogous compounds. By examining the biological activities of N-acetylcysteine (NAC) and various pentenoic acid derivatives, we can construct a scientifically grounded hypothesis for the behavior of 2-Acetamido-4-methylpent-4-enoic acid and propose a comprehensive framework for its empirical investigation.

The N-acetyl group, as seen in N-acetylcysteine, is known to influence cellular redox states and glutathione metabolism. The unsaturated pentenoic acid backbone, on the other hand, is associated with metabolic modulation and potential cytotoxicity, as observed in compounds like 4-pentenoic acid. The combination of these two moieties in 2-Acetamido-4-methylpent-4-enoic acid could lead to synergistic or entirely novel biological activities. This guide will delve into these possibilities, offering a roadmap for researchers venturing into the study of this promising compound.

Predicted In Vitro Effects: A Cellular Perspective

Based on its structural components, 2-Acetamido-4-methylpent-4-enoic acid is likely to exhibit a range of effects at the cellular level. These can be broadly categorized into antioxidant/redox modulation and cytotoxic/anti-proliferative activities.

Antioxidant and Redox Modulating Properties

The presence of the N-acetyl group suggests that 2-Acetamido-4-methylpent-4-enoic acid may function as a precursor for intracellular cysteine, thereby supporting the synthesis of the master antioxidant, glutathione (GSH). This could confer cytoprotective effects against oxidative stress.

Hypothesized Mechanism of Action: Redox Modulation

G cluster_cell Cell Compound 2-Acetamido-4-methylpent-4-enoic acid Cysteine Cysteine Compound->Cysteine Deacetylation GSH Glutathione (GSH) Cysteine->GSH Synthesis ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralization Cell_Damage Oxidative Cell Damage ROS->Cell_Damage Induces

Caption: Hypothesized pathway for redox modulation by 2-Acetamido-4-methylpent-4-enoic acid.

Cytotoxic and Anti-Proliferative Potential

Conversely, the unsaturated pentenoic acid moiety could induce cytotoxicity, particularly in rapidly dividing cells such as cancer cells. This effect may be mediated through interference with cellular metabolism or the generation of reactive intermediates.

Table 1: Predicted IC50 Values for 2-Acetamido-4-methylpent-4-enoic acid in Various Cancer Cell Lines (Hypothetical)

Cell LineCancer TypePredicted IC50 (µM)Rationale
MCF-7Breast Cancer50-150Potential for metabolic interference.
A549Lung Cancer75-200May exhibit moderate cytotoxicity.
HeLaCervical Cancer40-120High proliferation rate may increase sensitivity.
HepG2Liver Cancer100-250Potential for hepatotoxicity, similar to other pentenoic acids.

Experimental Protocols for In Vitro Assessment

To empirically validate these predictions, a systematic in vitro evaluation is necessary. Here, we outline key experimental protocols.

Protocol 1: Cell Viability and Cytotoxicity Assays

This protocol is designed to determine the dose-dependent effects of the compound on cell viability and to calculate its IC50 value.

Workflow for In Vitro Cytotoxicity Testing

G cluster_workflow Cytotoxicity Workflow Start Seed cells in 96-well plates Treat Treat with serial dilutions of 2-Acetamido-4-methylpent-4-enoic acid Start->Treat Incubate Incubate for 24, 48, 72 hours Treat->Incubate Assay Perform MTT or LDH assay Incubate->Assay Analyze Measure absorbance and calculate IC50 values Assay->Analyze

Caption: A streamlined workflow for assessing in vitro cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, A549) in appropriate media and conditions.

  • Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of 2-Acetamido-4-methylpent-4-enoic acid in culture medium and add to the wells. Include a vehicle control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Protocol 2: Intracellular ROS and Glutathione Assays

This protocol aims to quantify the compound's effect on intracellular reactive oxygen species (ROS) and glutathione levels.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with 2-Acetamido-4-methylpent-4-enoic acid at a non-toxic concentration, with and without an oxidative stressor (e.g., H₂O₂).

  • ROS Detection: Use a fluorescent probe like DCFH-DA to measure intracellular ROS levels via flow cytometry or a fluorescence plate reader.

  • GSH Measurement: Utilize a commercially available kit to measure intracellular GSH levels. This often involves a reaction that produces a colorimetric or fluorescent product.

  • Data Analysis: Compare the ROS and GSH levels in treated cells to the control groups.

Predicted In Vivo Effects: A Systemic Perspective

Translating in vitro findings to a whole organism is a critical step in drug development. The in vivo effects of 2-Acetamido-4-methylpent-4-enoic acid will depend on its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its systemic toxicity and efficacy.

Pharmacokinetics and Bioavailability

The N-acetyl group may enhance the compound's lipophilicity and ability to cross cellular membranes, potentially leading to good oral bioavailability. However, first-pass metabolism in the liver could be a significant factor.

Systemic Toxicity

Similar to 4-pentenoic acid, a potential concern is hepatotoxicity due to the unsaturated fatty acid component. Therefore, careful dose-escalation studies and monitoring of liver function are crucial.

Table 2: Key Parameters for In Vivo Toxicity Assessment (Hypothetical)

ParameterAnimal ModelRoute of AdministrationKey Endpoints
Acute ToxicityMouseOral, IntraperitonealMTD, clinical signs, gross pathology
Sub-chronic ToxicityRatOral (daily for 28 days)Body weight, food consumption, hematology, clinical chemistry, histopathology of major organs

Experimental Protocols for In Vivo Assessment

The following protocols provide a framework for the initial in vivo evaluation of 2-Acetamido-4-methylpent-4-enoic acid.

Protocol 3: Acute Toxicity Study

This study aims to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

Workflow for In Vivo Acute Toxicity Study

G cluster_workflow Acute Toxicity Workflow Acclimatize Acclimatize animals Dose Administer single dose of compound (dose escalation) Acclimatize->Dose Observe Observe for clinical signs of toxicity (14 days) Dose->Observe Necropsy Perform gross necropsy Observe->Necropsy Analyze Collect tissues for histopathology Necropsy->Analyze

Caption: Workflow for an in vivo acute toxicity study.

Step-by-Step Methodology:

  • Animal Model: Use a standard rodent model, such as Swiss albino mice.

  • Dose Administration: Administer single doses of the compound via the intended clinical route (e.g., oral gavage) to different groups of animals in an escalating manner.

  • Observation: Monitor the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Histopathology: Collect major organs for histopathological examination to identify any treatment-related changes.

Protocol 4: Xenograft Tumor Model for Efficacy

To evaluate the anti-tumor potential in vivo, a xenograft model is employed.

Step-by-Step Methodology:

  • Tumor Implantation: Implant human cancer cells (e.g., MCF-7) subcutaneously into immunocompromised mice.

  • Treatment: Once tumors reach a palpable size, randomize the animals into treatment and control groups. Administer 2-Acetamido-4-methylpent-4-enoic acid at a safe and potentially efficacious dose daily.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize the animals, excise the tumors, and weigh them.

  • Data Analysis: Compare the tumor growth in the treated group to the control group to determine the compound's anti-tumor efficacy.

Conclusion: A Call for Empirical Validation

This guide has provided a comprehensive, albeit predictive, comparison of the potential in vitro and in vivo effects of 2-Acetamido-4-methylpent-4-enoic acid. By drawing parallels with structurally related compounds, we have formulated a set of testable hypotheses regarding its bioactivity. The proposed experimental protocols offer a clear path forward for researchers to empirically validate these predictions. The unique combination of an N-acetylated amino acid and an unsaturated fatty acid backbone makes 2-Acetamido-4-methylpent-4-enoic acid a compound of significant interest, warranting further investigation to unlock its full therapeutic potential.

References

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • Creative Bioarray. In Vitro Cytotoxicity. [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

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  • Fiveable. In vivo testing methods | Toxicology Class Notes. [Link]

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  • PubMed. Synthesis and antimelanoma activity of reversed amide analogues of N-acetyl-4-S-cysteaminylphenol. [Link]

  • PubMed. 2-hexyl-4-pentynoic acid, a potential therapeutic for breast carcinoma by influencing RPA2 hyperphosphorylation-mediated DNA repair. [Link]

  • PubMed. In vivo formation of the thiol conjugates of reactive metabolites of 4-ene VPA and its analog 4-pentenoic acid. [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking Novel Histone Acetyltransferase Inhibitors: A Case Study with 2-Acetamido-4-methylpent-4-enoic acid

Introduction In the landscape of epigenetic drug discovery, the identification of novel, potent, and selective inhibitors of histone acetyltransferases (HATs) is of paramount importance. The paralogous transcriptional co...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of epigenetic drug discovery, the identification of novel, potent, and selective inhibitors of histone acetyltransferases (HATs) is of paramount importance. The paralogous transcriptional co-activators, p300 and CREB-binding protein (CBP), are particularly compelling targets due to their critical roles in regulating gene expression in a multitude of cellular processes, and their dysregulation in various cancers.[1][2][3][4] The development of small molecule inhibitors targeting the catalytic activity of p300/CBP has emerged as a promising therapeutic strategy for malignancies driven by transcriptional activators.[5]

This guide provides a comprehensive framework for the systematic evaluation of a novel compound, 2-Acetamido-4-methylpent-4-enoic acid, as a potential p300/CBP inhibitor. We will outline a series of robust biochemical and cell-based assays to benchmark its performance against well-characterized, potent, and selective p300/CBP inhibitors, namely A-485 and C646.[5][6][7] The experimental design detailed herein is intended to provide researchers, scientists, and drug development professionals with a clear roadmap for assessing the potency, selectivity, and cellular effects of novel HAT inhibitors.

Experimental Design & Rationale

Our benchmarking strategy is designed as a multi-tiered approach, beginning with in vitro biochemical assays to determine direct inhibitory activity against the target enzymes, followed by cell-based assays to assess cellular potency and target engagement, and concluding with cytotoxicity profiling to evaluate the therapeutic window.

Tier 1: In Vitro Biochemical Potency and Selectivity

The initial step is to ascertain the direct inhibitory effect of 2-Acetamido-4-methylpent-4-enoic acid on the catalytic activity of p300 and CBP. A radioisotope-based filtration assay is considered the gold standard for this purpose due to its sensitivity and reliability.[8]

Experimental Protocol: Radioisotope-Based Histone Acetyltransferase (HAT) Assay [8][9][10]
  • Reaction Setup: In a 96-well plate, combine recombinant human p300 or CBP enzyme, a histone H3 peptide substrate, and varying concentrations of 2-Acetamido-4-methylpent-4-enoic acid, A-485 (positive control), or C646 (positive control).

  • Initiation: Start the reaction by adding [³H]-acetyl-CoA.

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Termination: Stop the reaction by adding acetic acid.

  • Capture: Transfer the reaction mixture to a filter plate to capture the radiolabeled acetylated histone peptide.

  • Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated [³H]-acetyl-CoA.

  • Scintillation Counting: Add a scintillation cocktail to each well and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: In Vitro Inhibitory Potency
Compoundp300 IC50 (nM)CBP IC50 (nM)
2-Acetamido-4-methylpent-4-enoic acidExperimental ValueExperimental Value
A-485Experimental ValueExperimental Value
C646Experimental ValueExperimental Value
Tier 2: Cellular Potency and Target Engagement

Following the confirmation of in vitro activity, the next critical step is to evaluate the compound's ability to inhibit p300/CBP activity within a cellular context. This will be assessed by measuring the levels of a key histone mark, H3K27ac, which is preferentially catalyzed by p300/CBP.[11]

Experimental Protocol: In-Cell Western for H3K27 Acetylation
  • Cell Culture: Seed a human cancer cell line with known reliance on p300/CBP signaling (e.g., castration-resistant prostate cancer cell line 22Rv1) in a 96-well plate and allow cells to adhere overnight.[12]

  • Compound Treatment: Treat the cells with a dose-response of 2-Acetamido-4-methylpent-4-enoic acid, A-485, C646, or vehicle control for 24 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Blocking: Block non-specific antibody binding with a blocking buffer.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for H3K27ac. In parallel wells, incubate with a loading control antibody (e.g., total Histone H3).

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Imaging and Analysis: Acquire fluorescent signals using a high-content imaging system. Normalize the H3K27ac signal to the total Histone H3 signal and determine the EC50 value for the inhibition of H3K27 acetylation.

Data Presentation: Cellular Inhibitory Potency
CompoundH3K27ac EC50 (nM)
2-Acetamido-4-methylpent-4-enoic acidExperimental Value
A-485Experimental Value
C646Experimental Value
Tier 3: Cytotoxicity Profiling

To assess the therapeutic potential of 2-Acetamido-4-methylpent-4-enoic acid, it is crucial to determine its effect on cell viability and establish a therapeutic window. A standard cytotoxicity assay will be employed to measure the dose-dependent effects of the compound on cell proliferation.[13][14][15][16][17]

Experimental Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®) [15]
  • Cell Seeding: Seed the same cancer cell line used in the cellular potency assay in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-Acetamido-4-methylpent-4-enoic acid, A-485, and C646 for 72 hours.

  • Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Signal Measurement: Measure the absorbance or luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Cytotoxicity Profile
CompoundGI50 (µM)
2-Acetamido-4-methylpent-4-enoic acidExperimental Value
A-485Experimental Value
C646Experimental Value

Visualizing the Workflow and Signaling Context

To provide a clear visual representation of the experimental workflow and the relevant signaling pathway, the following diagrams have been generated using Graphviz.

G cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cellular Assays cluster_2 Tier 3: Cytotoxicity Profiling Biochemical Assay Radioisotope HAT Assay (p300 & CBP) Biochem_Data Determine IC50 values Biochemical Assay->Biochem_Data Cellular Assay In-Cell Western (H3K27ac) Biochem_Data->Cellular Assay Proceed if potent Cell_Data Determine EC50 values Cellular Assay->Cell_Data Cytotoxicity Assay Cell Viability Assay (MTT / CellTiter-Glo) Cell_Data->Cytotoxicity Assay Proceed if cell-active Cyto_Data Determine GI50 values Cytotoxicity Assay->Cyto_Data

Caption: Experimental workflow for benchmarking novel HAT inhibitors.

G cluster_0 p300/CBP Signaling in Cancer TF Transcription Factors (e.g., AR, MYC) p300_CBP p300/CBP TF->p300_CBP Histones Histones p300_CBP->Histones Acetyl-CoA Acetylation Histone Acetylation (e.g., H3K27ac) Histones->Acetylation Chromatin Open Chromatin Acetylation->Chromatin Transcription Oncogene Transcription Chromatin->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor 2-Acetamido-4-methylpent-4-enoic acid (Hypothesized Inhibitor) Inhibitor->p300_CBP Inhibition

Caption: Simplified p300/CBP signaling pathway in cancer.

Conclusion

This guide provides a robust and scientifically rigorous framework for the initial characterization and benchmarking of 2-Acetamido-4-methylpent-4-enoic acid as a potential p300/CBP inhibitor. By systematically progressing through biochemical, cellular, and cytotoxicity assays and comparing the results to established inhibitors, researchers can generate a comprehensive data package to support further development. The outlined protocols and data presentation formats are designed to ensure clarity, reproducibility, and a thorough understanding of the compound's inhibitory profile. This structured approach is essential for identifying promising new therapeutic agents in the competitive field of epigenetic drug discovery.

References

  • Reaction Biology. (n.d.). Histone Acetyltransferase Assay (HAT) Services for Drug Discovery. Retrieved from [Link]

  • Al-Sanea, M. M., & El-Sherbeni, S. A. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
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  • Wang, Y., et al. (2021). CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers. Cancers, 13(9), 2229.
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  • Da-Ta Biotech. (n.d.). Cytotoxicity Assays: Measurement Of Cell Death. Retrieved from [Link]

  • Li, M., et al. (2018). Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents. Theranostics, 8(19), 5199–5213.
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  • Liao, D., et al. (2020). Assays for Validating Histone Acetyltransferase Inhibitors. Journal of Visualized Experiments, (162).
  • Narayanan, S., et al. (2018). Modulating the masters: chemical tools to dissect CBP and p300 function. Current Opinion in Chemical Biology, 45, 120-129.
  • National Center for Biotechnology Information. (2017). Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. Retrieved from [Link]

  • JoVE. (2020). Video: Assays for Validating Histone Acetyltransferase Inhibitors. Retrieved from [Link]

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  • EpigenTek. (n.d.). Histone Acetyltransferase (HAT) Assay. Retrieved from [Link]

  • Bowers, E. M., et al. (2010). Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor. Chemistry & Biology, 17(5), 471-482.
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Validation

A Comparative Guide to Elucidating the Mechanism of Action of 2-Acetamido-4-methylpent-4-enoic acid

Introduction In the landscape of drug discovery and development, the precise identification of a compound's mechanism of action is a critical milestone. This guide provides a comprehensive framework for researchers and s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the precise identification of a compound's mechanism of action is a critical milestone. This guide provides a comprehensive framework for researchers and scientists to investigate and confirm the hypothesized mechanism of action of 2-Acetamido-4-methylpent-4-enoic acid. Our central hypothesis posits that this compound functions as an inhibitor of 3-isopropylmalate dehydrogenase (IPMDH), a key enzyme in the leucine biosynthesis pathway.[1][2][3] This pathway is a well-established target for the development of novel antimicrobial and herbicidal agents.

This document will present a series of robust experimental protocols designed to test this hypothesis. Furthermore, we will draw objective comparisons between the potential inhibitory profile of 2-Acetamido-4-methylpent-4-enoic acid and two well-characterized IPMDH inhibitors: (2R,3S)-3-Vinylmalic acid (a mechanism-based inhibitor) and O-Isobutenyl oxalylhydroxamate (a potent competitive inhibitor).[1][4] Through this comparative analysis, we aim to provide a clear and actionable guide for researchers to definitively characterize the biochemical activity of this novel compound.

The Leucine Biosynthesis Pathway: A Prime Target

The biosynthesis of the essential amino acid leucine is a fundamental metabolic process in plants, bacteria, and fungi.[5][6] A critical step in this pathway is the oxidative decarboxylation of 3-isopropylmalate to α-ketoisocaproate, a reaction catalyzed by 3-isopropylmalate dehydrogenase (IPMDH).[1][2] The inhibition of IPMDH disrupts leucine synthesis, leading to growth inhibition and cell death, making it an attractive target for the development of new therapeutic agents and herbicides.

Leucine_Biosynthesis_Pathway cluster_target Site of Action for IPMDH Inhibitors Pyruvate Pyruvate α-Acetolactate α-Acetolactate Pyruvate->α-Acetolactate Acetolactate synthase α,β-Dihydroxyisovalerate α,β-Dihydroxyisovalerate α-Acetolactate->α,β-Dihydroxyisovalerate Acetohydroxy acid isomeroreductase α-Ketoisovalerate α-Ketoisovalerate α,β-Dihydroxyisovalerate->α-Ketoisovalerate Dihydroxy-acid dehydratase α-Isopropylmalate α-Isopropylmalate α-Ketoisovalerate->α-Isopropylmalate α-Isopropylmalate synthase β-Isopropylmalate β-Isopropylmalate α-Isopropylmalate->β-Isopropylmalate Isopropylmalate isomerase α-Ketoisocaproate α-Ketoisocaproate β-Isopropylmalate->α-Ketoisocaproate 3-Isopropylmalate Dehydrogenase (IPMDH) Leucine Leucine α-Ketoisocaproate->Leucine Branched-chain amino acid aminotransferase 3-Isopropylmalate\nDehydrogenase (IPMDH) 3-Isopropylmalate Dehydrogenase (IPMDH)

Caption: The Leucine Biosynthesis Pathway, highlighting the role of 3-Isopropylmalate Dehydrogenase (IPMDH).

Experimental Workflow for Mechanism of Action Confirmation

To rigorously test our hypothesis, a multi-faceted experimental approach is required. The following workflow is designed to provide a comprehensive understanding of the interaction between 2-Acetamido-4-methylpent-4-enoic acid and IPMDH.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cellular Cell-Based Validation A Enzyme Kinetics Assays (Steady-State) B Determination of Inhibition Modality (e.g., Lineweaver-Burk plot) A->B Determine Ki and inhibition type C Time-Dependent Inhibition Assay A->C Investigate mechanism- based inhibition D Dialysis Experiment C->D Assess reversibility of inhibition E Growth Inhibition Assays (e.g., MIC determination) F Leucine Rescue Experiment E->F Confirm on-target effect G Metabolite Profiling (LC-MS/MS) F->G Quantify substrate accumulation

Caption: A logical workflow for confirming the mechanism of action of 2-Acetamido-4-methylpent-4-enoic acid.

Part 1: In Vitro Characterization
Experiment 1: Steady-State Enzyme Kinetics

Rationale: This initial experiment will determine if 2-Acetamido-4-methylpent-4-enoic acid directly inhibits the enzymatic activity of IPMDH and will provide the inhibition constant (Ki).

Protocol:

  • Enzyme Source: Recombinant IPMDH from a relevant organism (e.g., Thermus thermophilus or Arabidopsis thaliana) should be expressed and purified.[7][8]

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 8.0, containing 100 mM KCl and 1 mM MnCl2.

  • Substrate and Cofactor: Prepare stock solutions of 3-isopropylmalate and NAD+.

  • Inhibitor Preparation: Prepare a stock solution of 2-Acetamido-4-methylpent-4-enoic acid in a suitable solvent (e.g., DMSO) and create a dilution series.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the assay buffer, a fixed concentration of IPMDH, and varying concentrations of the inhibitor.

    • Initiate the reaction by adding the substrate (3-isopropylmalate) and cofactor (NAD+).

    • Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH, using a plate reader.

  • Data Analysis: Calculate the initial reaction velocities and plot them against the substrate concentration. Determine the Ki value by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) using non-linear regression analysis.

Experiment 2: Determination of Inhibition Modality

Rationale: To understand how the inhibitor interacts with the enzyme, it is crucial to determine the mode of inhibition.

Protocol:

  • Experimental Setup: Perform the steady-state kinetics assay as described above, but with varying concentrations of both the substrate (3-isopropylmalate) and the inhibitor.

  • Data Analysis: Generate a Lineweaver-Burk plot (double reciprocal plot) of 1/velocity versus 1/[substrate]. The pattern of the lines will indicate the mode of inhibition:

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

Experiment 3: Time-Dependent Inhibition Assay

Rationale: This experiment will investigate whether the inhibition is time-dependent, a characteristic of mechanism-based or slow-binding inhibitors.[4]

Protocol:

  • Pre-incubation: Incubate IPMDH with a range of concentrations of 2-Acetamido-4-methylpent-4-enoic acid for various time intervals (e.g., 0, 5, 15, 30, 60 minutes) in the absence of the substrate.

  • Reaction Initiation: After the pre-incubation period, initiate the enzymatic reaction by adding a saturating concentration of 3-isopropylmalate and NAD+.

  • Data Analysis: Plot the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration. A time-dependent decrease in activity suggests mechanism-based or slow-binding inhibition.

Experiment 4: Dialysis Experiment

Rationale: To determine if the inhibition is reversible or irreversible.

Protocol:

  • Inhibition: Incubate IPMDH with a concentration of 2-Acetamido-4-methylpent-4-enoic acid that causes significant inhibition.

  • Dialysis: Place the enzyme-inhibitor mixture in a dialysis bag and dialyze against a large volume of buffer for an extended period (e.g., 24 hours) to remove any unbound inhibitor.

  • Activity Measurement: Measure the activity of the dialyzed enzyme.

  • Data Analysis: If the enzyme activity is restored after dialysis, the inhibition is reversible. If the activity remains low, the inhibition is likely irreversible.

Part 2: Cell-Based Validation
Experiment 5: Growth Inhibition Assays

Rationale: To determine if the compound has a biological effect on whole organisms that rely on the leucine biosynthesis pathway.

Protocol:

  • Organism Selection: Choose a relevant bacterial strain (e.g., E. coli) or plant species (e.g., Arabidopsis thaliana).

  • Minimum Inhibitory Concentration (MIC) for Bacteria:

    • Grow the bacteria in a minimal medium.

    • In a 96-well plate, expose the bacteria to a serial dilution of 2-Acetamido-4-methylpent-4-enoic acid.

    • Determine the MIC as the lowest concentration that inhibits visible growth after a defined incubation period.

  • Herbicidal Activity for Plants:

    • Grow seedlings on a nutrient agar medium.

    • Incorporate various concentrations of the compound into the growth medium.

    • Measure parameters such as root length, fresh weight, and chlorophyll content after a set growth period.

Experiment 6: Leucine Rescue Experiment

Rationale: This is a critical experiment to confirm that the observed growth inhibition is specifically due to the disruption of the leucine biosynthesis pathway.

Protocol:

  • Experimental Setup: Repeat the growth inhibition assay (MIC or herbicidal activity) in the presence of a concentration of 2-Acetamido-4-methylpent-4-enoic acid that causes significant growth inhibition.

  • Leucine Supplementation: In a parallel set of experiments, supplement the growth medium with exogenous leucine.

  • Data Analysis: If the growth inhibition is rescued by the addition of leucine, it strongly supports the hypothesis that the compound targets the leucine biosynthesis pathway.

Experiment 7: Metabolite Profiling

Rationale: To directly measure the biochemical consequence of IPMDH inhibition within the cell.

Protocol:

  • Treatment: Treat the target organism (bacteria or plant) with an inhibitory concentration of 2-Acetamido-4-methylpent-4-enoic acid.

  • Metabolite Extraction: After a defined period, harvest the cells or tissues and perform a metabolite extraction.

  • LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the levels of key metabolites in the leucine biosynthesis pathway, particularly the substrate of IPMDH, 3-isopropylmalate.

  • Data Analysis: An accumulation of 3-isopropylmalate in the treated samples compared to untreated controls would provide direct evidence of IPMDH inhibition.[1]

Comparative Analysis with Alternative IPMDH Inhibitors

The following table provides a comparative overview of the expected experimental outcomes for 2-Acetamido-4-methylpent-4-enoic acid (assuming it is a novel inhibitor) against two known IPMDH inhibitors.

Experimental Parameter2-Acetamido-4-methylpent-4-enoic acid (Hypothesized)(2R,3S)-3-Vinylmalic acid (Mechanism-Based Inhibitor)[4]O-Isobutenyl oxalylhydroxamate (Competitive Inhibitor)[1]
Inhibition Modality To be determined (e.g., Competitive)Mechanism-BasedCompetitive
Ki Value To be determinedKI = 1.20 mMApparent Ki = 5 nM
Time-Dependent Inhibition Possible, depending on the mechanismYesNo
Reversibility To be determined (likely reversible if competitive)IrreversibleReversible
Leucine Rescue Expected to rescue growth inhibitionExpected to rescue growth inhibitionExpected to rescue growth inhibition
Substrate Accumulation Expected accumulation of 3-isopropylmalateExpected accumulation of 3-isopropylmalateExpected accumulation of 3-isopropylmalate

graph TD {
A[Start: Uncharacterized Compound\n(2-Acetamido-4-methylpent-4-enoic acid)] --> B{Hypothesis: IPMDH Inhibitor};
B --> C{In Vitro Enzyme Assays};
C --> D[Direct Inhibition Observed?];
D -- Yes --> E{Determine Inhibition Type};
D -- No --> F[Conclusion: Not a direct IPMDH inhibitor];
E --> G[Competitive?];
E --> H[Mechanism-Based?];
G -- Yes --> I[Compare with O-IbOHA];
H -- Yes --> J[Compare with (2R,3S)-3-Vinylmalic acid];
C --> K{Cell-Based Assays};
K --> L[Growth Inhibition?];
L -- Yes --> M{Leucine Rescue?};
M -- Yes --> N[Confirmation of On-Target Effect];
M -- No --> O[Off-target effects likely];
N --> P[Final Confirmation: Mechanism of Action Elucidated];
subgraph "Legend"
    direction LR
    Hypothesis [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]
    Experiment [shape=parallelogram, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]
    Decision [shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]
    Conclusion [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]
end

style B fill:#FBBC05,fontcolor:#202124
style C fill:#4285F4,fontcolor:#FFFFFF
style K fill:#4285F4,fontcolor:#FFFFFF
style D fill:#EA4335,fontcolor:#FFFFFF
style L fill:#EA4335,fontcolor:#FFFFFF
style M fill:#EA4335,fontcolor:#FFFFFF
style F fill:#34A853,fontcolor:#FFFFFF
style N fill:#34A853,fontcolor:#FFFFFF
style O fill:#34A853,fontcolor:#FFFFFF
style P fill:#34A853,fontcolor:#FFFFFF

}

Sources

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